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  • Product: 5-Bromo-1-(methyl-d3)-pyridin-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one

[1] Executive Summary Compound: 5-Bromo-1-(methyl-d3)-pyridin-2-one Target Audience: Medicinal Chemists, Process Development Scientists Primary Application: Stable isotope internal standard (mass spectrometry), metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 5-Bromo-1-(methyl-d3)-pyridin-2-one Target Audience: Medicinal Chemists, Process Development Scientists Primary Application: Stable isotope internal standard (mass spectrometry), metabolic stability studies (deuterium kinetic isotope effect), and fragment-based drug discovery (FBDD).[1]

This guide details the synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one , a deuterated analog of a critical pharmacophore found in various anti-fibrotic and anti-inflammatory agents (e.g., Pirfenidone analogs).[1] The protocol focuses on achieving high isotopic enrichment (>99% D) and regioselective N-alkylation over the competing O-alkylation, a common challenge in pyridone chemistry.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent approach. The core disconnection is the C-N bond between the pyridone nitrogen and the methyl group. Due to the tautomeric nature of the starting material (5-bromo-2-hydroxypyridine


 5-bromo-2-pyridone), the reaction conditions must be tuned to favor the thermodynamic N-alkylated product over the kinetic O-alkylated ether (2-methoxy-d3-5-bromopyridine).[1]
Strategic Considerations
  • Isotope Source: Iodomethane-

    
     (
    
    
    
    ) is the preferred electrophile due to its high reactivity and commercial availability with
    
    
    isotopic purity.[1]
  • Regiocontrol: The use of a soft base (e.g.,

    
    ) in a polar aprotic solvent (DMF) promotes N-alkylation by stabilizing the transition state of the nitrogen nucleophile.[1]
    
  • Starting Material: 5-Bromo-2-hydroxypyridine is commercially available and stable.[1]

Retrosynthesis Target 5-Bromo-1-(methyl-d3)-pyridin-2-one (Target Molecule) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis SM1 5-Bromo-2-hydroxypyridine (Tautomer: 2-Pyridone) Disconnection->SM1 SM2 Iodomethane-d3 (CD3-I) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the pyridone scaffold and the deuterated methyl source.[1]

Experimental Protocol

Step 1: Preparation of Reagents

Ensure all glassware is flame-dried and flushed with nitrogen. Iodomethane-


 is volatile and carcinogenic; handle exclusively in a fume hood.

Materials Checklist:

  • Substrate: 5-Bromo-2-hydroxypyridine (CAS: 13466-38-1)[1]

  • Reagent: Iodomethane-

    
     (CAS: 865-50-9), 
    
    
    
    atom % D.[1]
  • Base: Cesium Carbonate (

    
    ), anhydrous.[1]
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.[1]
    
Step 2: Synthesis Workflow (N-Methylation)[1]

Reaction Scheme:



Protocol:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-2-hydroxypyridine (1.74 g, 10.0 mmol) and Cesium Carbonate (4.89 g, 15.0 mmol, 1.5 eq) in anhydrous DMF (20 mL).

  • Stirring: Stir the suspension at room temperature for 30 minutes. This deprotonates the pyridone, generating the ambient nucleophile. Note: The solution may turn slightly yellow.

  • Addition: Cool the mixture to

    
     using an ice bath. Add Iodomethane-
    
    
    
    (0.93 mL, 15.0 mmol, 1.5 eq) dropwise via syringe.[1]
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS.[1] The starting material (

    
    ) should disappear, and a new, less polar spot (
    
    
    
    ) should appear.[1]
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine the organic layers.[2]
    
  • Wash: Wash the organic phase with water (

    
     mL) to remove residual DMF, followed by saturated brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Step 3: Purification & Isolation

While N-alkylation is favored, trace O-alkylation (formation of 5-bromo-2-(methoxy-


)-pyridine) may occur.[1]
  • Recrystallization (Preferred): The crude solid can often be recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes.

  • Flash Chromatography (Alternative): If purity is

    
    , purify via silica gel chromatography.
    
    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Order of Elution: The O-alkylated byproduct (less polar) elutes first, followed by the target N-methylated pyridone.[1]

Data Summary Table
ParameterSpecificationNotes
Molar Ratio 1.0 : 1.5 : 1.5(Substrate : Base : MeI-

)
Temperature

Prevents volatility loss of MeI-

Time 12–16 HoursEnsure complete conversion
Yield (Typical) 75–85%Dependent on workup efficiency
Appearance Off-white to pale yellow solidCrystalline

Characterization & Validation

To validate the synthesis, you must confirm both the chemical structure and the isotopic incorporation.

Nuclear Magnetic Resonance (NMR)[1][8][9]
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • Absence: No singlet at

      
       ppm (which would correspond to the non-deuterated 
      
      
      
      ).[1]
    • Presence: Aromatic protons for the pyridine ring will remain:

      • 
         ppm (d, 1H, H-6)[1]
        
      • 
         ppm (dd, 1H, H-4)[1]
        
      • 
         ppm (d, 1H, H-3)[1]
        
    • Isotope Effect: The aromatic peaks may show slight upfield shifts compared to the non-deuterated standard due to the deuterium isotope effect, though often negligible at low resolution.

  • 
    -NMR: 
    
    • Coupling: The methyl carbon will appear as a septet at

      
       ppm due to C-D coupling (
      
      
      
      Hz), confirming the presence of
      
      
      .[1]
Mass Spectrometry (MS)[1]
  • ESI-MS (+):

    • Target Mass:

      
       (based on 
      
      
      
      and
      
      
      ).[1]
    • Comparison: The non-deuterated analog has

      
      . A shift of +3 Da confirms tri-deuteration.
      

Mechanism & Pathway Visualization[2]

The reaction proceeds via an


 mechanism. The base deprotonates the amide-like nitrogen (or the hydroxyl oxygen in the tautomer), creating an ambient nucleophile. The nitrogen lone pair is more nucleophilic towards the soft methyl iodide electrophile, leading to the thermodynamic pyridone product.

ReactionPathway Start 5-Bromo-2-pyridone Deprotonation Anion Formation (Cs2CO3) Start->Deprotonation -H+ Transition Transition State (SN2 Attack on CD3-I) Deprotonation->Transition + CD3-I Product 5-Bromo-1-(methyl-d3)-pyridone (Target) Transition->Product Major Path (N-Alkylation) SideProduct O-Alkylated Ether (Minor Byproduct) Transition->SideProduct Minor Path (O-Alkylation)

Figure 2: Reaction pathway illustrating the competition between N-alkylation (favored) and O-alkylation.

Safety & Handling

  • Iodomethane-

    
    :  Highly toxic alkylating agent. It is a suspected carcinogen and neurotoxin. Use double-gloving (Nitrile/Laminate) and work strictly in a fume hood.[1] Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH.
    
  • Deuterium Exchange: Avoid acidic conditions during workup to prevent any potential H/D exchange, although the methyl-

    
     group is generally metabolically and chemically stable.
    

References

  • Non-deuterated Analog Synthesis

    • Title: 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)[1][3]

    • Source: PubChem Compound Summary[4]

    • URL:[Link][1]

  • Regioselectivity in Pyridone Alkylation

    • Title: Chemoselective N- and O-Difluoromethylation of 2-Pyridones[1]

    • Source: Organic Letters (2021)[1][5]

    • URL:[Link][1]

  • General Methylation Protocol

    • Title: Methylation of 2-pyridones: Thermodynamic vs Kinetic Control[1]

    • Source: Journal of Organic Chemistry (General Reference for N-alkylation conditions using Carbonates).[1]

    • Context: Validates the use of in DMF to favor N-alkyl

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for 5-Bromo-1-(methyl-d3)-pyridin-2-one

Executive Summary In modern drug discovery and analytical chemistry, isotopic labeling is a critical tool for optimizing pharmacokinetics and ensuring precise quantification. 5-Bromo-1-(methyl-d3)-pyridin-2-one is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and analytical chemistry, isotopic labeling is a critical tool for optimizing pharmacokinetics and ensuring precise quantification. 5-Bromo-1-(methyl-d3)-pyridin-2-one is a highly specialized, stable isotopologue of the widely used pharmaceutical building block 5-bromo-1-methylpyridin-2(1H)-one . By replacing the N-methyl group with a trideuteriomethyl (-CD3) group, researchers can leverage the primary kinetic isotope effect (KIE) to mitigate Cytochrome P450-mediated N-demethylation.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its application in drug development and LC-MS/MS internal standardization.

Structural and Physicochemical Profiling

The introduction of three deuterium atoms at the N-methyl position increases the exact mass of the compound by approximately 3.018 Da compared to its non-deuterated counterpart. This mass shift is highly advantageous for mass spectrometry, allowing the deuterated compound to act as an interference-free Internal Standard (IS) during the bioanalysis of pyridone-containing therapeutics.

Table 1: Comparative Physicochemical Properties
Property5-Bromo-1-methylpyridin-2-one (Baseline)5-Bromo-1-(methyl-d3)-pyridin-2-one (Deuterated)
CAS Number 81971-39-3Unassigned (Custom Isotope)
Molecular Formula C6H6BrNOC6H3D3BrNO
Molecular Weight 188.02 g/mol 191.04 g/mol
Monoisotopic Mass 186.96 Da190.00 Da
SMILES CN1C=C(C=CC1=O)Br[2H]C([2H])([2H])N1C=C(C=CC1=O)Br
Topological Polar Surface Area 20.3 Ų20.3 Ų
Commercial Precursor Available Synthesized in situ

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

The primary rationale for synthesizing 5-Bromo-1-(methyl-d3)-pyridin-2-one is to improve metabolic stability. In hepatic metabolism, Cytochrome P450 enzymes (such as CYP3A4 and CYP2D6) frequently target N-methyl groups for oxidative N-demethylation.

The Causality of Deuteration: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, a greater amount of activation energy is required to reach the transition state for C-D bond cleavage. By substituting the -CH3 group with a -CD3 group, the rate-determining step of N-demethylation is significantly retarded, enhancing the half-life of downstream active pharmaceutical ingredients (APIs).

KIE_Mechanism Substrate 5-Bromo-1-(methyl-d3)- pyridin-2-one Enzyme CYP450 Active Site (Oxidative Metabolism) Substrate->Enzyme Binding Transition C-D Bond Cleavage (High Zero-Point Energy) Enzyme->Transition Oxidation Attempt Outcome Metabolic Stability (Reduced N-Demethylation) Transition->Outcome Primary KIE

Figure 1: CYP450-mediated metabolism pathway illustrating the Kinetic Isotope Effect (KIE).

Synthetic Methodology: Regioselectivity and Ambident Nucleophiles

The synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one relies on the alkylation of 5-bromo-2-pyridone using iodomethane-d3 .

The Causality of Reaction Conditions: 2-Pyridones are ambident nucleophiles; they can undergo either O-alkylation or N-alkylation. The choice of base and solvent dictates the regioselectivity:

  • O-Alkylation (Kinetic Control): Promoted by hard cations (e.g., Ag2CO3) and non-polar solvents, which coordinate tightly with the oxygen atom.

  • N-Alkylation (Thermodynamic Control): Promoted by softer cations (e.g., K+ from K2CO3) in highly polar, aprotic solvents (e.g., DMF). DMF minimizes tight ion-pairing, leaving the nitrogen atom highly nucleophilic and thermodynamically driving the reaction toward the desired N-methylated product.

Synthesis_Workflow SM 5-Bromo-2-pyridone (Ambident Nucleophile) Reagents CD3I + K2CO3 in DMF SM->Reagents Reaction N-Alkylation (Thermodynamic Control) Reagents->Reaction Workup Aqueous Quench & Phase Extraction Reaction->Workup Product 5-Bromo-1-(methyl-d3)- pyridin-2-one Workup->Product

Figure 2: Step-by-step synthesis workflow for N-alkylation under thermodynamic control.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to verify success before proceeding to subsequent steps.

Protocol 1: Synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one
  • Reaction Setup: Dissolve 1.0 equivalent of 5-bromo-2-pyridone in anhydrous DMF (0.2 M). Add 2.0 equivalents of anhydrous K2CO3. Stir at 0°C for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add 1.2 equivalents of Iodomethane-d3 (CD3I). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (lower Rf due to hydrogen bonding) must be completely consumed, replaced by a higher Rf spot corresponding to the N-alkylated product.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x) to forcefully partition the DMF into the aqueous phase. Dry over Na2SO4 and concentrate in vacuo.

    • Self-Validation Check (Crude NMR): Perform a rapid 1H-NMR. The absence of singlets at 2.88 ppm and 2.96 ppm confirms the complete removal of DMF.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 0-40% EtOAc in Hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

The C5-bromo position is highly susceptible to oxidative addition by Palladium(0), making this compound an excellent intermediate for synthesizing complex deuterated biaryl systems .

  • Degassing: Combine 5-Bromo-1-(methyl-d3)-pyridin-2-one (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and poisons the active Pd(0) catalyst. Sparging is non-negotiable for high yields.

  • Reaction: Heat the mixture to 90°C for 6 hours.

    • Self-Validation Check (Visual & LC-MS): The solution should maintain a homogenous catalytic color. The precipitation of black particles (palladium black) indicates catalyst death. LC-MS must show the disappearance of the m/z 192/194 isotopic doublet and the appearance of the cross-coupled product mass.

Suzuki_Coupling Start 5-Bromo-1-(methyl-d3)- pyridin-2-one OxAdd Oxidative Addition (C-Br Bond Cleavage) Start->OxAdd Catalyst Pd(dppf)Cl2 + Base (e.g., K3PO4) Catalyst->OxAdd Boronic Aryl Boronic Acid (Ar-B(OH)2) TransMet Transmetalation Boronic->TransMet OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Final 5-Aryl-1-(methyl-d3)- pyridin-2-one RedElim->Final

Figure 3: Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5 position.

Analytical Validation Metrics

To ensure the synthesized 5-Bromo-1-(methyl-d3)-pyridin-2-one is suitable for highly sensitive DMPK studies, it must meet the following analytical criteria:

Table 2: Analytical Validation Matrix
Analytical TechniqueTarget Metric / ObservationSelf-Validation Purpose
LC-MS (ESI+) m/z 192.0 [M+H]+ (79Br), 194.0 [M+H]+ (81Br)Confirms exact mass and isotopic incorporation. Absence of m/z 189/191 confirms >99% deuteration.
1H-NMR (CDCl3) Absence of singlet at ~3.5 ppm (N-CH3)Confirms complete deuteration of the N-methyl group.
1H-NMR (CDCl3) Doublet at ~7.4 ppm (C6-H), Doublet at ~6.5 ppm (C3-H)Confirms the structural integrity of the pyridone core.
HPLC (UV 254 nm) Single peak, >98% Area Under Curve (AUC)Assesses chemical purity and confirms the absence of the O-alkylated byproduct.

References

  • Title: 5-Bromo-1-methylpyridin-2(1H)-one | CID 13024027 Source: PubChem URL: [Link]

  • Title: Inhibitors of Bruton's Tyrosine Kinase (US20100222325A1)
  • Title: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 (US20120108579A1)
Foundational

Technical Guide: Spectroscopic Profiling of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Executive Summary This technical guide details the spectroscopic characteristics (NMR, MS) and synthesis logic for 5-Bromo-1-(methyl-d3)-pyridin-2-one , a stable isotope-labeled analog of the pharmaceutical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the spectroscopic characteristics (NMR, MS) and synthesis logic for 5-Bromo-1-(methyl-d3)-pyridin-2-one , a stable isotope-labeled analog of the pharmaceutical building block 5-bromo-1-methylpyridin-2-one.

Target Audience: Analytical chemists, DMPK scientists, and synthetic organic chemists. Primary Application: This isotopologue serves as a critical Internal Standard (IS) for LC-MS/MS quantification of pyridinone-based drugs and as a metabolic probe to study N-demethylation pathways.

Chemical Identity & Properties

PropertyData
Systematic Name 5-Bromo-1-(methyl-d3)-pyridin-2(1H)-one
Parent CAS 81971-39-3 (Non-deuterated)
Molecular Formula

Molecular Weight 191.04 g/mol (

) / 193.04 g/mol (

)
Isotopic Enrichment Typically >99 atom % D
Appearance White to off-white crystalline solid

Synthesis & Structural Logic

The synthesis of the d3-isotopologue follows a standard


 alkylation of the tautomeric precursor 5-bromo-2-hydroxypyridine using iodomethane-d3 (

). This route ensures high isotopic incorporation at the N-methyl position.
Experimental Workflow (Graphviz)

SynthesisWorkflow Precursor 5-Bromo-2-hydroxypyridine (Tautomer Equilibrium) Reaction N-Alkylation (SN2 Mechanism) Temp: 25-60°C Precursor->Reaction Substrate Reagents Reagents: CD3I (1.1 eq) K2CO3 (2.0 eq) DMF or Acetone Reagents->Reaction Add Workup Workup: 1. Filtration (remove salts) 2. Concentration 3. Recrystallization (EtOAc/Hex) Reaction->Workup Conversion >95% Product Target: 5-Bromo-1-(methyl-d3)-pyridin-2-one Workup->Product Yield ~85%

Caption: Synthesis pathway for 5-Bromo-1-(methyl-d3)-pyridin-2-one via N-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The NMR data below is derived from the well-characterized non-deuterated analog (CAS 81971-39-3) and the parent heterocycle 1-methyl-2-pyridone [1], accounting for substituent effects (Bromine at C-5) and deuterium isotope effects.

H NMR Data (400 MHz, )

Key Diagnostic Feature: The complete disappearance of the N-methyl singlet at ~3.56 ppm, which is present in the non-deuterated standard.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-6 7.60 - 7.65Doublet (d)1H

Deshielded by adjacent N and inductive effect of Br at C-5.
H-4 7.38 - 7.42dd1H

Ortho to Br; deshielded relative to parent pyridone (~7.32 ppm).
H-3 6.50 - 6.55Doublet (d)1H

Alpha to Carbonyl; typically shielded region.
N-

Silent ---Distinctive absence of signal.
C NMR Data (100 MHz, )

Key Diagnostic Feature: The N-methyl carbon signal appears as a septet due to coupling with three deuterium atoms (Spin


, 

rule).
PositionShift (

ppm)
Signal TypeAssignment Logic
C-2 160.5Singlet (C=O)Carbonyl carbon, most downfield.
C-6 143.2Singlet (CH)Alpha to Nitrogen, deshielded.
C-4 137.8Singlet (CH)Ortho to Br, deshielded by substituent effect.
C-3 121.5Singlet (CH)Alpha to Carbonyl.
C-5 97.5Singlet (C-Br)Ipso carbon attached to Br; significantly shielded by heavy atom effect.
N-

~37.0Septet (

Hz)
Isotope Signature. Upfield shift (~0.5 ppm) vs

due to isotope effect.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of isotopic incorporation. The spectrum will exhibit the characteristic "twin peak" signature of Bromine (


) shifted by +3 Da relative to the non-deuterated standard.
Molecular Ion Analysis (ESI+)
Ion Speciesm/z (Non-Deuterated)m/z (Deuterated - d3) Relative Intensity

188.0191.0 100%

190.0193.0 ~98% (1:1 ratio)
Fragmentation Pathway (Graphviz)

The fragmentation is dominated by the neutral loss of Carbon Monoxide (CO) and the methyl radical.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 191 / 193 (Stable Pyridonium) Frag1 Fragment A [M+H - CO]+ m/z 163 / 165 (Ring Contraction) Parent->Frag1 - CO (28 Da) BrLoss Fragment C [M - Br]+ m/z ~112 (Debromination) Parent->BrLoss - Br (79/81 Da) Frag2 Fragment B [M+H - CO - CD3]+ m/z 145 / 147 (Loss of Methyl-d3) Frag1->Frag2 - CD3 (18 Da)

Caption: Proposed ESI+ fragmentation pathway for 5-Bromo-1-(methyl-d3)-pyridin-2-one.

Quality Control: Isotopic Enrichment Analysis

To validate the "d3" status for use as an internal standard, calculate the isotopic enrichment using the molecular ion cluster intensities:



  • Acceptance Criteria:

    
     enrichment (Signal at 
    
    
    
    188 should be
    
    
    of
    
    
    191).
  • Note: Ensure the resolution distinguishes the M+H of the d0 contaminant from the isotope peaks of the d3 species.

References

  • 1-Methyl-2-pyridone Spectral Data. ChemicalBook Database. (Accessed 2026). Provides baseline shifts for the pyridone core: H-6 (7.34), H-4 (7.32), H-3 (6.57), N-Me (3.59).

  • 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3). PubChem Compound Summary. Identifier for the non-deuterated parent compound used for structural comparison.

  • Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine. MDPI Molecules. Describes synthetic manipulations of 5-bromo-pyridine cores, validating the stability of the C-Br bond under alkylation conditions.

Exploratory

Introduction: The Strategic Role of Deuteration in Pyridinone Scaffolds

An In-Depth Technical Guide on the Deuterium Kinetic Isotope Effect of 5-Bromo-1-(methyl-d3)-pyridin-2-one Abstract This technical guide provides a comprehensive analysis of the deuterium kinetic isotope effect (DKIE) ap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Deuterium Kinetic Isotope Effect of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Abstract This technical guide provides a comprehensive analysis of the deuterium kinetic isotope effect (DKIE) applied to 5-Bromo-1-(methyl-d3)-pyridin-2-one. It explores the mechanistic basis of metabolic stabilization via N-methyl deuteration, detailing the physicochemical principles (Zero Point Energy differences) and the specific cytochrome P450 (CYP) catalytic pathways involved. The guide includes self-validating experimental protocols for quantifying intrinsic clearance (


) and calculating the primary isotope effect (

), designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).

[1]

5-Bromo-1-methylpyridin-2-one is a representative scaffold in medicinal chemistry, sharing structural homology with approved antifibrotic agents like pirfenidone . The N-methyl group in these systems is a metabolic "soft spot," highly susceptible to oxidative demethylation by hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1).

5-Bromo-1-(methyl-d3)-pyridin-2-one represents a precision-engineered isotopologue where the proteo-methyl group (


) is replaced by a trideutero-methyl group (

). This modification exploits the Primary Deuterium Kinetic Isotope Effect (DKIE) to retard the rate-determining step (RDS) of metabolic clearance without altering the compound's binding affinity or lipophilicity.
Key Physicochemical Parameters
ParameterProteo-Analog (

)
Deutero-Analog (

)
Impact
Bond Dissociation Energy (C-L) ~98 kcal/mol (C-H)~100 kcal/mol (C-D)Higher activation energy for cleavage
Vibrational Frequency (

)
~2900

~2100

Lower Zero Point Energy (ZPE)
Lipophilicity (LogP) Baseline

LogP

-0.005
Negligible biological difference
Metabolic Route Rapid N-demethylationAttenuated N-demethylationIncreased metabolic stability

Mechanistic Basis: CYP450-Mediated N-Demethylation[3][4]

The metabolic clearance of N-methyl pyridinones proceeds via an oxidative demethylation pathway. Understanding the catalytic cycle is crucial for interpreting DKIE data.[1]

The Catalytic Cycle & The Rate-Determining Step

The reaction is catalyzed by the high-valent Iron(IV)-Oxo porphyrin radical cation (Compound I) of the CYP450 enzyme. The mechanism typically follows a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) pathway, depending on the specific isoform and substrate oxidation potential.

  • HAT Mechanism (Dominant for N-Methyls): Compound I abstracts a hydrogen atom from the N-methyl group.

    • Reaction:

      
      
      
    • Isotope Effect: This step involves the direct cleavage of the C-H (or C-D) bond. Because the C-D bond has a lower zero-point energy (ZPE) than the C-H bond, the activation energy (

      
      ) to reach the transition state is significantly higher for the deuterated analog.[2]
      
  • Oxygen Rebound: The carbon radical rapidly recombines with the hydroxyl radical to form a carbinolamine intermediate (

    
    ).
    
  • Collapse: The unstable carbinolamine spontaneously collapses to release formaldehyde (

    
    ) and the des-methyl pyridinone (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the kinetic bifurcation caused by deuteration.

MetabolicPathway cluster_legend Kinetic Isotope Effect Substrate 5-Bromo-1-(methyl)-pyridin-2-one (Substrate) CYP_Complex CYP450 Compound I (Oxidant) Substrate->CYP_Complex Binding TS_H Transition State (H) Lower u0394Gu2021 CYP_Complex->TS_H k_H (Fast) TS_D Transition State (D) Higher u0394Gu2021 CYP_Complex->TS_D k_D (Slow) Radical Carbon Radical Intermediate TS_H->Radical TS_D->Radical Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine Oxygen Rebound Product 5-Bromo-pyridin-2-one + Formaldehyde Carbinolamine->Product Spontaneous Collapse Legend Primary DKIE: k_H / k_D > 1 Due to ZPE differences in C-H vs C-D bond

Caption: Comparative reaction coordinate of CYP450-mediated N-demethylation showing the energetic divergence at the C-H/C-D bond cleavage step.

Experimental Protocol: Determination of Intrinsic Clearance and DKIE

To rigorously quantify the DKIE for 5-Bromo-1-(methyl-d3)-pyridin-2-one, a comparative microsomal stability assay is required. This protocol ensures data integrity through internal controls and precise time-point sampling.

Materials
  • Test Compounds: 5-Bromo-1-methylpyridin-2-one (Proteo) and 5-Bromo-1-(methyl-d3)-pyridin-2-one (Deutero). Purity >98%.

  • Biological System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).

  • Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct from analyte).

Step-by-Step Methodology

1. Preparation of Stocks:

  • Prepare 10 mM DMSO stocks of both Proteo and Deutero analogs.

  • Dilute to 1

    
    M working solutions in phosphate buffer (100 mM, pH 7.4). Note: Low substrate concentration (
    
    
    
    ) ensures first-order kinetics.

2. Incubation Setup:

  • Pre-incubation: Mix 1

    
    M substrate with 0.5 mg/mL microsomes in buffer. Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.

3. Quenching & Extraction:

  • Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing the Internal Standard.
    
  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Collect supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Monitor parent transitions (MRM mode).

    • Proteo:

      
       (Br isotope pattern).
      
    • Deutero:

      
      .
      
  • Quantify Peak Area Ratio (Analyte/IS).

Data Analysis & Calculation
  • Plot:

    
     vs. Time (
    
    
    
    ).
  • Slope: Determine the elimination rate constant,

    
     (slope of the linear regression).
    
  • Half-life (

    
    ): 
    
    
    
    .
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
  • DKIE Calculation:

    
    
    

Anticipated Results & Interpretation

For N-methyl pyridinones, the expected results typically fall within a specific range characteristic of CYP-mediated N-demethylation.

MetricProteo-AnalogDeutero-AnalogInterpretation

(min)
15 - 30 (Hypothetical)30 - 60 (Hypothetical)Deuteration extends half-life.

HighReducedSlower clearance indicates metabolic stability.[3]
DKIE (

)
Reference (1.0) 2.0 - 5.0 Primary Isotope Effect. Values >2 indicate C-H bond breaking is the Rate Determining Step (RDS).

Metabolic Switching: If the DKIE is observed (


), the N-methyl route is successfully suppressed. Researchers must then monitor for "metabolic switching"—the potential upregulation of metabolism at other sites (e.g., hydroxylation at the C3, C4, or C6 positions of the pyridine ring). However, the C5-Bromo substituent already blocks the most reactive aromatic position, making this scaffold particularly robust when combined with N-methyl deuteration.
Experimental Workflow Diagram

Workflow Start Start: 1 u00b5M Substrate (Proteo vs Deutero) Incubation Microsomal Incubation (37u00b0C, NADPH) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN + IS Protein Precipitation Sampling->Quench Analysis LC-MS/MS Analysis (MRM Quantification) Quench->Analysis Calc Calculate k_dep & CL_int Determine DKIE Ratio Analysis->Calc

Caption: Self-validating workflow for determining in vitro metabolic stability and calculating DKIE.

Conclusion

The deuteration of 5-Bromo-1-methylpyridin-2-one to its d3-analog is a validated strategy to attenuate metabolic clearance. By increasing the activation energy of the rate-determining C-H bond cleavage step, the Deuterium Kinetic Isotope Effect typically yields a 2- to 5-fold reduction in intrinsic clearance for this structural class. This modification is critical for optimizing the pharmacokinetic profile of pyridinone-based therapeutics, potentially leading to lower dosing frequency and improved patient compliance.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link

  • Miwa, G. T., et al. (1980). Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine. Journal of Biological Chemistry. Link

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[2][1][3][4][5][6] Innovations in Pharmaceutical Technology. Link (General reference for deuteration strategy in drug dev).

  • Shao, L., & Hewitt, M. C. (2019). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Link (Contextualizing pyridinone metabolism).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Introduction: The Isotopic Challenge 5-Bromo-1-(methyl-d3)-pyridin-2-one is a stable isotope-labeled analog of 5-bromo-1-methylpyridin-2-one. In drug development, this compound serves primarily as an Internal Standard (I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isotopic Challenge

5-Bromo-1-(methyl-d3)-pyridin-2-one is a stable isotope-labeled analog of 5-bromo-1-methylpyridin-2-one. In drug development, this compound serves primarily as an Internal Standard (IS) for the quantification of pyridinone-based pharmacophores (e.g., Pirfenidone derivatives) via LC-MS/MS. It also acts as a mechanistic probe for investigating metabolic pathways where the N-methyl group is a site of oxidative demethylation (Kinetic Isotope Effect studies).

The Core Challenge: Quantitative solubility data for deuterated isotopologues is rarely published. The Scientific Solution: We utilize the Isotopic Proxy Principle . The physicochemical properties governing solubility (polarity, dipole moment, crystal lattice energy) of the d3 variant are statistically indistinguishable from the non-deuterated parent (CAS: 81971-39-3) for standard laboratory applications.

This guide synthesizes proxy data with rigorous, self-validating protocols to ensure precise handling of this high-value reagent.

Physicochemical Context & Solubility Matrix[1]

Understanding the molecule's architecture is the first step to predicting solvent interaction.

  • Lipophilicity (LogP): ~0.8 (Experimental/Predicted for non-deuterated parent). This places the compound in the "Goldilocks zone"—sufficiently polar to dissolve in alcohols/DMSO but lipophilic enough to be extracted by organic solvents like Ethyl Acetate.

  • H-Bonding:

    • Acceptors: 2 (Carbonyl Oxygen, Pyridine Nitrogen lone pair involved in resonance).

    • Donors: 0 (The N-methyl substitution removes the H-bond donor capability typical of 2-pyridones).

  • Dipole Moment: High. The amide-like resonance of the pyridinone ring creates a strong dipole, favoring polar aprotic and polar protic solvents.

Table 1: Predicted Solubility Profile (at 25°C)

Data derived from structural analysis of N-methyl-pyridin-2-one scaffolds.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication Context
Polar Aprotic DMSO High (>50 mg/mL) Dipole-Dipole, Lattice disruptionPrimary Stock Solutions (Long-term storage)
Polar Aprotic DMF High (>50 mg/mL)Dipole-DipoleAlternative Stock (if DMSO is incompatible)
Polar Protic Methanol High (>20 mg/mL) H-Bonding (Solvent Donor)LC-MS Working Solutions
Polar Protic EthanolModerate-HighH-BondingToxicity studies (less toxic than MeOH)
Chlorinated Dichloromethane High (>20 mg/mL)Dispersion/Weak DipoleExtraction / Synthetic workups
Ester Ethyl AcetateModerate (~5-10 mg/mL)Dipole-DipoleLiquid-Liquid Extraction (LLE)
Nitrile AcetonitrileModerate-HighDipole-DipoleLC-MS Mobile Phase compatibility
Aqueous Water (pH 7)Low-Moderate (<5 mg/mL)H-Bonding (limited by Br/Me)Biological assay media
Hydrocarbon Hexane/HeptaneNegligibleInduced Dipole onlyAntisolvent for recrystallization

Visualization: Solvent Selection Workflow

The following decision tree guides the researcher in selecting the optimal solvent based on the intended experimental application.

SolventSelection Start Start: Define Application StockPrep Long-Term Stock Solution? Start->StockPrep LCMS LC-MS/MS Analysis? Start->LCMS Synthesis Synthesis/Extraction? Start->Synthesis DMSO Select DMSO (High Solubility, Stable) StockPrep->DMSO Yes (Standard) ACN Select Acetonitrile (If MeOH causes reaction) StockPrep->ACN If DMSO interferes MeOH Select Methanol (Volatile, MS Compatible) LCMS->MeOH Protic Mobile Phase LCMS->ACN Aprotic Mobile Phase DCM Select DCM or EtOAc (Good Partitioning) Synthesis->DCM Workup/Isolation

Figure 1: Decision matrix for solvent selection based on downstream application requirements.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Master Stock for LC-MS (The "Gold Standard")

Objective: Create a stable, accurate 1.0 mg/mL stock solution of 5-Bromo-1-(methyl-d3)-pyridin-2-one. Rationale: Deuterated standards are expensive. This protocol minimizes waste while ensuring complete dissolution.

Materials:

  • 5-Bromo-1-(methyl-d3)-pyridin-2-one (Solid).

  • Solvent: DMSO (Spectroscopic Grade, >99.9%).

  • Vessel: Amber glass vial (to prevent potential photodegradation of the C-Br bond).

Procedure:

  • Gravimetric Verification: Weigh approximately 1.0 mg of the substance into a tared 1.5 mL amber vial. Record the exact mass (e.g.,

    
     mg).
    
  • Solvent Calculation: Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL.

    
    
    
  • Stepwise Addition: Add 50% of the calculated DMSO volume. Vortex for 30 seconds.

    • Validation Check: Inspect visually.[1][2] If solid remains, sonicate for 1 minute.

  • Final Dilution: Add the remaining DMSO. Vortex for 10 seconds.

  • Storage: Store at -20°C. DMSO freezes at 19°C; ensure the solution is fully thawed and vortexed before use to prevent "cryo-concentration" effects where the solute concentrates in the liquid phase during partial thawing.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine the exact solubility limit in a specific solvent (e.g., for formulation).

  • Excess Addition: Add excess solid compound to 1 mL of the target solvent in a clear glass vial until undissolved solid remains visible.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

    • Causality: PTFE is chosen for chemical resistance; pre-saturation prevents loss of filtrate volume to the membrane.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent and weigh the residue (best for volatile solvents like DCM/MeOH).

    • Method B (UV-Vis/HPLC): Dilute the filtrate 100x and quantify against a calibration curve (best for high-boiling solvents like DMSO).

LC-MS Workflow Visualization

The following diagram illustrates the integration of the deuterated standard into a bioanalytical workflow, highlighting the solubility checkpoints.

LCMS_Workflow Solid Solid d3-Standard Stock Master Stock (1 mg/mL in DMSO) Solid->Stock Dissolve Working Working Solution (1 µg/mL in MeOH:H2O) Stock->Working Dilute 1000x Precip Protein Precipitation Working->Precip Spike IS Sample Biological Sample (Plasma/Urine) Sample->Precip Analysis LC-MS/MS Injection Precip->Analysis Supernatant

Figure 2: Integration of the solubility protocol into a standard bioanalytical workflow.

Critical Handling Notes

  • Isotopic Exchange: The deuterium atoms on the methyl group (

    
    ) are chemically stable and non-exchangeable in protic solvents (methanol/water) under neutral conditions. They do not participate in keto-enol tautomerism.
    
  • Photostability: The C-Br bond is susceptible to homolytic cleavage under strong UV light. Always handle solutions in amber glassware.

  • Sonication Warning: When dissolving in volatile solvents (DCM, Methanol), limit sonication to <2 minutes to prevent solvent evaporation, which would artificially increase the concentration.

References

  • PubChem. (n.d.).[3] 5-Bromo-1-methylpyridin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wikipedia. (n.d.). 2-Pyridone: Chemical Properties and Solubility.[4][5] Retrieved from [Link]

Sources

Exploratory

5-Bromo-1-(methyl-d3)-pyridin-2-one CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-1-(methyl-d3)-pyridin-2-one , a deuterated isotopologue of the pharmaceutical intermediate 5-bromo-1-methylpyridin-2(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-1-(methyl-d3)-pyridin-2-one , a deuterated isotopologue of the pharmaceutical intermediate 5-bromo-1-methylpyridin-2(1H)-one.

Executive Summary

5-Bromo-1-(methyl-d3)-pyridin-2-one is a stable isotope-labeled derivative of the brominated pyridone scaffold.[1] It serves as a critical tool in medicinal chemistry, primarily for Kinetic Isotope Effect (KIE) studies to assess metabolic stability at the N-methyl position and as a mass spectrometry internal standard (IS) for the quantification of related pharmaceutical agents.[1]

The incorporation of three deuterium atoms (


H) at the N-methyl group increases the molecular weight by approximately 3.019 Da relative to the non-deuterated parent, enabling distinct separation in mass spectral analysis while maintaining physicochemical properties nearly identical to the unlabeled compound.[1]

Chemical Identity & Properties

This compound is the trideuteromethyl analog of CAS 81971-39-3 .[1] While a specific CAS number for the d3-variant is not widely indexed in public chemical registries, it is defined by the following structural and physical parameters:

ParameterData
Chemical Name 5-Bromo-1-(methyl-

)-pyridin-2(1H)-one
Parent Compound 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)
Molecular Formula

Molecular Weight 191.04 g/mol (vs. 188.02 g/mol for parent)
Isotopic Enrichment Typically

98% atom D
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water
Melting Point 62–65 °C (Consistent with parent)
Structural Representation

The core structure features a 2-pyridone ring substituted with a bromine atom at the C5 position and a trideuteromethyl group at the N1 position.[1]

ChemicalStructure Figure 1: Connectivity of 5-Bromo-1-(methyl-d3)-pyridin-2-one N1 N C2 C=O N1->C2 CD3 CD3 N1->CD3 Deuterated Methyl C3 CH C2->C3 C4 CH C3->C4 C5 C-Br C4->C5 C6 CH C5->C6 C6->N1

Synthesis & Manufacturing Protocol

The synthesis relies on the regioselective N-alkylation of 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromo-2-pyridone).[1] The use of a polar aprotic solvent and a specific base is critical to favor N-alkylation over O-alkylation.[1]

Reagents & Materials[8][9][10][11][12]
  • Precursor: 5-Bromo-2-hydroxypyridine (CAS 13466-38-1)[1]

  • Alkylating Agent: Iodomethane-

    
     (CAS 865-50-9, 
    
    
    
    99.5% D)[1]
  • Base: Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous[1]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion.[1] Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the pyridone nitrogen.
    
  • Alkylation: Cool the mixture to 0 °C in an ice bath. Add Iodomethane-

    
      (1.2 eq) dropwise via syringe to control the exotherm.[1]
    
    • Note: Iodomethane is volatile and toxic; perform this step in a well-ventilated fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexanes) or LC-MS.[1]

    • Target: Disappearance of starting material (

      
       174/176) and appearance of product (
      
      
      
      191/193).
  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of 0–50% Ethyl Acetate in Hexanes.[1]

    • Separation: The N-methyl product is typically more polar than the minor O-methyl byproduct (2-methoxy-

      
      -5-bromopyridine).[1]
      
Reaction Pathway Diagram[7]

SynthesisPathway Figure 2: Regioselective Synthesis of Deuterated Pyridone Start 5-Bromo-2-hydroxypyridine (Tautomeric Mix) Intermediate Deprotonated Anion (Resonance Stabilized) Start->Intermediate Deprotonation Reagents Reagents: K2CO3, DMF Iodomethane-d3 (CD3I) Reagents->Intermediate ProductN MAJOR PRODUCT: 5-Bromo-1-(methyl-d3)-pyridin-2-one (N-Alkylation) Intermediate->ProductN Kinetic Control (Polar Aprotic Solvent) ProductO MINOR BYPRODUCT: 5-Bromo-2-(methoxy-d3)-pyridine (O-Alkylation) Intermediate->ProductO Side Reaction

Applications in Drug Discovery[9]

A. Metabolic Stability & Deuterium Switch

The


-methyl group on pyridones is a common site for metabolic demethylation by Cytochrome P450 enzymes.[1] Replacing hydrogen with deuterium can reduce the rate of this metabolism due to the Primary Kinetic Isotope Effect (KIE) .[1]
  • Mechanism: The C-D bond is stronger than the C-H bond.[1] If C-H bond cleavage is the rate-determining step (RDS) in the metabolic pathway, the deuterated analog will exhibit a longer half-life (

    
    ).[1]
    
  • Utility: This compound serves as a probe to determine if

    
    -demethylation is the primary clearance pathway for 5-bromo-1-methylpyridin-2-one derivatives.[1]
    
B. Internal Standard for LC-MS/MS

In bioanalytical assays, this compound is the ideal internal standard for quantifying the non-deuterated parent.[1]

  • Co-elution: It co-elutes with the analyte (ensuring identical matrix effects).[1]

  • Mass Shift: The +3 Da shift allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode.[1]

Analytical Workflow Logic

ApplicationWorkflow Figure 3: Bioanalytical Workflow using Deuterated Internal Standard Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation & Extraction Sample->Extract Spike Spike with IS: 5-Bromo-1-(methyl-d3)-pyridin-2-one Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantification: Ratio (Analyte Area / IS Area) LCMS->Data

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][8]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Parent: Shows a sharp singlet at

      
       ppm corresponding to the 
      
      
      
      -
      
      
      group.[1]
    • Deuterated Product: This singlet must be absent .

    • Aromatic Region: Signals for H3, H4, and H6 remain (typically two doublets and a doublet of doublets or broad singlet depending on substitution pattern).[1]

    • Validation Criteria: Integration of the methyl region should be

      
       relative to aromatic protons.[1]
      
Mass Spectrometry (MS)[1][8]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Isotopic Pattern:

    • The compound contains one Bromine atom (

      
       and 
      
      
      
      in ~1:1 ratio).
    • Parent (

      
      ): 
      
      
      
      188 / 190.[1]
    • Product (

      
      ): 
      
      
      
      191 / 193 .
    • Validation Criteria: Presence of the M+3 mass shift with the characteristic 1:1 bromine doublet pattern.

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Pyridones can be light-sensitive; store in amber vials.[1]

  • Hygroscopicity: Moderately hygroscopic.[1] Allow to equilibrate to room temperature before opening to prevent condensation.

  • Safety: The compound is an organobromine and potentially irritating.[1] Standard PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13024027, 5-Bromo-1-methylpyridin-2(1H)-one.[1] Retrieved from [Link]

  • Shao, L., et al. (2010).Pyridone Synthesis and Functionalization. Journal of Organic Chemistry.
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Reference for KIE and metabolic stability applications).

Sources

Protocols & Analytical Methods

Method

using 5-Bromo-1-(methyl-d3)-pyridin-2-one in metabolic stability assays

Abstract & Introduction The strategic replacement of hydrogen with deuterium (deuterium switch) has emerged as a validated method to improve the pharmacokinetic (PK) profile of small molecule therapeutics.[1][2] This app...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The strategic replacement of hydrogen with deuterium (deuterium switch) has emerged as a validated method to improve the pharmacokinetic (PK) profile of small molecule therapeutics.[1][2] This application note details the utility of 5-Bromo-1-(methyl-d3)-pyridin-2-one (CAS: N/A, Custom/Catalog Reagent) as a critical building block for assessing metabolic stability.[1]

The N-methyl pyridinone motif is a common pharmacophore in kinase inhibitors and GPCR ligands. However, the N-methyl group is frequently a metabolic "soft spot," susceptible to rapid oxidative demethylation by Cytochrome P450 enzymes (CYP450).[1] By utilizing the deuterated analog, researchers can quantify the Deuterium Kinetic Isotope Effect (KIE) , potentially extending half-life (


) and reducing dosing frequency without altering binding affinity.[1][2]

Scientific Mechanism: The Deuterium Advantage

The Kinetic Isotope Effect (KIE)

The primary value of 5-Bromo-1-(methyl-d3)-pyridin-2-one lies in the fundamental difference in bond dissociation energy (BDE) between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.[1][2]

  • C-H BDE: ~98 kcal/mol[3]

  • C-D BDE: ~100 kcal/mol[3]

This energy gap arises from the lower Zero Point Energy (ZPE) of the heavier deuterium isotope. In metabolic reactions where C-H bond cleavage is the rate-determining step (e.g., CYP-mediated hydrogen abstraction), substituting H with D increases the activation energy, significantly slowing the reaction rate (


).[1]
Metabolic Pathway: N-Demethylation

The N-methyl group on the pyridinone ring is typically metabolized via the following pathway:

  • Hydroxylation: CYP450 (often CYP1A2 or CYP2E1) abstracts a hydrogen from the methyl group.[1]

  • Intermediate: Formation of an unstable hydroxymethyl intermediate.

  • Collapse: Spontaneous release of formaldehyde (HCHO) and the N-desmethyl metabolite.

Figure 1: Mechanism of CYP-Mediated N-Demethylation and Deuterium Blockade [1]

MetabolicPathway Substrate_H Protio-Analog (N-CH3) CYP CYP450 Enzyme (Rate Limiting Step) Substrate_H->CYP Fast Binding Substrate_D Deutero-Analog (N-CD3) Substrate_D->CYP Fast Binding CYP->Substrate_D k_D (Slow) C-D Abstraction Blocked Inter_H Hydroxymethyl Intermediate CYP->Inter_H k_H (Fast) C-H Abstraction Product N-Desmethyl Metabolite Inter_H->Product Spontaneous Formaldehyde Formaldehyde Inter_H->Formaldehyde

Caption: Comparative metabolic fate of Protio (H) vs. Deutero (D) substrates. The C-D bond strength impedes the rate-limiting hydrogen abstraction step.[2]

Experimental Protocol: Microsomal Stability Assay

This protocol describes a "Head-to-Head" comparison assay to determine the Intrinsic Clearance (


) and KIE.[1]
Materials & Reagents
  • Test Compound A: 5-Bromo-1-methylpyridin-2-one (Protio Control).[1]

  • Test Compound B: 5-Bromo-1-(methyl-d3)-pyridin-2-one (Deutero Test).[1]

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1] Note: Do NOT use the protio/deutero pair as IS for each other in this step.

Assay Conditions
ParameterValue
Substrate Concentration1 µM (Ensures

for linear kinetics)
Microsome Concentration0.5 mg/mL
Organic Solvent (DMSO)< 0.1% v/v
Incubation Volume200 µL per time point
Temperature37°C
Time Points0, 5, 15, 30, 45, 60 minutes
Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a Master Mix: Buffer + Microsomes.

    • Spike Test Compound A or B (1 µM final) into separate Master Mixes.

    • Pre-warm at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: Add Buffer instead of NADPH for a "No Cofactor" control (checks for chemical instability).

  • Sampling:

    • At each time point (

      
      ), remove 20 µL of the reaction mixture.
      
  • Quenching:

    • Immediately dispense into 80 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge at 4,000 rpm (or 3200 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Transfer supernatant to LC-MS/MS vials.

Figure 2: Microsomal Stability Assay Workflow

AssayWorkflow cluster_sampling Sampling Loop Start Prepare Master Mix (Microsomes + Buffer + Test Cmpd) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Remove Aliquot (t = 0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS

Caption: Standardized workflow for metabolic stability assessment of deuterated fragments.

Data Analysis & Interpretation

LC-MS/MS Setup

Monitor the specific mass transitions. The deuterated analog will show a mass shift of +3 Da.

  • Protio (H): Precursor

    
     Product Ion.[1]
    
  • Deutero (D): Precursor

    
     Product Ion.[1]
    
Calculations
  • Plot:

    
     vs. Time (min).
    
  • Slope (

    
    ):  The negative slope of the linear regression represents the elimination rate constant (
    
    
    
    ).[1]
  • Half-life (

    
    ): 
    
    
    
    
    [1][3]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1][3]
  • Deuterium KIE:

    
    [1][3]
    
Interpretation Guidelines
KIE ValueInterpretationActionable Insight
~ 1.0 No Isotope EffectMetabolic soft spot is NOT the N-methyl group.[1] Look for other sites (e.g., aromatic hydroxylation).[1]
1.5 - 2.0 Moderate EffectN-demethylation contributes, but other pathways exist.[1]
> 2.0 Strong EffectN-demethylation is the rate-limiting step. The deuterated analog is a viable candidate for improved PK.[2][4][5]

Troubleshooting & Quality Control

  • Loss of Deuterium (D/H Exchange):

    • Issue: In acidic media, deuterium on positions alpha to carbonyls or heteroatoms can sometimes exchange back to hydrogen.[1]

    • Validation: Incubate the deuterated compound in buffer (no microsomes) for 4 hours. Analyze by MS. If the M+3 peak decreases and M+0 appears, the label is chemically unstable. Note: The methyl on N-pyridinone is generally chemically stable.

  • Metabolic Switching:

    • Issue: Blocking the N-methyl site might force the enzyme to attack the aromatic ring (the "squeezed balloon" effect).

    • Validation: Look for new metabolite peaks in the D-analog trace that are absent in the H-analog trace.

References

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] Link[1][3]

  • Harbeson, S. L., & Tung, R. D. (2011).[1] Deuterium in Drug Discovery and Development.[2][4][5][6][7][8] Annual Reports in Medicinal Chemistry, 46, 403-417.[1] Link[1][3]

  • Fisher, M. B., et al. (2006).[1] The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development, 9(1), 101-109.[1] Link

  • Shao, L., et al. (2019).[1] Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 13, 4173–4182.[1] Link

    • Note: This reference specifically validates the strategy of deuterating N-methyl groups to improve metabolic stability.
  • FDA.gov. (2017).[1] FDA approves first deuterated drug (Austedo/Deutetrabenazine).[1] Link[1][3]

Sources

Application

protocol for in vitro liver microsomal stability assay with 5-Bromo-1-(methyl-d3)-pyridin-2-one

Application Note & Protocol: Comparative Microsomal Stability Profiling of 5-Bromo-1-(methyl-d3)-pyridin-2-one Executive Summary & Scientific Rationale Objective: To quantify the in vitro intrinsic clearance ( ) of 5-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Comparative Microsomal Stability Profiling of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Executive Summary & Scientific Rationale

Objective: To quantify the in vitro intrinsic clearance (


) of 5-Bromo-1-(methyl-d3)-pyridin-2-one  (hereafter BMP-d3 ) in liver microsomes and assess the Deuterium Kinetic Isotope Effect (KIE) relative to its non-deuterated analog.

Context: The N-methyl pyridinone motif is a common pharmacophore in medicinal chemistry (e.g., Pirfenidone). However, the N-methyl group is metabolically labile, frequently undergoing rapid oxidative demethylation by Cytochrome P450 (CYP450) enzymes. BMP-d3 represents a strategic structural modification where the proteo-methyl group is replaced by a deutero-methyl group (


). Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy for bond cleavage is higher.[1][2] This protocol is designed to validate whether this substitution significantly retards metabolic clearance (primary KIE), thereby extending the compound's half-life.

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.

Materials & Reagents

Test Compounds:

  • Analyte (d3): 5-Bromo-1-(methyl-d3)-pyridin-2-one (MW

    
     191.0 Da).
    
  • Reference (d0): 5-Bromo-1-methylpyridin-2-one (MW

    
     188.0 Da).
    
  • Purity:

    
     (Required to prevent isotopic interference).
    

Biological Matrix:

  • Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse depending on study scope).[3]

    • Protein Content: 20 mg/mL stock.[3]

    • Quality Control: Verified CYP activity (Testosterone 6

      
      -hydroxylation).
      

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase,

    
    ) or solid NADPH (1 mM final).
    
  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Recommended IS: Tolbutamide or Labetalol (200 nM).

Experimental Design Strategy

To ensure data integrity and linearity, this protocol adheres to "Sink Conditions":

  • Substrate Concentration (1 µM): Kept well below the typical

    
     of CYP enzymes to ensure first-order kinetics (
    
    
    
    ).
  • Microsomal Protein (0.5 mg/mL): Optimized to provide measurable depletion within 60 minutes without excessive non-specific binding.

  • Solvent Limit: Final DMSO concentration

    
     to prevent CYP inhibition.
    

Detailed Protocol: Step-by-Step

Phase A: Preparation
  • Stock Preparation: Dissolve BMP-d3 and Reference-d0 separately in DMSO to 10 mM. Dilute to 1 mM in 50:50 ACN:Water.

  • Master Mix: Prepare a 2X Microsome solution (1.0 mg/mL) in Phosphate Buffer.

  • Cofactor Mix: Prepare 2X NADPH solution (2 mM) in Phosphate Buffer.

Phase B: Incubation (The Metabolic Reaction)

Perform in duplicate for each time point.

  • Pre-Incubation:

    • Add 495 µL of 2X Microsome Mix to a 96-well deep-well plate.

    • Spike with 1 µL of 1 mM Compound Stock (Final conc: 1 µM).

    • Equilibrate at 37°C for 5 minutes (shaking water bath).

  • Initiation (

    
    ): 
    
    • Add 500 µL of pre-warmed 2X NADPH solution to the reaction wells.

    • Negative Control: Add Buffer instead of NADPH to control wells.

    • Start Timer.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into a "Stop Plate" containing 150 µL ice-cold Quenching Solution (with IS).

    • Vortex vigorously for 10 minutes.

  • Clarification:

    • Centrifuge Stop Plate at 4,000 rpm (

      
      ) for 20 minutes at 4°C to pellet precipitated proteins.
      
    • Transfer 100 µL supernatant to LC-MS vials.

Phase C: Analytical Method (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 2.5 min.

MRM Transitions (Calculated): Note: Bromine isotopes (


 and 

) create a 1:1 doublet. Monitor the

mass for quantification.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Logic
Reference (d0) 188.0 (

)
160.0Loss of CO (-28 Da)
Reference (d0) 188.0 (

)
173.0Loss of

(-15 Da)
BMP-d3 191.0 (

)
163.0Loss of CO (-28 Da)
BMP-d3 191.0 (

)
173.0Loss of

(-18 Da)*

*Note: The loss of the methyl group results in the same fragment ion (m/z 173) for both d0 and d3 species, confirming the core structure is identical.

Workflow Visualization

MicrosomalAssay Prep Preparation (Buffer, Microsomes, Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Init Initiation (+ NADPH) PreInc->Init Start Sample Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Init->Sample Metabolism Sample->Sample Next Timepoint Quench Quench (+ ACN/IS, Vortex) Sample->Quench Stop Rxn Analysis LC-MS/MS Analysis (MRM Quantification) Quench->Analysis Supernatant

Figure 1: Step-by-step workflow for the microsomal stability assay, ensuring precise timing and quenching to capture metabolic kinetics.

Data Analysis & Interpretation

Calculations
  • Percent Remaining:

    
    
    
  • Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope of the linear regression is
    
    
    .
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Assessing the Deuterium Effect (KIE)

Calculate the Deuterium Kinetic Isotope Effect ratio:


[2]
  • KIE

    
     1:  No metabolic switching. The C-H bond cleavage is not the rate-determining step (RDS), or metabolism occurs on the aromatic ring (e.g., hydroxylation of the pyridine ring).
    
  • KIE > 2: Significant stabilization. C-H bond cleavage at the methyl group is the RDS. BMP-d3 is likely to have improved in vivo PK.

Decision Logic for Lead Optimization

KIE_Logic Start Compare CL_int (d0 vs d3) CalcKIE Calculate KIE (CL_int_d0 / CL_int_d3) Start->CalcKIE HighKIE KIE > 2.0 (Significant Effect) CalcKIE->HighKIE LowKIE KIE < 1.5 (Minimal Effect) CalcKIE->LowKIE Success Success: Methyl group is primary metabolic soft spot. Proceed with d3-analog. HighKIE->Success Fail Metabolic Shunting: Metabolism shifted to Pyridinone ring oxidation. LowKIE->Fail

Figure 2: Decision tree for interpreting KIE data. A high KIE validates the deuteration strategy, while a low KIE suggests metabolic switching to the aromatic ring.

Troubleshooting & Acceptance Criteria

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)

for log-linear plot
Ensure

. Check for evaporation in plate.
Negative Control

loss over 60 min
Check for chemical instability (hydrolysis) or contamination.
Positive Control Within 2-fold of historical meanCheck microsome viability and NADPH quality.
d3 Isotopic Purity No significant d0 signal in d3 sampleVerify synthesis purity; check for H/D exchange in solvent.

References

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Guengerich, F. P. (2017).[5] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217-238.[5] Link

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Fisher, M. B., et al. (2006). "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism." Current Opinion in Drug Discovery & Development, 9(1), 101-109.

Sources

Method

Application Note: Targeted Quantitation of Pyridone Metabolites via Stable Isotope Dilution (SIDA)

Executive Summary This guide details the protocol for the absolute quantification of 5-Bromo-1-methylpyridin-2-one (and structurally related pyridone metabolites) in complex biological matrices (plasma, urine, tissue hom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the absolute quantification of 5-Bromo-1-methylpyridin-2-one (and structurally related pyridone metabolites) in complex biological matrices (plasma, urine, tissue homogenates).

The method relies on Stable Isotope Dilution Analysis (SIDA) , utilizing the deuterated analog 5-Bromo-1-(methyl-d3)-pyridin-2-one as a Stable Isotope Labeled Internal Standard (SIL-IS). This approach is the industry "Gold Standard" for mitigating matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI), ensuring high precision and accuracy in pharmacokinetic (PK) and toxicological studies.

Key Advantages of this Protocol:
  • Isotopic Fidelity: The d3-analog co-elutes with the analyte, perfectly compensating for ionization variability.

  • Bromine Signature: The unique 1:1 isotopic ratio of Bromine (

    
    ) provides a built-in "fingerprint" for peak confirmation, eliminating false positives in complex matrices.
    
  • High Sensitivity: The pyridone core exhibits high proton affinity, making it ideal for ESI+ detection.

Technical Principles & Mechanism

The "Twin-Tag" Strategy

In LC-MS/MS, the quantification of small molecules is often compromised by co-eluting matrix components (phospholipids, salts) that compete for charge in the ESI source. By spiking samples with 5-Bromo-1-(methyl-d3)-pyridin-2-one , we introduce a chemical twin that:

  • Chemically: Behaves identically to the analyte during extraction and chromatography.

  • Mass Spectrometrically: Is distinct by +3 Da (mass shift from

    
     to 
    
    
    
    ).
The Bromine Mass Defect

The presence of Bromine at the C5 position offers a distinct advantage. Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%). This results in a "doublet" signal in the mass spectrum separated by 2 Da with nearly equal intensity.
  • Analyte (d0): [M+H]+ at m/z 188.0 and 190.0.

  • Standard (d3): [M+H]+ at m/z 191.0 and 193.0.

Note: The +3 Da shift of the d3-group ensures no isotopic overlap between the heavy isotope of the analyte and the light isotope of the standard.

Reaction Mechanism & Fragmentation

Upon Collision Induced Dissociation (CID), pyridones typically undergo neutral loss of Carbon Monoxide (CO, 28 Da) from the lactam ring. This transition is highly specific.

FragmentationMechanism Precursor Precursor Ion [M+H]+ m/z 191/193 (d3) (Protonated Pyridone) Transition Collision Cell (CID Energy) Precursor->Transition Product Product Ion [M+H - CO]+ m/z 163/165 (d3) (Ring Contraction) Transition->Product Fragmentation Neutral Neutral Loss Carbon Monoxide (CO) 28 Da Transition->Neutral

Figure 1: Proposed fragmentation pathway for the d3-internal standard. The loss of CO is characteristic of the pyridone scaffold.

Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: 5-Bromo-1-methylpyridin-2-one (Reference Standard).[1]

  • SIL-IS: 5-Bromo-1-(methyl-d3)-pyridin-2-one (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[2]

  • Matrix: Blank Plasma (for calibration curve generation).

Stock Solution Preparation
  • Master Stock (d0 & d3): Dissolve 1 mg of each compound in 1 mL of MeOH (1 mg/mL). Store at -20°C.

  • Working Internal Standard (WIS): Dilute d3-Master Stock to 500 ng/mL in 50:50 MeOH:Water.

  • Calibration Standards: Prepare serial dilutions of d0-analyte in Blank Plasma ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and recovery.

  • Aliquot: Transfer 50 µL of sample (plasma/serum) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of WIS (d3-IS) to all samples (except double blanks).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of Water (to match initial mobile phase).

  • Inject: Inject 5 µL into the LC-MS system.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization, Positive Mode.[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Analyte (d0) 188.0 (

)
160.0 (Loss of CO)3020Quantifier
Analyte (d0) 190.0 (

)
162.0 (Loss of CO)3020Qualifier
IS (d3) 191.0 (

)
163.0 (Loss of CO)3020Quantifier
IS (d3) 193.0 (

)
165.0 (Loss of CO)3020Qualifier

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data generation, emphasizing the point of Internal Standard addition.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (d3-BMP) Sample->Spike Normalization Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Mix Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge Remove Matrix LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Data Processing (Area Ratio Calculation) LCMS->Data Raw Files

Figure 2: Step-by-step workflow for SIDA. The internal standard is added before any manipulation to correct for all extraction losses.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Plot this Ratio (


) against the Concentration (

) to generate the calibration curve. Use a weighted linear regression (

) to improve accuracy at the lower end of the curve.
Acceptance Criteria (Bioanalytical Standards)
  • Linearity:

    
    .
    
  • Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% < 15% across replicates.

  • Isotope Purity Check: Ensure the d3-standard does not contribute significant signal to the d0 channel (cross-talk). If d3 purity is <99%, correct the blank subtraction.

References

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia. Link

  • Holčapek, M., et al. (2012). "Mass spectrometry of pyridine derivatives." Mass Spectrometry Reviews. (Provides basis for fragmentation mechanisms).[4][5] Link

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Regulatory framework for validation).[6] Link

Sources

Application

Technical Application Note: 5-Bromo-1-(methyl-d3)-pyridin-2-one in DMPK Studies

This Application Note is structured as a high-level technical guide for DMPK scientists. It focuses on the specific utility of 5-Bromo-1-(methyl-d3)-pyridin-2-one (hereafter referred to as -BMP ) as a Stable Isotope Labe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for DMPK scientists. It focuses on the specific utility of 5-Bromo-1-(methyl-d3)-pyridin-2-one (hereafter referred to as


-BMP ) as a Stable Isotope Labeled (SIL) Internal Standard and a mechanistic probe.

Introduction & Executive Summary

In modern Drug Metabolism and Pharmacokinetics (DMPK), precision in quantification and mechanistic understanding of metabolic clearance is paramount. 5-Bromo-1-(methyl-d3)-pyridin-2-one (


-BMP)  serves two critical functions in the drug development pipeline:
  • Bioanalytical Internal Standard (IS): It acts as the "gold standard" surrogate for quantifying its non-deuterated analog, 5-Bromo-1-methylpyridin-2-one (BMP) —a common scaffold in fragment-based drug discovery (FBDD) and a potential genotoxic impurity in pyridinone-based API synthesis.

  • Mechanistic Probe (Deuterium Switch): It is utilized to assess intrinsic clearance (

    
    ) changes driven by the Kinetic Isotope Effect (KIE), specifically targeting the N-demethylation metabolic pathway mediated by Cytochrome P450 enzymes.
    

This guide provides validated protocols for using


-BMP in LC-MS/MS bioanalysis and microsomal stability assays.
Compound Profile[1][2][3][4][5][6][7]
PropertyAnalyte (BMP)Internal Standard (

-BMP)
Chemical Formula


Molecular Weight ~188.02 Da (

)
~191.04 Da (

)
Key Substituent N-Methyl (

)
N-Methyl-d3 (

)
Isotopic Purity Natural Abundance

Primary Application Analyte / Fragment HitNormalization / KIE Probe

Application I: LC-MS/MS Bioanalytical Quantification

The primary application of


-BMP is to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of BMP in biological matrices (plasma, urine, liver microsomes).
Mechanistic Rationale

Using a structural analog (e.g., a chloro-derivative) as an internal standard often fails to compensate for "ion suppression" regions in chromatography.


-BMP is chemically identical to the analyte but mass-resolved. It co-elutes with BMP, ensuring that both molecules experience the exact same matrix suppression/enhancement at the electrospray ionization (ESI) source, providing the highest possible quantitative accuracy.
Experimental Protocol: Plasma Extraction & Analysis

Objective: Quantify BMP in Rat Plasma (Linear Range: 1.0 – 1000 ng/mL).

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve BMP in DMSO to 1 mg/mL.

  • IS Stock (

    
    -BMP):  Dissolve 
    
    
    
    -BMP in DMSO to 1 mg/mL.
  • Working IS Solution: Dilute IS Stock in 50% Acetonitrile/Water to a final concentration of 200 ng/mL .

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 96-well plate.

  • Add 200 µL of Working IS Solution (

    
    -BMP in ACN) to precipitate proteins.
    
    • Note: The high organic content ensures protein crash while the IS is introduced simultaneously.

  • Vortex vigorously for 5 minutes at 1200 rpm.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water (to match initial mobile phase).

Step 3: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    95% B (3.0 min)
    
    
    5% B (3.1 min).
  • Flow Rate: 0.6 mL/min.

Step 4: Mass Spectrometry Parameters (MRM)

The bromine atom creates a characteristic 1:1 isotopic pattern (


 and 

). For maximum sensitivity, target the

isotopologue.
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Transition Type
BMP (Analyte) 187.9 (

)
160.0 (

)
25Quantifier

-BMP (IS)
191.0 (

)
163.0 (

)
25Quantifier

Note: The fragmentation of pyridinones typically involves the loss of Carbon Monoxide (CO, 28 Da). The methyl group remains attached to the nitrogen in this fragment, preserving the +3 Da mass shift in the product ion.

Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)


-BMP is also applied as a mechanistic probe to determine if N-demethylation is the rate-determining step (RDS) in the clearance of the molecule.
The Deuterium Switch Concept

Metabolic enzymes (CYP450s) must break the C-H bond of the N-methyl group to initiate demethylation. The C-D bond is stronger than the C-H bond (primary Kinetic Isotope Effect).

  • If

    
    , then C-H bond breakage is the RDS.
    
  • If

    
    , the RDS is likely binding or product release, not the chemical step.
    
Incubation Protocol[1]
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrates: Incubate BMP (Analyte) and

    
    -BMP (Probe) in separate reaction vessels at 1 µM.
    
  • Cofactor: Initiate with NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add ice-cold ACN containing a different IS (e.g., Tolbutamide).

  • Analysis: Measure % remaining of parent vs. time. Calculate

    
     and 
    
    
    
    .

Interpretation:



A KIE > 2.0 suggests significant stabilization, indicating that deuteration could potentially improve the drug's half-life in vivo.

Visualizations

Figure 1: Bioanalytical Workflow

A self-validating loop ensuring data integrity through IS normalization.

Bioanalysis_Workflow Sample Biological Sample (Plasma + BMP) Precip Protein Precipitation (Vortex/Centrifuge) Sample->Precip IS_Add Add Internal Std (d3-BMP) IS_Add->Precip Normalization Sup Supernatant (BMP + d3-BMP) Precip->Sup LCMS LC-MS/MS Analysis (Co-elution) Sup->LCMS Data Quantification (Ratio: Area_BMP / Area_d3) LCMS->Data MRM Detection

Caption: Workflow for utilizing d3-BMP to normalize extraction and ionization variability in plasma assays.

Figure 2: Metabolic Fate & Deuterium Effect

Mechanistic comparison of N-demethylation pathways.

Metabolic_Pathway Parent_H BMP (N-CH3) CYP CYP450 (Oxidation) Parent_H->CYP Fast (kH) Parent_D d3-BMP (N-CD3) Parent_D->CYP Slow (kD) KIE Effect Inter_H Intermediate (N-CH2-OH) CYP->Inter_H Inter_D Intermediate (N-CD2-OH) CYP->Inter_D Product Metabolite (N-H Pyridinone) Inter_H->Product Spontaneous Deformylation Inter_D->Product

Caption: The kinetic isotope effect (KIE) slows the initial oxidation step of the deuterated analog.

References

  • Gu, H., et al. (2015). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS. AAPS Journal. Link

    • Context: Establishes the industry standard for using SIL-IS to correct for m
  • Fischer, H., et al. (2012). The Deuterium Switch: Impact of Deuterium on the Pharmacokinetics and Metabolism of Drugs. Current Opinion in Drug Discovery & Development.

    • Context: Explains the theoretical basis for using -analogs to study metabolic soft spots.
  • Sigma-Aldrich. (2023).[1] Product Specification: 5-Bromo-1-methylpyridin-2(1H)-one. Link

    • Context: Source for physico-chemical properties of the parent scaffold.[2][3][4]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

    • Context: Detailed review on using deuterated pyridinone-like scaffolds in drug design.

Sources

Method

Application Note: Strategic Diversification of 5-Bromo-1-(methyl-d3)-pyridin-2-one in De Novo Drug Design

Executive Briefing The integration of deuterium into pharmaceutical pipelines has rapidly evolved from a reactive life-cycle management tool (the "deuterium switch") to a foundational strategy in de novo drug design[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The integration of deuterium into pharmaceutical pipelines has rapidly evolved from a reactive life-cycle management tool (the "deuterium switch") to a foundational strategy in de novo drug design[1]. Within this paradigm, 5-Bromo-1-(methyl-d3)-pyridin-2-one emerges as a highly versatile, isotopically labeled building block. The N-CD3 moiety is specifically engineered to exploit the primary kinetic isotope effect (KIE), effectively mitigating cytochrome P450 (CYP450)-mediated N-demethylation—a ubiquitous metabolic liability in pyridone-containing pharmacophores[2]. Concurrently, the C5-bromide offers an orthogonal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling[3].

This application note provides researchers with self-validating protocols to synthesize advanced pharmaceutical intermediates from this core scaffold, grounded in mechanistic causality.

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The fundamental causality behind utilizing the N-methyl-d3 variant over its protio-counterpart lies in the zero-point energy difference between C-H and C-D bonds. The heavier deuterium atom lowers the ground state energy of the covalent bond, increasing the activation energy required for oxidative cleavage by hepatic enzymes[2]. This subtle isotopic substitution significantly alters the pharmacokinetic fate of the molecule without perturbing its pharmacodynamics, target-binding affinity, or physicochemical properties[4].

MetabolicPathway Drug N-CD3 Pyridone Candidate CYP Hepatic CYP450 Enzymes Drug->CYP Binding KIE Kinetic Isotope Effect (KIE) CYP->KIE C-D Cleavage Toxic N-Demethylation (Blocked) CYP->Toxic C-H Cleavage Stable Metabolic Stability KIE->Stable Shunted

Logical relationship of CYP450-mediated metabolism and the Primary Kinetic Isotope Effect.

Strategic Diversification Pathways

The 5-bromo position of the pyridone ring is electronically primed for oxidative addition by low-valent transition metals. This enables a divergent synthetic workflow where the core scaffold can be transformed into complex biaryls, amines, or boronate esters.

Workflow Start 5-Bromo-1-(methyl-d3)- pyridin-2-one Borylation Miyaura Borylation Pd(dppf)Cl2, B2pin2 Start->Borylation Suzuki Suzuki Cross-Coupling Pd(PPh3)4, Ar-B(OH)2 Start->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3, R-NH2 Start->Buchwald Boronate 1-(methyl-d3)-5-(Bpin)- pyridin-2-one Borylation->Boronate Biaryl 5-Aryl-1-(methyl-d3)- pyridin-2-one Suzuki->Biaryl Amine 5-Amino-1-(methyl-d3)- pyridin-2-one Buchwald->Amine Boronate->Suzuki Alternative Electrophile

Divergent synthetic workflow for 5-Bromo-1-(methyl-d3)-pyridin-2-one diversification.

Validated Experimental Protocols

To ensure absolute reproducibility, the following methodologies are engineered as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Miyaura Borylation to 1-(Methyl-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Causality of Design: The synthesis utilizes


. The large bite angle of the dppf ligand accelerates the reductive elimination of the boronate product, outcompeting undesired side reactions[3]. Potassium acetate (KOAc) is strictly selected as the base; stronger bases (e.g., 

) would trigger the Suzuki coupling of the newly formed product with the starting material, leading to homocoupled dimers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 5-bromo-1-(methyl-d3)-pyridin-2-one (1.0 eq), bis(pinacolato)diboron (

    
    , 1.5 eq), and anhydrous KOAc (2.5 eq).
    
  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the formation of phenol byproducts from the boronate.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive stream of argon.
    
  • Reaction Execution: Heat the mixture to 90°C for 2 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS. The reaction is validated as complete when the starting material peak (<1%) is replaced by the boronate mass [M+H]. Validation Check: If a mass corresponding to the homodimer is observed (>5%), it indicates moisture in the KOAc; abort, re-dry the base, and restart.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure boronate ester.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Assembly Step-by-Step Methodology:

  • Assembly: Combine the boronate ester from Protocol A (1.0 eq), an aryl bromide of choice (1.1 eq), and

    
     (2.0 eq) in a 4:1 mixture of Dioxane/
    
    
    
    .
  • Catalyst Selection: Add

    
     (0.05 eq). Causality: The aqueous biphasic system dissolves the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle, while the tetrakis catalyst provides a robust, general-purpose active species for standard aryl couplings.
    
  • Execution: Heat at 100°C for 4 hours under argon.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Quantitative Profiling: Protio vs. Deutero Analogs

The table below summarizes the typical improvements observed when substituting the N-CH3 pyridone with the N-CD3 derivative in a standard drug discovery screening cascade.

ParameterN-CH3 Pyridone (Protio)N-CD3 Pyridone (Deutero)Causality / Implication
Cross-Coupling Yield 82%84%Isotopic substitution at the distal N-methyl does not impact Pd-oxidative addition.
N-Demethylation

18 min>120 minC-D bond exhibits higher ground-state energy; resists CYP450 cleavage.
Intrinsic Clearance (

)
45.2 µL/min/mg12.4 µL/min/mgShunted clearance pathways dominate, extending overall systemic exposure.
Kinetic Isotope Effect (

)
N/A3.6Typical range for non-exchangeable carbon-bound deuterium is 2-7[2].

References

  • EP3625214B1 - Deuterated pyridone amides and prodrugs thereof as modulators of sodium channels (Google Patents). Harbeson, S. L., & Tung, R. D. (2011). Deuterium In Drug Discovery and Development.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-Bromo-1-(methyl-d3)-pyridin-2-one synthesis

Isotope & Heterocycle Synthesis Portal: Technical Support Center Knowledge Base Article: Yield Optimization for 5-Bromo-1-(methyl-d3)-pyridin-2-one Synthesis Welcome to the Technical Support Center. The synthesis of 5-br...

Author: BenchChem Technical Support Team. Date: March 2026

Isotope & Heterocycle Synthesis Portal: Technical Support Center Knowledge Base Article: Yield Optimization for 5-Bromo-1-(methyl-d3)-pyridin-2-one Synthesis

Welcome to the Technical Support Center. The synthesis of 5-bromo-1-(methyl-d3)-pyridin-2-one is a critical isotopic labeling step in the development of bromodomain inhibitors, PROTACs, and targeted radioligands[1]. While the standard N-alkylation of 2-pyridones appears straightforward, researchers frequently encounter yield-limiting issues such as poor regioselectivity, incomplete conversion, and reagent loss.

This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and a self-validating standard operating procedure (SOP) to maximize your yield.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction yields a mixture of the desired product and a byproduct with a similar mass. Why is my regioselectivity poor? A: You are likely observing competitive O-alkylation, yielding 5-bromo-2-(methoxy-d3)-pyridine. 2-Pyridones (in tautomeric equilibrium with 2-hydroxypyridines) act as ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "soft." Because iodomethane-d3 (CD₃I) is a soft electrophile, N-alkylation is kinetically favored—provided the ion pair is fully separated. Causality & Fix: If you use a hard base (like Ag₂CO₃) or a non-polar solvent, the metal cation coordinates tightly with the oxygen, driving O-alkylation. To force N-alkylation, use a base that dissociates well in polar aprotic solvents, leaving a "naked" nucleophile. Potassium carbonate (K₂CO₃) in DMF is standard, but Cesium Fluoride (CsF) in Acetonitrile is highly superior for tuning strict N-alkylation due to fluoride's strong hydrogen-bond accepting nature, which selectively activates the N-H bond[2].

Q2: My conversion stalls at 60-70%, and adding more CD₃I doesn't push the reaction to completion. What is the root cause? A: The root cause is almost certainly reagent evaporation. Iodomethane-d3 is highly volatile, with a boiling point of approximately 42 °C. If your reaction is run in an open system (e.g., standard reflux condenser) or under a heavy nitrogen sweep at room temperature, the CD₃I flashes off before it can fully react. Causality & Fix: You must perform this reaction in a sealed pressure vessel (e.g., a tightly capped heavy-wall vial). Furthermore, the reaction mixture must be chilled to 0 °C before the addition of CD₃I to prevent immediate volatilization upon contact with the solvent.

Q3: Does substituting standard CH₃I with CD₃I alter the reaction kinetics? A: Yes. The heavier deuterium atoms exert a Secondary Kinetic Isotope Effect (SKIE). While primary isotope effects (cleaving a C-D bond) are massive, secondary effects—where the C-D bond is not broken but undergoes vibrational frequency changes during the Sₙ2 transition state—still cause a measurable decrease in the reaction rate. Causality & Fix: Because the Sₙ2 transition state with CD₃I is slightly higher in energy than with CH₃I, you must extend your reaction time by 15–20% compared to non-deuterated protocols to achieve identical conversion rates.

Part 2: Quantitative Data & Reagent Selection

The table below summarizes the causality between reagent selection and the resulting N:O regioselectivity. Use this matrix to audit your current reaction conditions.

Base (Equiv)SolventTemp (°C)AdditiveN:O RatioIsolated Yield (%)Mechanism/Notes
Ag₂CO₃ (1.5)Toluene80None1 : 4< 20%Hard metal coordination drives O-alkylation.
K₂CO₃ (2.0)Acetone50None3 : 155%Poor salt dissociation limits N-selectivity.
K₂CO₃ (2.0)DMF25None> 20 : 185%Standard protocol; polar aprotic solvent separates ion pairs[1].
CsF (3.0)MeCN25None> 50 : 192%Fluoride selectively activates N-H bond[2].
NaOH (2.0)Water25Tween 20 (2%)> 10 : 188%Micellar catalysis; green alternative[3].

Part 3: Visual Workflows

Pathway SM 5-Bromo-2-hydroxypyridine (Ambident Nucleophile) Reagent Iodomethane-d3 (CD3I) + Base SM->Reagent N_Prod 5-Bromo-1-(methyl-d3)-pyridin-2-one (Desired N-Alkylation) Reagent->N_Prod Soft Base (K2CO3, CsF) Polar Aprotic (DMF) O_Prod 5-Bromo-2-(methoxy-d3)-pyridine (Undesired O-Alkylation) Reagent->O_Prod Hard Base (Ag2CO3) Non-polar Solvent

Figure 1: Regioselectivity pathways in the alkylation of 5-bromo-2-hydroxypyridine.

LogicTree Start Issue: Low Yield of N-Alkylated Product CheckNMR Diagnostic: Check Crude LC-MS/NMR Start->CheckNMR Isomer Symptom: High O-Alkylation CheckNMR->Isomer Regioisomer present Incomplete Symptom: Incomplete Conversion CheckNMR->Incomplete Unreacted SM remains FixIsomer Solution: Switch to CsF or K2CO3 in DMF Isomer->FixIsomer FixIncomplete Solution: Use Sealed Tube (CD3I bp 42°C) Incomplete->FixIncomplete

Figure 2: Troubleshooting logic tree for resolving low yields during N-methylation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the K₂CO₃/DMF system, optimized specifically to mitigate CD₃I volatility and maximize N-alkylation.

Materials Required:

  • 5-bromo-2-hydroxypyridine (1.0 equiv, 10 mmol, 1.74 g)

  • Iodomethane-d3 (CD₃I) (1.5 equiv, 15 mmol, 2.17 g / ~0.93 mL)

  • Anhydrous K₂CO₃ (2.5 equiv, 25 mmol, 3.45 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Nucleophile Pre-Activation: To a flame-dried, heavy-wall pressure vial equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyridine and anhydrous K₂CO₃. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature (20 °C) for 30 minutes under an argon atmosphere.

    • Causality: This pre-stirring step ensures complete deprotonation of the pyridone, generating the active nucleophilic anion prior to the introduction of the volatile electrophile.

  • Thermal Control & Reagent Addition: Cool the reaction vial in an ice-water bath to exactly 0 °C. Using a chilled, gas-tight syringe, add the CD₃I dropwise over 2 minutes.

    • Causality: CD₃I boils at 42 °C. Adding it to a room-temperature DMF solution causes immediate localized flash evaporation, permanently reducing your stoichiometric equivalents and capping your maximum yield.

  • Sealed Propagation: Immediately seal the pressure vial with a Teflon-lined crimp cap or threaded heavy-duty cap. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 18 hours.

    • Causality: The extended 18-hour timeframe compensates for the Secondary Kinetic Isotope Effect (SKIE) induced by the deuterium atoms.

  • In-Process Self-Validation (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS.

    • Validation Check: You should observe complete consumption of the starting material (m/z 174/176). The desired product will present a distinct isotopic doublet at m/z 191.0 and 193.0 [M+H]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes combined with the +3 mass shift from the deuterium atoms).

  • Quench and DMF Removal: Unseal the vial carefully. Pour the reaction mixture into 100 mL of ice-cold 5% aqueous LiCl solution. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: DMF is notoriously difficult to remove and causes streaking on silica columns. The 5% aqueous LiCl wash dramatically increases the partition coefficient of DMF into the aqueous layer, ensuring a clean organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient from 4:1 to 1:1).

References

  • BROMODOMAIN INHIBITORS - European Patent Office - EP 3290407 A1. Googleapis.com.
  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett.
  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate (Org. Lett.).

Sources

Optimization

Technical Support Center: Purification of Brominated Pyridinones

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Overcoming solubility, tailing, and separation challenges in brominated pyridinone scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Overcoming solubility, tailing, and separation challenges in brominated pyridinone scaffolds.

Introduction: The "Deceptive" Substrate

Welcome to the support center. If you are here, you are likely staring at a flash column that is streaking, or a flask containing "brick dust" that refuses to dissolve.

Brominated pyridinones are deceptively simple structures. However, they present a "perfect storm" of purification challenges:

  • Tautomeric Ambiguity: They exist in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. This duality causes them to interact unpredictably with stationary phases.

  • The "Grease" Factor: The bromine atom adds significant lipophilicity, while the amide/hydroxyl core remains highly polar. This amphiphilic nature often leads to poor solubility in both non-polar (hexanes) and polar (water/methanol) solvents.

  • Regio-Isomerism: Synthesis often yields mixtures of N-alkyl and O-alkyl isomers, which have frustratingly similar R_f values.

Below are the troubleshooting guides for the most common tickets we receive.

Ticket #1: "My compound is streaking/tailing on Silica Gel."

Diagnosis: The lactam/lactim functionality acts as a hydrogen bond donor/acceptor. On standard silica gel, the basic nitrogen and the oxygen moieties interact strongly with acidic silanol (Si-OH) groups. This causes "drag" (tailing) and band broadening, making separation impossible.

The Protocol: Silanol Deactivation

You must mask the active sites on the silica.[1]

Option A: The Basic Modifier (For stable substrates) If your brominated pyridinone is stable to base (most are), use Triethylamine (TEA).

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane/EtOAc (or DCM) containing 1% Triethylamine .

  • Mobile Phase: Run your gradient with 0.1% to 0.5% TEA constantly present in the organic modifier.

    • Mechanism:[1][2][3][4] TEA is a stronger base than your pyridinone. It preferentially binds to the silanols, creating a "shield" that allows your compound to elute symmetrically [1].

Option B: The Acidic Modifier (For base-sensitive substrates)

  • Mobile Phase: Add 0.5% to 1.0% Acetic Acid to the mobile phase.

    • Mechanism:[1][2][3][4] This forces the equilibrium fully toward the protonated/neutral form, preventing the ion-exchange mechanism that causes tailing.

Visualization: The Silanol Interaction

TautomerInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (TAILING) Silica->Interaction Pyridone Brominated Pyridinone (Lactam Form) Pyridone->Interaction Result Symmetrical Peak (Elution) Interaction->Result Without Modifier Modifier Modifier (TEA or AcOH) Modifier->Silica Blocks Sites Modifier->Result With Modifier

Figure 1: Mechanism of peak tailing and how modifiers (TEA/AcOH) interrupt the interaction between the pyridinone substrate and acidic silanol groups.

Ticket #2: "The compound won't dissolve for loading (Solubility Paradox)."

Diagnosis: Brominated pyridinones often exhibit high crystal lattice energy. They are insoluble in Hexanes/EtOAc (too polar) but also insoluble in water (too greasy due to Br).

Troubleshooting Guide: Loading Techniques
MethodWhen to UseProtocol
Solid Load (Dry Load) Standard. Best for compounds with poor solubility in the mobile phase.1. Dissolve crude in DCM/MeOH (9:1).2. Add Celite or Silica (1g per 1g crude).3. Rotovap to dryness (free-flowing powder).4. Load into a solid cartridge.
DMSO Injection High Polarity. If the compound crashes out on the column head.1. Dissolve crude in minimum DMSO.2. Inject directly onto a C18 (Reverse Phase) column.3. Note: Do not use DMSO for Normal Phase silica; it will deactivate the column and ruin separation.
The "DCM Wash" Post-Reaction. Removing bulk impurities before chromatography.1. Dissolve crude in DCM.2. Wash with 10% Na₂S₂O₃ (removes bromine) and Brine.3. If product precipitates during the wash, filter the solid—that's likely your pure product.
Recrystallization: The Non-Chromatographic Fix

Before running a column, try these solvent systems. Brominated pyridinones crystallize well due to "halogen bonding" and pi-stacking [2].

  • Ethanol/Water: Dissolve in hot EtOH, add water dropwise until turbid, cool slowly.

  • Acetone/Methanol: Dissolve in boiling acetone (good solubility), add MeOH (antisolvent for some pyridinones), cool.[5]

  • Acetonitrile: Excellent for removing polar impurities and salts.[5]

Ticket #3: "I cannot separate the N-alkyl from the O-alkyl product."

Diagnosis: Alkylation of pyridinones often yields a mixture of N-alkyl (desired) and O-alkyl (impurity) products.[2][6] They have very similar polarities.

Differentiation Strategy
  • Check UV Spectra: N-alkyl pyridinones typically have a different UV max absorption than O-alkyl ethers due to the disruption of aromaticity in the pyridone ring. Use a diode-array detector (DAD) to identify peaks.

  • Change Selectivity (Solvent Swap):

    • If Hexane/EtOAc fails (peaks co-elute), switch to DCM/MeOH or DCM/Acetone .

    • Why? DCM interacts differently with the dipole of the amide (N-alkyl) vs. the ether (O-alkyl).

  • Reverse Phase (C18):

    • The hydrophobic bromine atom interacts strongly with C18 chains.

    • Protocol: Run a gradient of Water (0.1% Formic Acid) / Acetonitrile. The O-alkyl isomer is usually more lipophilic (less polar) and will elute after the N-alkyl pyridinone [3].

Ticket #4: "My product is orange/brown." (Impurity Scavenging)

Diagnosis: Bromination reactions (using Br₂, NBS, or Pyridinium Tribromide) often leave residual oxidative species or free bromine trapped in the crystal lattice.

The "Thio" Wash Protocol

Never concentrate a bromination reaction directly without quenching.

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite to the reaction mixture.

  • Observe: Shake until the orange/red color fades to pale yellow or colorless.

  • Extraction: Extract into EtOAc or DCM.

  • Acid Wash: If using a pyridine base (like in Pyridinium Tribromide reactions), wash the organic layer with 1M HCl to remove residual pyridine (which can also cause streaking) [4].

Workflow Visualization: The Decision Matrix

PurificationLogic Start Crude Brominated Pyridinone SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck TLC Check TLC (Hex/EtOAc) SolubilityCheck->TLC Yes Precipitate Filter Solid SolubilityCheck->Precipitate No Streaking Does it streak? TLC->Streaking AddMod Add 1% TEA or AcOH to Mobile Phase Streaking->AddMod Yes Isomers N- vs O- Isomers? Streaking->Isomers No Recryst Recrystallize (EtOH/Water or MeCN) Precipitate->Recryst StandardFlash Standard Flash Chromatography AddMod->StandardFlash Isomers->StandardFlash Separated SwitchSolvent Switch to DCM/MeOH or Reverse Phase (C18) Isomers->SwitchSolvent Co-eluting

Figure 2: Decision matrix for selecting the appropriate purification pathway based on solubility and chromatographic behavior.

FAQ: Quick Hits

Q: Can I use Acetone in my Flash column? A: Yes, but with caution. Acetone absorbs UV at low wavelengths (cutoff ~330nm). If you are detecting your brominated compound at 254nm, acetone will cause a high baseline. Use Acetonitrile as a polar modifier if UV detection is critical.

Q: My bromine fell off! (Debromination) A: Avoid using strong bases (NaOH) or high temperatures during workup. Bromine on the pyridinone ring (especially at the 3 or 5 position) can be susceptible to nucleophilic aromatic substitution or hydro-debromination. Keep workups neutral or slightly acidic.

Q: How do I store these compounds? A: Brominated compounds can be light-sensitive (photolytic cleavage of the C-Br bond). Store in amber vials, under argon, at -20°C for long-term stability.

References

  • BenchChem Technical Support. (2025).[3][7][8] Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing. Retrieved from 3

  • Texas Christian University. (n.d.). Recrystallization Solvents and Techniques.[5][9][10] Retrieved from 4

  • Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes. Retrieved from 1

  • Eastern Kentucky University. (2020). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization.[11] Retrieved from 11

Sources

Troubleshooting

optimizing LC-MS/MS parameters for 5-Bromo-1-(methyl-d3)-pyridin-2-one

Topic: LC-MS/MS Optimization for 5-Bromo-1-(methyl-d3)-pyridin-2-one Welcome to the . This guide provides advanced troubleshooting and optimization strategies for researchers and drug development professionals utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS/MS Optimization for 5-Bromo-1-(methyl-d3)-pyridin-2-one

Welcome to the . This guide provides advanced troubleshooting and optimization strategies for researchers and drug development professionals utilizing 5-Bromo-1-(methyl-d3)-pyridin-2-one as a deuterated internal standard (DIS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Section 1: MS/MS Parameter Optimization

Q: What are the optimal MS/MS parameters for 5-Bromo-1-(methyl-d3)-pyridin-2-one, and how do I select the most specific MRM transitions?

A: 5-Bromo-1-(methyl-d3)-pyridin-2-one is an isotopically labeled analog where the N-methyl group is fully deuterated (-CD3). Because it contains a bromine atom, the molecule exhibits a characteristic 1:1 isotopic signature due to the natural abundance of ^79Br and ^81Br isotopes.

During collision-induced dissociation (CID), the primary fragmentation pathway for halogenated pyridinones is the highly favored neutral loss of the bromine radical, followed by the cleavage of the pyridinone ring.[1].

Causality Check: Why monitor the debrominated ion? The loss of the heavy bromine atom requires a specific collision energy threshold. By selecting the ^79Br precursor (m/z 191.0) transitioning to the debrominated product (m/z 112.0), you filter out background matrix noise that lacks this specific halogen-loss thermodynamic profile. The ^81Br transition (m/z 193.0 → 112.0) should be monitored simultaneously as a qualifier ion to ensure peak purity.

Table 1: Recommended MRM Parameters for 5-Bromo-1-(methyl-d3)-pyridin-2-one (ESI+)

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
d3-IS (^79Br)191.0112.06025Quantifier
d3-IS (^81Br)193.0112.06025Qualifier
Unlabeled (^79Br)188.0109.06025Target Analyte Quantifier
Unlabeled (^81Br)190.0109.06025Target Analyte Qualifier

Step-by-Step Methodology: MS/MS MRM Optimization via Direct Infusion

  • Standard Preparation: Dilute the 5-Bromo-1-(methyl-d3)-pyridin-2-one standard to 100 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid[1].

  • Source Tuning: Infuse the solution directly into the ESI source at 10 µL/min. Adjust the capillary voltage (typically 3.0–4.0 kV) and desolvation temperature (400–500 °C) to maximize the[M+H]+ precursor ions at m/z 191.0 and 193.0.

  • Product Ion Scan: Isolate m/z 191.0 in Q1. Ramp the collision energy (CE) from 5 to 50 eV in Q2.

  • MRM Selection: Identify the most abundant stable fragments in Q3 (e.g., m/z 112.0). [1].

Section 2: Chromatographic Troubleshooting & Matrix Effects

Q: I am observing a retention time shift between my target analyte (5-Bromo-1-methylpyridin-2-one) and the d3-internal standard. How do I correct this?

A: You are encountering the "deuterium isotope effect." Deuterated internal standards are the[2], but they are not perfectly identical to their non-deuterated counterparts. Deuterium forms slightly shorter, stronger bonds than hydrogen, reducing the molar volume and lipophilicity of the -CD3 group compared to a -CH3 group. In reversed-phase LC,[2].

Causality Check: Why is this a problem? If the analyte and IS do not perfectly co-elute, they enter the MS source at different times. In complex biological matrices (like plasma or urine), the background matrix components eluting at those two distinct times may differ,[2].

Step-by-Step Methodology: Resolving Differential Matrix Effects

  • Gradient Flattening: Decrease the slope of your organic mobile phase gradient (e.g., change from a 5% per minute increase to a 2% per minute increase) during the specific elution window of the pyridinone. This minimizes the hydrophobic discrepancy.

  • Stationary Phase Switch: If a standard C18 column yields too much separation, switch to a Phenyl-Hexyl or Polar-C18 column. These columns introduce pi-pi or dipole interactions that rely less strictly on pure lipophilicity, pulling the retention times closer together.

  • Post-Column Infusion (Matrix Effect Evaluation):

    • Continuously infuse a 100 ng/mL solution of the d3-IS post-column via a T-connector into the MS source.

    • Inject a blank extracted matrix sample through the LC.

    • Monitor the MRM transition (191.0 → 112.0).[3]. Ensure your analyte and IS elute outside these suppression zones.

Section 3: H/D Back-Exchange and Isotopic Purity

Q: My calibration curves are non-linear at the lower end, and the blank samples show a signal for the unlabeled analyte. Is the d3-IS degrading?

A: This issue typically stems from either H/D back-exchange or isotopic interference [2].

  • H/D Back-Exchange: [2]. While deuterium on a nitrogen-bound methyl group (N-CD3) is generally stable compared to labile -OH or -NH protons, extreme pH conditions or excessively high desolvation temperatures in the MS source can catalyze in-source exchange.

  • Isotopic Purity: [4]. Because you spike the IS at a constant, relatively high concentration, even a 0.5% d0 impurity will create a constant false-positive signal for the unlabeled analyte (m/z 188.0), destroying the assay's lower limit of quantification (LLOQ).

Causality Check: To definitively distinguish between the two, analyze a neat solution of the d3-IS in an aprotic solvent (e.g., Acetonitrile) without matrix. If the d0 signal persists, the issue is poor isotopic purity from the manufacturer. If the d0 signal only appears in extracted matrix samples or highly aqueous mobile phases, you are experiencing H/D back-exchange.

Diagnostic Workflow

LCMS_Troubleshooting N1 Observe Signal Variation in d3-Internal Standard N2 Check Retention Time (RT) Analyte vs. IS N1->N2 N3 RT Shift > 0.1 min? (Deuterium Isotope Effect) N2->N3 N4 Adjust LC Gradient & Use Phenyl-Hexyl Column N3->N4 Yes N5 Evaluate Matrix Effects (Post-Column Infusion) N3->N5 No N4->N5 N6 Ion Suppression Detected? N5->N6 N7 Optimize Sample Prep (SPE or LLE) N6->N7 Yes N8 Check H/D Exchange & Isotopic Purity N6->N8 No

Workflow for diagnosing and resolving d3-IS signal variations in LC-MS/MS.

References
  • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass. Available at: [Link]

  • Technology Networks. "4 Steps to Successful Compound Optimization on LC-MS/MS." Technology Networks. Available at: [Link]

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma. Available at: [Link]

Sources

Optimization

Technical Support Center: Deuterated Compound Stability Assays

The following guide is structured as a Technical Support Center for researchers optimizing deuterated drug candidates. It synthesizes mechanistic insights with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing deuterated drug candidates. It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting Stability & Analysis

Welcome to the Deuterated Compound Support Hub. This guide addresses the specific challenges encountered when replacing hydrogen with deuterium (Deuterium Kinetic Isotope Effect, or DKIE) to improve metabolic stability. While the theory is elegant—stronger C-D bonds slow bond breaking—experimental reality often introduces complexities like metabolic switching, isotopic scrambling, and analytical bias.

Diagnostic Decision Tree: Why is my Deuterated Compound Failing?

Before adjusting your assay, use this logic flow to diagnose the root cause of unexpected results (e.g., no improvement in half-life or erratic LC-MS data).

TroubleshootingTree node_start Observation: No Improvement in Metabolic Stability (t1/2) node_mech Is C-H bond breaking the Rate-Determining Step (RDS)? node_start->node_mech node_switch Check for Metabolic Switching node_mech->node_switch Yes, but t1/2 is same node_swamp Issue: 'Swamping' (KIE Masked by other steps) node_mech->node_swamp No (Binding/Product release is RDS) node_exchange Check for D-H Exchange (Loss of Label) node_switch->node_exchange No new metabolites? node_met_id Action: Perform MetID (Look for new metabolites) node_switch->node_met_id New major metabolite formed? node_form Action: Check Solvent/pH (Avoid acidic/protic media) node_exchange->node_form Is label at acidic position? node_sol Solution: Target different site or acceptor step node_swamp->node_sol

Caption: Diagnostic logic for investigating low Deuterium Kinetic Isotope Effect (DKIE) or unexpected stability data.

Troubleshooting Guide: Frequently Asked Questions

Category A: Biological & Metabolic Anomalies

Q: I deuterated the primary metabolic "soft spot," but the intrinsic clearance (


) didn't change. Why? 
A:  This is likely due to Metabolic Switching  or Non-RDS Kinetics .
  • The Mechanism: The DKIE only slows down the specific reaction at the C-D bond (Primary KIE). If the enzyme (e.g., CYP450) encounters a harder-to-break C-D bond, it may simply oxidize a different, easier-to-access site on the molecule (Metabolic Switching). Alternatively, if the rate-determining step (RDS) of the catalytic cycle is product release or cofactor binding rather than C-H bond cleavage, deuteration will have negligible impact (a phenomenon known as "masking" or "swamping").

  • The Fix:

    • Run a Comparative MetID: Incubate the H-analog and D-analog side-by-side. If the H-analog produces Metabolite A (major) and Metabolite B (minor), but the D-analog produces mainly Metabolite B, you have triggered a metabolic switch.

    • Calculate Theoretical KIE: If

      
      , the C-H bond breaking is not the RDS.
      

Q: Can deuteration increase toxicity? A: Yes, theoretically.

  • The Mechanism: If metabolic switching forces the pathway toward a toxic metabolite (e.g., an epoxide or reactive quinone) that was previously a minor pathway, toxicity can increase.

  • The Fix: Always screen for reactive metabolites (e.g., Glutathione (GSH) trapping assay) early in the D-compound optimization process.

Category B: Chemical Stability & Integrity

Q: My LC-MS signal for the deuterated parent is decreasing in the stock solution over time. Is it degrading? A: It is likely undergoing D-H Exchange (loss of label), not degradation.

  • The Mechanism: Deuterium placed at acidic positions (e.g.,

    
    -to-carbonyl, benzylic positions, or exchangeable heteroatoms like -OD, -ND) can exchange with protons in protic solvents (water, methanol) or moisture in the air. This is catalyzed by trace acids or bases.
    
  • The Fix:

    • Solvent Choice: Store stocks in aprotic solvents (DMSO, Acetonitrile) free of water.

    • Structural Audit: Avoid deuterating positions with pKa < 20 unless necessary.

    • Verification: Run an NMR or MS scan.[1][][3] If you see the mass envelope shift from M+n back toward M+0, exchange is occurring.

Category C: Analytical Challenges (LC-MS)

Q: My deuterated Internal Standard (IS) elutes earlier than my analyte. Is this a problem? A: It is a known phenomenon called the Chromatographic Isotope Effect , and it can be a problem.

  • The Mechanism: C-D bonds are slightly shorter and less polarizable than C-H bonds, making the deuterated molecule slightly less lipophilic. In Reverse Phase LC (RPLC), this causes D-compounds to elute earlier.[4][5]

  • The Risk: If the retention time shift (

    
    ) is large, the IS and analyte may not experience the same matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts, invalidating the IS.
    
  • The Fix:

    • Acceptable Shift: Typically,

      
       min is acceptable.
      
    • Mitigation: Use a shallower gradient or change the stationary phase (e.g., Phenyl-Hexyl) to compress the separation.

Q: How do I correct for "Cross-Talk" in my quantification? A: You must account for Isotopic Impurity (M+0 in the D-standard) and Natural Isotope Contribution (M+n in the H-analyte).

  • Scenario 1 (M+0 in IS): If your D-IS is only 98% pure, 2% is "light" (H-drug). This adds signal to your analyte channel, artificially inflating low-concentration samples (LLOQ bias).[6]

  • Scenario 2 (M+n in Analyte): High concentrations of the H-drug naturally contain

    
     or 
    
    
    
    isotopes that may fall into the D-IS mass window, suppressing the calculated IS response.
  • The Fix: Use the Isotopic Correction Factor table below.

Quantitative Data: Isotopic Contribution Table

Use this reference to determine if your D-compound purity is sufficient for your assay sensitivity.

ParameterDescriptionImpact on AssayRecommended Limit
Isotopic Purity % of molecules containing the full D-label.Low purity (<98%) causes "light" signal (M+0) to interfere with analyte quantification.> 99.0% for IS use.
Atom % D % of D incorporation at a specific site.[7]Incomplete incorporation leads to a mix of isotopologues (d3, d2, d1).> 98 atom % D
Cross-Talk (IS

Analyte)
Signal in Analyte channel due to IS.False positive at LLOQ.< 20% of LLOQ signal.
Cross-Talk (Analyte

IS)
Signal in IS channel due to Analyte.Underestimation of IS response at ULOQ.< 5% of IS response.

Standardized Protocol: Comparative Metabolic Stability

Objective: Determine the Deuterium Kinetic Isotope Effect (DKIE) and screen for metabolic switching.

Materials
  • Microsomes: Liver Microsomes (human/rat), 20 mg/mL protein.

  • Cofactors: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compounds: H-Drug and D-Drug (1 µM final concentration).

  • Quench: Ice-cold Acetonitrile (ACN) containing IS.

Workflow
  • Preparation: Prepare 2x Master Mix (Microsomes + Buffer, pH 7.4). Pre-warm to 37°C.

  • Initiation: Add Test Compound (H or D) to Master Mix. Initiate reaction with NADPH.

    • Note: Run H and D arms in parallel to minimize batch variability.

  • Sampling: Aliquot 50 µL at

    
     min into Quench plates.
    
  • Processing: Centrifuge (3000 x g, 20 min). Inject supernatant onto LC-MS/MS.

  • Data Analysis:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • Calculate

      
      .[8]
      
    • Calculate DKIE:

      
      .
      
Metabolic Switching Check (Crucial Step)

If


, re-inject the 

min samples using a Full Scan / Data-Dependent MS2 method.
  • Extract Ion Chromatograms (EIC) for predicted metabolites (M+16 for hydroxylation, etc.).

  • Compare the ratio of Metabolite A / Metabolite B in the H-sample vs. the D-sample. A significant shift indicates switching.

Visual Workflow: LC-MS Method Development for Deuterated IS

Follow this flow to ensure your analytical method is robust against isotope effects.

LCMS_Workflow step1 Step 1: Infusion (Determine Precursor/Product Ions) step2 Step 2: Chromatographic Separation (RPLC) step1->step2 decision1 Is Delta RT > 0.05 min? step2->decision1 action_opt Optimize Gradient (Shallower slope) decision1->action_opt Yes step3 Step 3: Cross-Talk Evaluation decision1->step3 No action_opt->decision1 action_col Change Column (e.g., Phenyl-Hexyl) action_opt->action_col Fails decision2 Interference > 20% LLOQ? step3->decision2 action_pure Synthesize Higher Purity IS decision2->action_pure Cannot resolve action_mass Select Different Product Ion decision2->action_mass Yes final Validated Method decision2->final No action_mass->decision2

Caption: Workflow for validating Deuterated Internal Standards (D-IS) in LC-MS assays.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[8]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 629–650. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 565–570. Link[8]

  • Wang, S., et al. (2020). Deuterium Isotope Effects in Chromatographic Retention of Drugs and Metabolites. Journal of Pharmaceutical and Biomedical Analysis, 189, 113462. Link[8]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Section on Internal Standards and Cross-talk). Link

Sources

Troubleshooting

reducing matrix effects for 5-Bromo-1-(methyl-d3)-pyridin-2-one in plasma samples

Current Status: Operational Topic: Reducing Matrix Effects in Plasma Samples (LC-MS/MS) Ticket ID: REF-5BR-D3-PLASMA Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Reducing Matrix Effects in Plasma Samples (LC-MS/MS) Ticket ID: REF-5BR-D3-PLASMA Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your internal standard (IS), 5-Bromo-1-(methyl-d3)-pyridin-2-one , is showing variable recovery, signal suppression, or poor tracking of the analyte in human or animal plasma.

This guide addresses the specific challenges of pyridinone-based small molecules. Unlike simple lipophilic drugs, the pyridin-2-one core possesses a lactam functionality (polar/H-bonding capability) while the 5-bromo substituent adds lipophilicity. This "amphipathic" nature makes it prone to co-elution with plasma phospholipids, the primary cause of matrix effects (ME).

Module 1: Diagnostic Workflow

"Do I actually have a Matrix Effect?"

Before changing your extraction method, you must visualize where the suppression is occurring relative to your peak. You cannot rely solely on extraction recovery calculations.

Protocol: Post-Column Infusion (The Gold Standard)

This experiment maps the "suppression zones" of your specific plasma background against your chromatographic gradient.

  • Setup: Tee-in a syringe pump flow of your analyte (5-Bromo-1-(methyl-d3)-pyridin-2-one) into the LC flow after the column but before the MS source.

  • Concentration: Prepare the analyte in mobile phase at ~10x the LLOQ concentration. Infuse at 5-10 µL/min.

  • Injection: Inject a blank plasma extract (prepared via your current method) onto the LC column.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip = ion suppression. A hill = ion enhancement.

visualization_1: Diagnostic Workflow

G Start Start Diagnosis Infusion Step 1: Post-Column Infusion (Analyte Constant Flow) Start->Infusion Inject Step 2: Inject Blank Plasma Extract Infusion->Inject Monitor Step 3: Monitor Baseline (MS Response) Inject->Monitor Decision Is there a dip/peak at analyte RT? Monitor->Decision NoEffect No Matrix Effect Check Injection/Source Decision->NoEffect No Suppression Matrix Effect Confirmed Proceed to Module 2 Decision->Suppression Yes

Caption: Workflow for identifying ionization suppression zones using post-column infusion.

Module 2: The "Deuterium Isotope Effect" Risk

Why your D3-IS might fail to compensate

You are using a trideuterated (d3) methyl analog. A common misconception is that a deuterated IS always co-elutes with the analyte.

  • The Science: Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and has a smaller molar volume. On C18 columns, deuterated isotopologs often elute slightly earlier than the non-deuterated analyte.[1]

  • The Risk: If your matrix suppression zone is sharp (e.g., a phospholipid peak), a 0.1-minute shift could mean your Analyte is in the "clean" zone while your IS is in the "suppression" zone (or vice versa).

  • Result: The IS response drops, but the Analyte response stays high. The calculated concentration is artificially inflated.

Action Item: Zoom in on your chromatogram.[2][3] If the retention time difference (


) is >0.05 min, and you see matrix effects, you must adjust your gradient to flatten the suppression zone or change the column selectivity (see Module 4).

Module 3: Sample Preparation Optimization

Removing the Phospholipids

The pyridinone core is too polar for simple hexane liquid-liquid extraction (LLE) but too lipophilic to stay in the aqueous phase during protein precipitation (PPT).

Comparative Data: Extraction Efficiency vs. Matrix Cleanliness
MethodAnalyte RecoveryPhospholipid RemovalMatrix Effect RiskRecommendation
Protein Precipitation (PPT) High (>90%)Very Low (<10%)Critical Avoid for this molecule.
Solid Phase Extraction (SPE) Variable (60-90%)High (>95%)LowGood, but labor-intensive.
PLR Plates (Phospholipid Removal) High (>85%)High (>95%)LowPrimary Recommendation.
Protocol: Phospholipid Removal (PLR) Plate

Why this works: PLR plates combine protein precipitation with a Lewis-acid sorbent (Zirconia-based) that selectively traps the phosphate group of phospholipids while letting your pyridinone pass through.

  • Load: Pipette 100 µL Plasma into the PLR plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile. (The acid disrupts protein binding).

  • Mix: Aspirate/dispense or vortex gently.

  • Elute: Apply vacuum. Collect the filtrate.

  • Analyze: Inject directly or evaporate/reconstitute if sensitivity is low.

visualization_2: Sample Prep Decision Tree

Prep Root Select Extraction Strategy Q1 Is Sensitivity Limit (LLOQ) < 1 ng/mL? Root->Q1 HighSens Yes (High Sensitivity Needed) Q1->HighSens Yes LowSens No (Routine Analysis) Q1->LowSens No SPE Solid Phase Extraction (SPE) (Mixed Mode Cation Exchange) HighSens->SPE Concentration required PLR Phospholipid Removal Plate (e.g., Ostro, Phree) LowSens->PLR Best balance of speed/cleanliness PPT Protein Precipitation (High Risk of ME) LowSens->PPT Only if using stable isotope IS AND perfect co-elution

Caption: Decision matrix for selecting the optimal sample preparation technique based on sensitivity needs.

Module 4: Chromatographic Solutions

Separating the Analyte from the "Junk"

If you cannot change your extraction, you must separate the phospholipids (Glycerophosphocholines - GPCh) from your 5-Bromo-pyridinone.

  • Phospholipid Behavior: GPChs are extremely lipophilic. On a standard C18 gradient, they often elute late (during the high % organic wash) or "wrap around" to the next injection if the re-equilibration is too short.

  • Analyte Behavior: 5-Bromo-1-methyl-pyridin-2-one is moderately polar.

Troubleshooting Steps:

  • Monitor the Junk: Add a transition for phospholipids to your method (Precursor: 184 m/z or 104 m/z for positive mode parents).

  • Column Choice:

    • Standard C18: Risk of co-elution if the gradient is fast.

    • Phenyl-Hexyl:Recommended. The "pi-pi" interaction with the pyridinone ring will increase retention and selectivity compared to the aliphatic phospholipids, potentially moving your analyte away from the suppression zone.

  • Gradient Flush: Ensure your method ends with a strong wash (95% Isopropanol/Acetonitrile) for at least 2 minutes to clear GPChs.

FAQ: Rapid Troubleshooting

Q: My IS recovery is consistent, but my Analyte recovery drops in patient samples. Why? A: This is "Differential Matrix Effect." Your IS (d3) and Analyte are likely separating slightly chromatographically (Isotope Effect).[1][4][5] The Analyte is eluting in a suppression zone, and the IS is not. Solution: Use a Phenyl-Hexyl column to change selectivity or flatten the gradient at the elution point.

Q: Can I just dilute the sample? A: Yes. "Dilute-and-Shoot" is the most effective way to reduce matrix effects if your sensitivity allows it. Diluting 1:5 or 1:10 with water often eliminates the effect entirely.

Q: I see a huge matrix effect peak after my analyte elutes. Is this a problem? A: It is a problem for the next injection. If that phospholipid peak is not fully eluted, it may wrap around and suppress the analyte in the subsequent run. Ensure your gradient wash step is long enough.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[6][7][8][9] (2018).[6][7] Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003). (Foundational text on the Post-Column Infusion method).
  • Waters Corporation. Ostro Pass-through Sample Preparation Plates for Phospholipid Removal.[10] Application Note. Available at: [Link]

  • Phenomenex. Techniques to Detect and Assess Matrix Effects.[2][3][11] Technical Guide.[6][7][12] Available at: [Link]

  • Wang, S., et al.Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A.

Sources

Optimization

troubleshooting poor recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one during sample prep

Title: Technical Support Center: Troubleshooting Poor Recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one During Sample Preparation Introduction: Welcome to the Bioanalytical Sample Prep Knowledge Base. This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Poor Recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one During Sample Preparation

Introduction: Welcome to the Bioanalytical Sample Prep Knowledge Base. This guide addresses a frequent challenge encountered by researchers and drug development professionals: the poor extraction recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one (MW: 191.04 g/mol ) from biological matrices (e.g., plasma, urine, tissue homogenates). As a stable isotope-labeled internal standard, ensuring its absolute recovery is critical for assay robustness and quantitative accuracy.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind signal loss and provide self-validating protocols to ensure your extraction workflow is structurally sound.

Diagnostic Workflow

Before altering your protocol, you must identify the exact point of failure. The following workflow illustrates the logical progression for isolating the root cause of signal loss.

TroubleshootingWorkflow Start Poor Recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one CheckMatrix Is it True Loss or Ion Suppression? Start->CheckMatrix PostSpike Perform Post-Extraction Spike Experiment CheckMatrix->PostSpike IonSuppression Ion Suppression Detected (Optimize LC/Use IS) PostSpike->IonSuppression Low Signal in Spike TrueLoss True Physical Loss Detected PostSpike->TrueLoss Good Signal in Spike CheckStep Identify Stage of Loss TrueLoss->CheckStep EvapLoss Loss during N2 Blowdown (Volatility Issue) CheckStep->EvapLoss LLELoss Loss during LLE (Partitioning Issue) CheckStep->LLELoss SPELoss Loss during SPE (Breakthrough/Elution) CheckStep->SPELoss FixEvap Reduce Temp to <30°C, Leave 50 µL or use Keeper EvapLoss->FixEvap FixLLE Use Salting-Out (SALLE) or switch to EtOAc/DCM LLELoss->FixLLE FixSPE Switch to Polymeric HLB, Optimize Wash/Elution SPELoss->FixSPE

Diagnostic workflow for isolating recovery loss of 5-Bromo-1-(methyl-d3)-pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: My overall recovery is <30% after Liquid-Liquid Extraction (LLE) and nitrogen blowdown. Is the molecule degrading? A: Chemical degradation is highly unlikely under standard sample prep conditions. The most probable cause is evaporative loss during nitrogen blowdown [1]. The Mechanism: 5-Bromo-1-(methyl-d3)-pyridin-2-one is a low-molecular-weight, neutral heterocycle. Crucially, N-methylation removes the hydrogen-bond donor capacity that typically anchors pyridones in the liquid phase, significantly increasing its vapor pressure. Nitrogen blowdown works by continuously displacing the vapor-saturated air layer above the sample[2]. If the sample is evaporated to complete dryness, the high vapor pressure of the N-methylated pyridone causes it to rapidly co-evaporate or sublimate. The Fix: Never evaporate to complete dryness. Stop the blowdown when ~50 µL of solvent remains, or add 10-20 µL of a high-boiling "keeper" solvent (e.g., Dimethylformamide (DMF) or ethylene glycol) prior to evaporation. Keep the water bath temperature strictly below 30°C.

Q2: I switched to Protein Precipitation (PPT) to avoid evaporation, but my LC-MS/MS signal is still low. Why? A: You are likely experiencing matrix-induced ion suppression , not true physical loss. PPT is a non-selective extraction method that leaves high concentrations of endogenous phospholipids and salts in the extract. When these co-elute with your analyte in the MS source, they compete for ionization energy, depressing the signal. The Fix: Validate your system by performing a post-extraction spike experiment. Extract a blank matrix, then spike the 5-Bromo-1-(methyl-d3)-pyridin-2-one into the final extract. Compare this signal to a neat standard prepared in the mobile phase. If the signal is significantly lower, ion suppression is the culprit. You must switch to a more selective extraction method.

Q3: I am using LLE with Hexane/Ethyl Acetate (50:50). The phase separation is clean, but recovery is poor. What is wrong with the partitioning? A: The partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of this molecule is not high enough for efficient extraction into non-polar solvent mixtures. While the bromine atom adds lipophilicity, the pyridone carbonyl oxygen is a strong hydrogen-bond acceptor, giving the molecule a significant dipole moment.
The Mechanism: In highly aqueous biological matrices, the molecule remains partially hydrated. To drive it into the organic phase, you must use Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with a chaotropic salt, you increase the ionic strength of the water, forcing the neutral pyridone into the organic layer.
The Fix: Switch to a more polar extraction solvent (e.g., 100% Ethyl Acetate or Dichloromethane) and add a salting-out step prior to phase separation.

Q4: Can I use Solid-Phase Extraction (SPE) instead? Which sorbent is best? A: Yes, SPE provides the cleanest extracts. However, standard silica-based C18 sorbents often yield breakthrough losses during the loading or washing steps because the molecule is too polar to be strongly retained by pure hydrophobic interactions. The Fix: Use a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene backbone captures the hydrophobic brominated ring, while the N-vinylpyrrolidone groups interact with the polar pyridone core via dipole-dipole interactions, ensuring absolute retention during aqueous washes.

Quantitative Data: Recovery Optimization Summary

The following table summarizes expected absolute recoveries based on our internal validation data and optimized parameters.

Extraction MethodSolvent / Sorbent SystemEvaporation ConditionExpected Absolute Recovery (%)
Standard LLEHexane:Ethyl Acetate (1:1)Evap to dryness (40°C)15 - 25%
Standard LLE100% Ethyl AcetateEvap to dryness (40°C)35 - 45%
SALLE 100% Ethyl Acetate + NaCl Leave 50 µL (30°C) 85 - 95%
Silica C18 SPE100 mg C18 CartridgeEvap to dryness (40°C)40 - 55%
Polymeric HLB SPE 30 mg HLB Cartridge Leave 50 µL (30°C) 90 - 98%

Self-Validating Experimental Protocols

Below are field-proven, step-by-step methodologies designed to maximize the recovery of 5-Bromo-1-(methyl-d3)-pyridin-2-one. Both protocols integrate a "keeper solvent" to self-validate against evaporative loss.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol utilizes high ionic strength to drive the polar pyridone into the organic phase, followed by controlled evaporation to prevent volatility losses.

  • Sample Aliquot: Transfer 100 µL of plasma/urine to a 2.0 mL microcentrifuge tube.

  • Salting Out: Add 50 µL of saturated aqueous Sodium Chloride (NaCl) or Ammonium Acetate. Vortex for 10 seconds.

  • Extraction: Add 800 µL of 100% Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve complete phase separation.

  • Transfer: Carefully transfer 700 µL of the upper organic layer (if using EtOAc) or lower organic layer (if using DCM) to a clean glass autosampler vial.

  • Keeper Addition (Critical): Add 10 µL of Dimethylformamide (DMF) to the extract to act as a keeper solvent.

  • Concentration: Evaporate under a gentle stream of nitrogen gas at a temperature not exceeding 30°C . Do not evaporate to complete dryness. Stop when only the ~10 µL DMF keeper remains.

  • Reconstitution: Reconstitute with 90 µL of initial LC mobile phase (e.g., 5% Acetonitrile in Water). Vortex and inject.

Protocol B: Optimized Polymeric HLB Solid-Phase Extraction (SPE)

This protocol leverages dual-mode retention (hydrophilic and lipophilic) to prevent breakthrough.

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through a 30 mg polymeric HLB cartridge.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry out.

  • Sample Loading: Dilute 100 µL of sample with 100 µL of 2% Formic Acid in Water (to disrupt protein binding). Load the 200 µL mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in Water. (Note: Using >10% MeOH will cause premature elution of the pyridone).

  • Drying: Apply maximum vacuum for 2 minutes to remove residual water.

  • Elution: Elute the target analyte into a clean collection tube using 2 x 500 µL of 100% Acetonitrile (ACN).

  • Concentration & Reconstitution: Add 10 µL of DMF keeper. Evaporate under nitrogen (<30°C) until only the keeper remains. Reconstitute in 90 µL of mobile phase.

References

  • Organomation. "NMR Sample Preparation through Nitrogen Blowdown." Organomation Knowledge Base, 2025. [Link]

  • MDPI. "Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate." Molecules, 2025. [Link]

  • PubMed (NIH). "Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection." Journal of Analytical Toxicology, 2021. [Link]

Sources

Troubleshooting

side reactions in the synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Technical Support Center: Synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one Case ID: SYN-5BR-D3-PYR Status: Active Guide Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Case ID: SYN-5BR-D3-PYR Status: Active Guide Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

The synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile (the pyridone anion) while managing the volatility and cost of isotopically labeled reagents (


).

This guide addresses the three most common failure modes:

  • Regio-scrambling: Formation of the O-alkylated impurity (lactim ether) instead of the N-alkylated target (lactam).

  • Isotopic Dilution/Loss: Poor deuterium incorporation or low yield due to

    
     volatility.
    
  • Analytical Confusion: Difficulty distinguishing isomers when the diagnostic Methyl-H signal is silent in

    
    H NMR.
    

Module 1: The Regioselectivity Challenge (N- vs. O-Alkylation)

The 5-bromo-2-pyridone precursor exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is ambident , meaning it can attack the electrophile (


) from either the Nitrogen or the Oxygen.

The Mechanism:

  • Kinetic Control (O-Alkylation): Often favored by "hard" conditions (silver salts, oxygen-philic cations) or steric hindrance.

  • Thermodynamic Control (N-Alkylation): Favored by "soft" electrophiles (like iodides) and polar aprotic solvents that solvate the cation, leaving the nitrogen lone pair more available.

Troubleshooting Guide: Regiochemistry
SymptomLikely CauseCorrective Action
High O-alkyl impurity (>5%) Solvent Polarity: Non-polar solvents (DCM, Toluene) encourage tight ion-pairing, often shielding the Nitrogen.Switch to DMF or DMSO . These polar aprotic solvents solvate the cation, freeing the Nitrogen for attack.
Reaction Stalls Base Strength: Carbonates may be too weak if the substrate is electron-rich (though Br helps acidity).Upgrade from

to

. The "Cesium Effect" improves solubility and nucleophilicity.
Inconsistent Ratio Temperature: High heat can push the reaction toward the kinetic product (O-alkyl) or cause degradation.Maintain temperature between 0°C and 25°C . Do not reflux.
Visualizing the Pathway

ReactionPathway SM 5-Bromo-2-pyridone Anion Ambident Anion (Resonance Hybrid) SM->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Target TARGET (N-Alkyl) 5-Bromo-1-(methyl-d3)-pyridin-2-one (Thermodynamic) Anion->Target Soft-Soft Interaction (DMF/DMSO) Impurity IMPURITY (O-Alkyl) 5-Bromo-2-(methoxy-d3)-pyridine (Kinetic) Anion->Impurity Hard-Hard Interaction (Non-polar/Ag+) CD3I CD3-I (Electrophile) CD3I->Target CD3I->Impurity

Caption: Divergent pathways for the pyridone anion. N-alkylation (green) is the desired thermodynamic outcome, favored by polar aprotic conditions.

Module 2: Analytical "Blind Spots" (The Deuterium Effect)

A critical error researchers make is relying on standard


H NMR to monitor this reaction. Because the methyl group is fully deuterated (

), it will be silent in proton NMR . You will not see the characteristic singlet at ~3.5 ppm.

FAQ: How do I distinguish the Target (N-alkyl) from the Impurity (O-alkyl) without the methyl peak?

  • Use

    
    C NMR (The Gold Standard): 
    
    • Target (

      
      ):  The carbonyl carbon (
      
      
      
      ) typically appears around 160–162 ppm . The
      
      
      carbon itself will be a septet (due to C-D coupling) around 35–45 ppm .
    • Impurity (

      
      ):  The carbon attached to the oxygen (C-O) typically shifts upfield to 163–165 ppm  (pyridyl carbon), but the diagnostic methyl carbon (
      
      
      
      ) appears further downfield at 53–56 ppm .
  • Analyze Ring Protons (Coupling Constants):

    • The aromatic protons on the pyridine ring will shift differently.[1]

    • N-Alkyl: The proton at C-6 (adjacent to Nitrogen) is often more shielded compared to the O-alkyl isomer due to the loss of aromaticity in the pyridone ring system.

  • LCMS Retention Time:

    • The O-alkyl impurity is less polar (lactim ether) and typically elutes later on Reverse Phase (C18) columns compared to the more polar N-alkyl (lactam) target.

Module 3: Experimental Protocol

Objective: Synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one with >95% N-selectivity.

Reagents:

  • 5-Bromo-2-hydroxypyridine (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) — Preferred over 
    
    
    
    for solubility.
  • Iodomethane-d3 (

    
    ) (1.2 eq) — Handle in fume hood; carcinogen.
    
  • DMF (Anhydrous) — Critical for N-selectivity.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add 5-Bromo-2-hydroxypyridine and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellowing) as the anion forms.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add

    
     dropwise via syringe.
    
    • Note:

      
       is highly volatile (bp ~42°C). Cooling prevents loss of the reagent before reaction.
      
  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Monitor: Check via LCMS. Look for Mass [M+1] = 191/193 (Br pattern).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash Chromatography (SiO2).

    • Gradient: 0 -> 50% EtOAc in Hexanes.

    • Order of Elution: The O-alkyl impurity (if present) usually elutes first (less polar). The N-alkyl target elutes second.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS Issue1 Mass Correct (191/193) But wrong retention time? CheckLCMS->Issue1 Issue2 Starting Material Remains (Mass 174/176) CheckLCMS->Issue2 Issue3 Low Mass Balance (Volatile Loss) CheckLCMS->Issue3 Diagnosis1 O-Alkylation (Impurity) Issue1->Diagnosis1 Diagnosis2 Incomplete Reaction Issue2->Diagnosis2 Diagnosis3 CD3I Evaporation Issue3->Diagnosis3 Fix1 ACTION: 1. Switch solvent to DMF/DMSO 2. Lower reaction temp 3. Check column (O-alkyl elutes first) Diagnosis1->Fix1 Fix2 ACTION: 1. Add 0.5 eq more CD3I 2. Ensure system is sealed 3. Check base quality (wet?) Diagnosis2->Fix2 Fix3 ACTION: 1. Use sealed tube 2. Cool to 0°C during addition Diagnosis3->Fix3

Caption: Logic flow for diagnosing synthesis failures based on analytical data.

References

  • Chung, K. H., et al. "Regioselective N-Alkylation of 2-Pyridones via Lithium Salts." Journal of Organic Chemistry, vol. 72, no. 5, 2007.

  • Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines." Journal of Combinatorial Chemistry, vol. 4, no. 5, 2002.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Chapter on Ambident Nucleophiles).

  • Bapat, J. B., et al. "N- vs O-alkylation of 2-pyridone: Effects of cation and solvent." Australian Journal of Chemistry, vol. 25, 1972.

Sources

Optimization

Technical Support Center: Chromatographic Resolution of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Welcome to the dedicated technical support resource for enhancing the chromatographic resolution of 5-Bromo-1-(methyl-d3)-pyridin-2-one. This guide is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for enhancing the chromatographic resolution of 5-Bromo-1-(methyl-d3)-pyridin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. Here, we move beyond generic advice to offer a scientifically-grounded framework for method development and troubleshooting.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 5-Bromo-1-(methyl-d3)-pyridin-2-one.

Q1: What is the typical chromatographic behavior of 5-Bromo-1-(methyl-d3)-pyridin-2-one?

A1: 5-Bromo-1-(methyl-d3)-pyridin-2-one is a moderately polar compound. In reversed-phase HPLC, it is generally retained on C18 columns with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Due to the pyridine-like nitrogen and the electron-withdrawing bromine atom, peak shape can be a challenge. The deuterated methyl group (methyl-d3) does not significantly alter its chromatographic behavior compared to its non-deuterated analog, 5-Bromo-1-methylpyridin-2-one.

Q2: Is chiral separation a concern for this compound?

A2: No, 5-Bromo-1-(methyl-d3)-pyridin-2-one is an achiral molecule as it does not possess a stereocenter. Therefore, enantiomeric separation is not a relevant consideration for this specific compound. However, for other pyridinone derivatives that may be chiral, specialized chiral stationary phases would be necessary.[1][2]

Q3: What are the most common issues observed when analyzing this compound?

A3: The most frequently encountered problems include poor peak shape (tailing), inadequate resolution from impurities, and low signal intensity. These issues often stem from secondary interactions with the stationary phase, improper mobile phase pH, or suboptimal detector settings.

Q4: What is a good starting point for HPLC method development?

A4: A solid starting point for method development would be a C18 column with a gradient elution from a buffered aqueous mobile phase to an organic modifier like acetonitrile. A typical starting gradient could be 10-90% acetonitrile over 20 minutes. An acidic mobile phase modifier, such as 0.1% formic acid or phosphoric acid, is often beneficial for peak shape.[3][4]

II. Troubleshooting Guide: From Poor Resolution to Optimal Separation

This in-depth guide provides a systematic approach to resolving specific chromatographic issues.

Problem 1: Poor Resolution and Peak Co-elution

Poor resolution, where two or more peaks overlap, is a critical issue that compromises accurate quantification.

Causality: Insufficient separation between the analyte and impurities or degradants is a function of the selectivity of the chromatographic system. This can be influenced by the stationary phase chemistry, mobile phase composition, and temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Solutions:

  • Optimize the Mobile Phase Gradient:

    • Sharpen the Gradient: If peaks are broad and resolution is poor, a steeper gradient can lead to sharper peaks, which may improve resolution.

    • Shallow the Gradient: For closely eluting peaks, a shallower gradient increases the separation time and can enhance resolution.

  • Modify the Organic Solvent:

    • Solvent Type: Acetonitrile and methanol have different selectivities. If resolution is poor with acetonitrile, switching to methanol (or a combination) can alter the elution order and improve separation.

    • Solvent Strength: Adjusting the final percentage of the organic solvent in the gradient can impact the retention and resolution of late-eluting compounds.

  • Adjust the Mobile Phase pH:

    • Impact on Impurities: While the analyte itself may be neutral, potential impurities could have basic or acidic functional groups. Adjusting the mobile phase pH can alter the ionization state of these impurities, thereby changing their retention and improving selectivity. A good starting point is a mobile phase with a pH around 3.

  • Change the Stationary Phase:

    • If optimizing the mobile phase does not yield the desired resolution, the stationary phase chemistry should be changed.

Stationary PhaseKey Characteristics & Benefits for 5-Bromo-1-(methyl-d3)-pyridin-2-one
Standard C18 Good starting point, provides hydrophobic retention.
C18 with Low Silanol Activity Reduces secondary interactions with residual silanols, improving peak shape for polar compounds.
Polar-Embedded C18 Offers alternative selectivity through polar interactions (e.g., hydrogen bonding), which can be beneficial for pyridinone structures.
Phenyl-Hexyl Provides pi-pi interactions with the aromatic ring of the analyte, offering a different separation mechanism.
Problem 2: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

Causality: Peak tailing for pyridine-containing compounds is often caused by secondary interactions between the lone pair of electrons on the nitrogen atom and active sites (e.g., acidic silanols) on the silica-based stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Introduce an Acidic Modifier:

    • Adding a small amount of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase can protonate the residual silanol groups on the stationary phase, reducing their interaction with the analyte. A concentration of 0.1% (v/v) is a common starting point.

  • Utilize a Buffered Mobile Phase:

    • A buffer (e.g., phosphate or acetate) at a concentration of 10-20 mM can help maintain a consistent pH and ionic strength, which can improve peak shape.

  • Employ a Competing Base:

    • In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, preventing them from interacting with the analyte. Start with a very low concentration (e.g., 0.05%). Note that TEA can suppress MS signal if using LC-MS.

  • Select a More Inert Stationary Phase:

    • Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a column specifically designed for polar analytes or one with high-purity silica and robust end-capping can significantly reduce peak tailing.

Problem 3: Poor Peak Shape (Fronting, Broadening, Splitting)

Other peak shape distortions can also occur and indicate different underlying issues.

Causality:

  • Fronting: Often caused by sample overload or a sample solvent that is stronger than the mobile phase.

  • Broadening: Can result from large dead volumes in the HPLC system, a poorly packed column, or slow kinetics of interaction between the analyte and the stationary phase.

  • Splitting: May indicate a partially clogged frit, a void at the head of the column, or co-elution with a closely related impurity.

Step-by-Step Solutions:

  • Address Sample Overload (for Fronting):

    • Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded on the column.

  • Ensure Sample Solvent Compatibility (for Fronting and Splitting):

    • The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for solubility, ensure the injection volume is small to minimize peak distortion.

  • Inspect the HPLC System (for Broadening and Splitting):

    • Check all fittings for tightness to minimize dead volume.

    • If using a guard column, replace it to see if the problem is resolved.

    • If the column has been in use for a long time, it may be failing. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Problem 4: Low Signal Intensity

Low signal intensity can hinder the accurate quantification of the analyte, especially at low concentrations.

Causality: This can be due to a variety of factors including suboptimal detector settings, a low concentration of the analyte, or degradation of the analyte.

Step-by-Step Solutions:

  • Optimize Detector Wavelength:

    • Inject a concentrated standard of 5-Bromo-1-(methyl-d3)-pyridin-2-one and acquire a UV spectrum to determine the wavelength of maximum absorbance (λmax). Set the detector to this wavelength to maximize the signal.

  • Check Sample Preparation and Stability:

    • Ensure the sample is fully dissolved in the sample solvent.

    • Verify the stability of the compound in the chosen solvent over the duration of the analysis.

  • Increase Sample Concentration or Injection Volume:

    • If the peak shape is good, a larger injection volume can increase the signal. Alternatively, if possible, increase the concentration of the sample.

III. Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the determined λmax

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

IV. References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Retrieved from BenchChem website.

  • SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1855.

  • PubChem. (n.d.). 5-Bromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Retrieved from Rowan website: [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747.

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 5-Bromo-1-(methyl-d3)-pyridin-2-one in solution

Technical Support Center: 5-Bromo-1-(methyl-d3)-pyridin-2-one Part 1: Executive Technical Summary 5-Bromo-1-(methyl-d3)-pyridin-2-one is a deuterated isotopologue of 5-bromo-1-methylpyridin-2(1H)-one, primarily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-1-(methyl-d3)-pyridin-2-one

Part 1: Executive Technical Summary

5-Bromo-1-(methyl-d3)-pyridin-2-one is a deuterated isotopologue of 5-bromo-1-methylpyridin-2(1H)-one, primarily utilized as a stable isotope internal standard (IS) for LC-MS/MS quantitation or as a tracer in metabolic profiling.[1][2] While the N-methyl-d3 lactam core is chemically robust under neutral conditions, it exhibits specific vulnerabilities in solution that can compromise analytical data integrity.[1][2]

The three critical stability vectors are:

  • Photochemical Instability: The 2-pyridone pharmacophore is highly susceptible to [4+4] photocycloaddition (dimerization) and photolytic debromination under UV/VIS light.[1][2]

  • Isotopic Integrity: While the C-D bonds of the N-methyl-d3 group are resistant to solvent exchange, metabolic incubation (e.g., liver microsomes) can trigger N-demethylation or oxidative scrambling.[1][2]

  • Reductive Debromination: The C-Br bond at position 5 is labile in the presence of trace transition metals or reducing agents, leading to the formation of the des-bromo analog (1-(methyl-d3)-pyridin-2-one).[1][2]

Part 2: Detailed Stability Analysis & Mechanisms

Photochemical Dimerization (The "Precipitate" Issue)

The most common failure mode for 2-pyridone derivatives in solution is light-induced dimerization.[1][2] Upon exposure to UV light (>300 nm), the molecule undergoes a [4+4] cycloaddition to form a cyclobutane-bridged dimer.[1][2] This reaction is concentration-dependent and irreversible in standard solvents.[1][2]

  • Symptom: Appearance of a new peak at 2x molecular weight (minus hydrogens) or unexpected precipitation (dimers often have lower solubility).[1][2]

  • Mechanism: Two monomers stack in an anti-parallel orientation, forming bonds between C3-C6' and C6-C3'.[1][2]

Reductive Debromination

The bromine atom at the C5 position is an electron-withdrawing group that stabilizes the ring but is susceptible to homolytic cleavage under UV light or palladium-catalyzed reduction if cross-contamination occurs.[1][2]

  • Symptom: Appearance of a peak at m/z [M-78] (Loss of Br, gain of H).[1]

  • Risk Factor: Storing solutions in clear glass or using solvents with trace metal contaminants.[1][2]

Isotopic Stability of the N-Methyl-d3 Group

The deuterium atoms on the N-methyl group are chemically non-exchangeable with protic solvents (MeOH, H₂O) because they are bonded to a carbon atom that is not enolizable.[1]

  • Stability: High.[1][2] No back-exchange with solvent protons occurs under standard LC-MS conditions (pH 2–10).[1][2]

  • Exception: In-source fragmentation (ISF) in mass spectrometry can mimic degradation.[1][2]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways: Photodimerization and Debromination.

DegradationPathways cluster_legend Legend Compound 5-Bromo-1-(methyl-d3)-pyridin-2-one (Intact Monomer) ExcitedState Excited Triplet State (UV Absorption) Compound->ExcitedState hv (UV Light) Dimer [4+4] Photodimer (Precipitate/High MW) ExcitedState->Dimer [4+4] Cycloaddition (Conc. Dependent) Radical Pyridinyl Radical ExcitedState->Radical C-Br Homolysis Desbromo Des-bromo Analog (1-(methyl-d3)-pyridin-2-one) Radical->Desbromo H-Abstraction (from Solvent) Safe Stable Form Risk Degradant

Caption: Figure 1. Primary degradation pathways of 5-Bromo-1-(methyl-d3)-pyridin-2-one under light exposure, leading to dimerization or debromination.

Part 4: Troubleshooting Guide (Q&A)

Q1: I observe a mass shift of -1 or -2 Da in my stock solution over time. Is the deuterium exchanging?

  • Diagnosis: Unlikely.[1][2] The C-D bonds on the N-methyl group are chemically inert to solvent exchange.[1][2]

  • Root Cause: This is likely hydride abstraction or oxidative degradation if stored in non-degassed solvents, or simply instrumental drift .[1][2]

  • Action: Check the isotopic purity certificate. If the shift is -1 Da, ensure your mass spec resolution isn't merging the M+0 (impurity) with the M+3 peak. Also, verify that the solvent is not contaminated with non-deuterated analogs (cross-contamination).

Q2: My calibration curve is non-linear at high concentrations, and I see a precipitate.

  • Diagnosis: Photodimerization.[1][2]

  • Mechanism: At high concentrations (>1 mg/mL), the probability of two excited-state molecules colliding increases, favoring [4+4] dimerization.[1] The dimer is often less soluble than the monomer.

  • Action:

    • Immediately switch to amber glassware.[1][2]

    • Filter the solution (0.2 µm PTFE) to remove precipitate.[2]

    • Re-quantify the concentration; do not assume the nominal concentration is accurate.[2]

Q3: I see a peak at m/z 112 (approx) in my chromatogram. What is it?

  • Diagnosis: This corresponds to the des-bromo analog (1-(methyl-d3)-pyridin-2-one).[1][2]

  • Root Cause: Photolytic debromination or reduction.[1][2]

  • Action: This is a critical purity failure. Discard the solution. Ensure future stocks are protected from light and stored in inert atmosphere (Argon/Nitrogen) to prevent radical propagation.[2]

Q4: Can I use this compound as an internal standard for Pirfenidone?

  • Diagnosis: Yes, but with caveats.[2]

  • Technical Note: Pirfenidone is 5-methyl-1-phenylpyridin-2-one.[1][2] 5-Bromo-1-(methyl-d3)-pyridin-2-one is structurally similar but has different retention characteristics due to the Bromine vs. Methyl and Methyl vs. Phenyl differences.[1][2]

  • Action: Ensure chromatographic separation is sufficient. The deuterium label is stable, but the bromine atom makes the IS more lipophilic and potentially more reactive than the analyte.

Part 5: Experimental Protocols

Protocol A: Stability Testing Workflow

Use this protocol to validate the integrity of your stock solutions.

StepActionCritical Parameter
1. Preparation Prepare 100 µM solution in MeOH or DMSO.[1][2]Use Amber Vials exclusively.
2. Stress Test Split into two aliquots: (A) Dark Control (Wrapped in foil), (B) Light Exposed (Benchtop, 4h).Ambient Temp (20-25°C).
3. Analysis Analyze both via LC-MS/MS (Full Scan Q1).Range: m/z 100–500.[1][2]
4. Criteria Compare Peak Area of Parent (m/z ~191/193) and Dimer (m/z ~380).[1][2]Pass: <2% decrease in Area(A) vs Area(B). Fail: New peaks at [2M] or [M-Br].
Protocol B: Recommended Storage Conditions
StateTemperatureContainerShelf Life
Solid Powder -20°CAmber glass, desiccated, under Argon2 Years
Stock (DMSO) -80°CAmber polypropylene or glass6 Months
Working Soln 4°CAmber autosampler vial< 1 Week

Note: Avoid storing in protic solvents (MeOH/Water) for >1 month, even frozen, to minimize risk of slow hydrolysis or aggregation.

Part 6: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected in LC-MS CheckPeak Check Mass Spectrum Start->CheckPeak Decision1 New Peak Observed? CheckPeak->Decision1 HigherMW Higher MW (approx 2x)? Decision1->HigherMW Yes SignalLoss Signal Loss Only? Decision1->SignalLoss No (Just low signal) Dimerization Cause: Photodimerization Action: Use Amber Glass HigherMW->Dimerization Yes LowerMW Lower MW (M-79)? HigherMW->LowerMW No Debromination Cause: Debromination Action: Check Light/Reductants LowerMW->Debromination Yes Solubility Cause: Precipitation/Adsorption Action: Check Solvent/Vial Material SignalLoss->Solubility Yes

Caption: Figure 2. Diagnostic logic flow for identifying stability issues based on LC-MS spectral data.

References

  • PubChem. (2025).[1][2] 5-Bromo-1-methylpyridin-2(1H)-one Compound Summary. National Library of Medicine.[2] Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2021). Degradation behavior of Pirfenidone and Impurity Profiling. Retrieved March 6, 2026, from [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at Carbon Centers. Retrieved March 6, 2026, from [Link]

Sources

Optimization

optimization of reaction conditions for derivatization of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Technical Support Center: Derivatization of 5-Bromo-1-(methyl-d3)-pyridin-2-one Introduction: The Scaffold & The Isotope Effect You are working with 5-Bromo-1-(methyl-d3)-pyridin-2-one , a critical scaffold for introduci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of 5-Bromo-1-(methyl-d3)-pyridin-2-one

Introduction: The Scaffold & The Isotope Effect

You are working with 5-Bromo-1-(methyl-d3)-pyridin-2-one , a critical scaffold for introducing metabolic stability into drug candidates via the Deuterium Kinetic Isotope Effect (DKIE) .

  • The Handle: The bromine at the C5 position is an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Isotope: The

    
     group is chemically robust but requires specific analytical attention. Unlike exchangeable protons (e.g., -OH, -NH), the deuterium atoms on the methyl group are non-exchangeable under standard coupling conditions.
    
  • The Challenge: Pyridin-2-ones are electron-deficient and possess a carbonyl oxygen that can coordinate to Palladium, potentially poisoning the catalyst. Optimization focuses on ligand sterics and base selection to overcome this "catalyst sequestration."[1]

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for derivatizing this scaffold, including decision points for troubleshooting common failures.

DerivatizationWorkflow Start Starting Material: 5-Bromo-1-(methyl-d3)-pyridin-2-one Decision Target Transformation? Start->Decision Suzuki C-C Bond Formation (Suzuki-Miyaura) Decision->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) Decision->Buchwald Suz_Cond Std. Conditions: Pd(dppf)Cl2 or Pd-XPhos K3PO4, Dioxane/H2O Suzuki->Suz_Cond Buch_Cond Std. Conditions: Pd2(dba)3, Xantphos Cs2CO3, Dioxane Buchwald->Buch_Cond Check In-Process Control (LCMS) Suz_Cond->Check Buch_Cond->Check Issue_Proto Issue: Mass = M-Br (+1) (Protodebromination) Check->Issue_Proto M-79/81 detected Issue_Stall Issue: SM Remaining (Catalyst Poisoning) Check->Issue_Stall No Conversion Product Isolated Deuterated API (Verify >98% D-incorp) Check->Product Conversion >95% Sol_Proto Fix: Switch Solvent (Avoid Alcohols) -> DMF/Dioxane Issue_Proto->Sol_Proto Sol_Stall Fix: Switch Ligand (Use Bulky Phosphines: XPhos/BrettPhos) Issue_Stall->Sol_Stall Sol_Proto->Check Sol_Stall->Check

Caption: Decision tree for derivatizing 5-bromo-1-(methyl-d3)-pyridin-2-one, highlighting critical branching for Suzuki vs. Buchwald couplings and remediation for protodebromination.

Technical Modules: Protocols & Troubleshooting

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Challenge: The 2-pyridone oxygen can act as a weak ligand, displacing labile ligands on Pd and shutting down the cycle. The Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that create a crowded steric environment, preventing pyridone coordination.

Recommended Protocol:

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) + XPhos  or SPhos  (1:2 ratio).[1] Alternatively, use pre-formed Pd(dppf)Cl
    
    
    
    for simpler aryl boronic acids.[1]
  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv).[1] Avoid strong alkoxides which may cause side reactions.[1]
  • Solvent: 1,4-Dioxane/Water (4:1). The water is crucial for the transmetallation step.

  • Temp: 80–100 °C.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-G3/G4 XPhos precatalysts. These ensure rapid initiation.[1]
Protodebromination (M-Br replaced by H) Solvent/Hydride SourceRemove alcohol co-solvents.[1] Switch to anhydrous DMF or Toluene .[1] Ensure reagents are dry.[1]
Homocoupling of Boronic Acid Oxidative couplingDegass solvents thoroughly (sparge with Argon for 15 min).[1] Reduce catalyst loading.

Expert Insight: For sterically demanding couplings (e.g., ortho-substituted boronic acids), SPhos is superior due to its flexibility.[1] For heteroaryl boronic acids (which are unstable), use Pd(dtbpf)Cl


  allows for rapid coupling at lower temperatures (60 °C), preserving the boronate [1].[1]

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Challenge: 5-bromo-2-pyridones are less electrophilic than typical aryl bromides.[1] The Solution: Use strong bases and specific bidentate ligands.

Recommended Protocol:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%) + Xantphos (for primary amines) or BrettPhos (for secondary amines).[1]
  • Base: Cs

    
    CO
    
    
    
    (mild) or NaOtBu (strong).[1] Note: NaOtBu is faster but can degrade sensitive functional groups.
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1][2]

  • Temp: 100–110 °C.

Troubleshooting Guide:

  • Q: My reaction turns black immediately and stalls.

    • A: This is "Pd-Black" precipitation.[1] Your ligand is not stabilizing the Pd(0) species effectively. Increase the Ligand:Pd ratio to 2:1 or switch to BrettPhos Pd G3 precatalyst.

  • Q: I see the product mass, but the yield is low.

    • A: Check for incomplete conversion vs. decomposition. If SM remains, increase temperature to 120 °C (microwave preferred). If SM is gone but yield is low, the product might be binding to Pd. Wash the crude mixture with aqueous N-acetylcysteine or thiourea to scavenge Pd before purification [2].

Isotopic Integrity & Analytics (The "d3" Factor)

Working with deuterated methyl groups requires specific analytical checks.

1. NMR Verification (The "Silent" Methyl):

  • H-NMR: The standard singlet for N-CH

    
     (typically 
    
    
    
    3.5–3.6 ppm) will be absent or appear as a tiny residual peak (<1% integration).[1]
  • C-NMR: The N-CD

    
     carbon will appear as a septet  (due to coupling with 3 deuterium atoms, spin=1) and will be significantly less intense due to the lack of NOE enhancement and C-D splitting.
    

2. Mass Spectrometry (LCMS):

  • Ensure you track the [M+3] peak relative to the non-deuterated standard.

  • Caution: Chlorine isotopes (

    
    /
    
    
    
    ) and Bromine isotopes (
    
    
    /
    
    
    ) in your coupling partners can complicate the mass spectrum.[1] Always simulate the isotopic pattern of the expected product.

3. Stability Check:

  • The C-D bond on the N-methyl group is chemically stable under Suzuki and Buchwald conditions. It does not undergo exchange in aqueous base (K

    
    PO
    
    
    
    /H
    
    
    O) because there are no acidic protons adjacent to a carbonyl (it is attached to the Nitrogen).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol as a co-solvent for the Suzuki coupling?

A: It is risky. While ethanol improves solubility, it acts as a hydride source, increasing the rate of protodebromination (where the Br is replaced by H, destroying the scaffold). If solubility is an issue, use n-Butanol (slower hydride transfer) or switch to DMF [3].[1]

Q2: How do I remove the Palladium from the pyridone product?

A: Pyridones bind Pd tightly. Standard Celite filtration is often insufficient.

  • Method A: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred for 4 hours.

  • Method B: Wash the organic layer with 10% aqueous L-Cysteine . The amino acid chelates Pd into the aqueous phase.

Q3: Why is my N-CD3 signal showing up as a small peak in proton NMR?

A: This indicates isotopic impurity in your starting material (incomplete deuteration) or, less likely, contamination with non-deuterated solvent. If the integration is <2%, it is usually acceptable for biological assays, but for DMPK studies, you generally need >99% isotopic purity.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][3]

    • Source:Molecules (via PMC).[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amination - User Guide & Scope.[1][4]

    • Source:Chemistry LibreTexts / Organic Chemistry Portal.[1]

    • URL:[Link]

  • Protodebromination Mechanisms

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[1]

    • Source:ChemRxiv.[1]

    • URL:[Link][1]

  • Deuterium Stability in Synthesis

    • Title: Synthesis and Applications of Isotopically Labeled Compounds.[1]

    • Source:Wiley Online Library (General Reference).[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

comparison of metabolic stability between 5-Bromo-1-(methyl-d3)-pyridin-2-one and its non-deuterated analog

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Deuterium Kinetic Isotope Effect (DKIE), N-Demethylation, and in vitro Metabolic Profiling Strategic Context and Rationale In modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Deuterium Kinetic Isotope Effect (DKIE), N-Demethylation, and in vitro Metabolic Profiling

Strategic Context and Rationale

In modern drug discovery, the strategic incorporation of deuterium (


 or 

) into small molecules is a highly validated approach to attenuate cytochrome P450 (CYP450)-mediated metabolism. The pyridin-2-one core is a privileged scaffold found in several approved therapeutics (e.g., Pirfenidone) and numerous preclinical candidates. However, N-methylated pyridinones are highly susceptible to rapid CYP-mediated N-demethylation, which can lead to suboptimal pharmacokinetic (PK) profiles[1].

This guide objectively compares the metabolic stability of 5-Bromo-1-methylpyridin-2-one (a widely used halogenated building block[2]) against its isotopically enriched counterpart, 5-Bromo-1-(methyl-d3)-pyridin-2-one . By analyzing the comparative in vitro intrinsic clearance (


) of these two analogs, researchers can accurately quantify the Deuterium Kinetic Isotope Effect (DKIE) and predict the in vivo half-life extension for downstream drug candidates.

Mechanistic Causality: The Deuterium Kinetic Isotope Effect

To understand why the deuterated analog exhibits superior metabolic stability, we must examine the physical chemistry of the C-H versus C-D bond.

The N-demethylation of pyridin-2-ones is primarily catalyzed by hepatic CYP450 enzymes (such as CYP1A2 and CYP3A4). The catalytic cycle involves a highly reactive Iron-Oxo species (Compound I) that initiates metabolism via Hydrogen Atom Transfer (HAT).

  • The Causality: The carbon-deuterium (C-D) bond possesses a lower zero-point energy (ZPE) compared to the carbon-hydrogen (C-H) bond. Consequently, a greater amount of activation energy is required to reach the transition state for bond cleavage.

  • Because C-H/C-D bond cleavage is the rate-limiting step in N-demethylation, replacing the N-CH

    
     group with an N-CD
    
    
    
    group significantly slows down the reaction, leading to the accumulation of the parent drug rather than the N-demethylated metabolite (5-bromo-pyridin-2-one) and formaldehyde.

Pathway Parent 5-Bromo-1-methylpyridin-2-one (N-CH3 or N-CD3) CYP CYP450 (Fe=O) Hydrogen/Deuterium Abstraction Parent->CYP Binding Radical Carbon-Centered Radical Rate-Limiting Step CYP->Radical C-H / C-D Cleavage (DKIE observed) Carbinolamine Carbinolamine Intermediate Unstable Radical->Carbinolamine Oxygen Rebound Metabolite 5-Bromo-pyridin-2-one + Formaldehyde Carbinolamine->Metabolite Spontaneous Cleavage

Figure 1: CYP450-mediated N-demethylation pathway highlighting the rate-limiting C-H/C-D bond cleavage step.

Experimental Methodology: Self-Validating HLM Protocol

To objectively evaluate the metabolic stability, a Human Liver Microsome (HLM) assay is employed. This protocol is designed as a self-validating system ; it includes specific controls to rule out false positives (e.g., chemical degradation) and false negatives (e.g., inactive microsomes).

Step-by-Step Workflow
  • Preparation of Test Compounds: Prepare 10 mM stock solutions of 5-Bromo-1-methylpyridin-2-one and 5-Bromo-1-(methyl-d3)-pyridin-2-one in DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.

  • Microsome Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (final protein concentration: 0.5 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl

    
    . Add the test compounds to achieve a final assay concentration of 1 µM (ensuring final DMSO concentration is <0.1% to prevent CYP inhibition).
    
  • Pre-Warming: Incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality note: NADPH is the essential electron donor for CYP450 reductase; without it, CYP-mediated oxidation cannot occur.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Reaction Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality note: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Self-Validation Controls
  • Minus-NADPH Control: Run parallel incubations without NADPH. If the compound depletes here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or thermal degradation).

  • Positive Control (Verapamil): A known high-clearance drug. Rapid depletion of Verapamil confirms that the HLM batch is metabolically active and the NADPH regenerating system is functioning.

Workflow Prep 1. Compound Preparation (1 µM final conc.) HLM 2. HLM Incubation (0.5 mg/mL protein, 37°C) Prep->HLM Initiate 3. Reaction Initiation (Add 1 mM NADPH) HLM->Initiate Timepoints 4. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Timepoints Quench 5. Reaction Quenching (Cold ACN + Internal Standard) Timepoints->Quench Protein Precipitation Analyze 6. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Centrifugation (15,000g) Control Self-Validation Controls (+Verapamil, -NADPH) Control->HLM

Figure 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Quantitative Data Synthesis & Comparison

The table below summarizes the comparative metabolic stability metrics derived from the HLM assay. Intrinsic clearance (


) is calculated using the equation:


.
CompoundHalf-life (

) (min)
Intrinsic Clearance (

) (µL/min/mg)
Parent Remaining at 60 min (%)
5-Bromo-1-methylpyridin-2-one (Non-Deuterated)22.561.615.7%
5-Bromo-1-(methyl-d3)-pyridin-2-one (Deuterated)58.423.749.1%
Kinetic Isotope Effect (KIE) 2.60 2.60 -
Data Interpretation

The non-deuterated analog undergoes rapid clearance (


 = 61.6 µL/min/mg), with only 15.7% of the parent compound remaining after 1 hour. In stark contrast, the incorporation of the N-CD

group significantly impedes the N-demethylation pathway. The deuterated analog exhibits a prolonged half-life of 58.4 minutes and a much lower intrinsic clearance.

The resulting KIE of 2.60 (


) strongly confirms that C-H bond cleavage at the N-methyl position is the primary, rate-limiting metabolic vulnerability for this scaffold. By replacing hydrogen with deuterium, researchers can effectively "harden" the molecule against CYP450 degradation, a principle successfully utilized in the development of deuterated pyridinone drugs[1].

References

  • Bis(pinacolato)diborane | Organoboron - Ambeed.
  • A Highly Efficient Suzuki-Miyaura Methylation of Pyridines Leading to the Drug Pirfenidone and to its CD3 Version (SD-560)

Sources

Comparative

Cross-Validation of Analytical Methods Using 5-Bromo-1-(methyl-d3)-pyridin-2-one: A Comparison Guide to SIL-IS Integration

Executive Summary: The Analytical Challenge In quantitative LC-MS/MS bioanalysis, achieving regulatory compliance hinges on the assay's ability to mitigate matrix-induced signal variations. When quantifying halogenated p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In quantitative LC-MS/MS bioanalysis, achieving regulatory compliance hinges on the assay's ability to mitigate matrix-induced signal variations. When quantifying halogenated pyridinones—such as the pharmaceutical intermediate 5-Bromo-1-methylpyridin-2-one—analysts typically choose between an Analog Internal Standard (AIS) (e.g., 5-Chloro-1-methylpyridin-2-one) and a Stable Isotope-Labeled Internal Standard (SIL-IS).

This guide objectively cross-validates the performance of the SIL-IS, 5-Bromo-1-(methyl-d3)-pyridin-2-one , against a standard AIS. Through rigorous experimental data, we demonstrate why the deuterated SIL-IS provides a mechanistically superior, self-validating framework for robust pharmacokinetic quantification.

Mechanistic Causality: Why SIL-IS Outperforms AIS

As analytical scientists, we must look beyond empirical data to understand the physicochemical causality of our methods. The primary vulnerability of any LC-ESI-MS/MS workflow is the matrix effect—the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous biological components.

The Flaw of Analog Internal Standards (AIS)

An AIS, such as a chlorinated analog, inherently possesses a different lipophilicity (LogP) than the native brominated analyte. During reverse-phase liquid chromatography, this slight difference causes a retention time (RT) shift. Because the AIS and the analyte enter the electrospray ionization (ESI) source at different times, they are exposed to different matrix micro-environments. Consequently, the AIS fails to accurately mirror and correct the ion suppression experienced by the target analyte[1].

The Strategic Advantage of 5-Bromo-1-(methyl-d3)-pyridin-2-one

The selection of 5-Bromo-1-(methyl-d3)-pyridin-2-one is highly strategic.

  • Isotopic Stability: The three deuterium atoms are localized on the methyl group. This is a chemically non-exchangeable position, preventing isotopic scrambling or back-exchange with protic mobile phases (e.g., water/methanol)[2].

  • Exact Co-elution: The +3 Da mass shift allows for distinct MS/MS mass transitions without altering the molecule's interaction with the stationary phase. The native analyte and the SIL-IS co-elute perfectly.

  • Ionization Neutralization: Because they enter the ESI droplet simultaneously, both molecules experience identical ionization suppression. When the MS/MS software calculates the Analyte/SIL-IS response ratio, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.

Workflow Visualization

The following diagram illustrates the parallel processing and exact co-elution pathway that makes SIL-IS integration a self-correcting system.

G N1 Biological Matrix (Plasma/Serum) N2 Spike SIL-IS (+3 Da Mass Shift) N1->N2 N3 Sample Extraction (SPE / LLE) N2->N3 N4 LC Separation (Exact Co-elution) N3->N4 N5 ESI Source (Identical Ion Suppression) N4->N5 N6 MS/MS Detection (Ratio Normalization) N5->N6

LC-MS/MS workflow demonstrating SIL-IS integration for matrix effect neutralization.

Cross-Validation Experimental Protocols

To objectively validate the superiority of 5-Bromo-1-(methyl-d3)-pyridin-2-one, we execute a self-validating protocol framework aligned with the rigorous standards of the [3] and the [4].

Protocol 1: The Self-Validating Matrix Factor (MF) & Recovery Assay

Causality: This protocol uses a tripartite comparison (Neat vs. Pre-Spike vs. Post-Spike) to isolate extraction losses from ionization suppression, eliminating external assumptions.

  • Neat Standard Preparation: Prepare equimolar solutions (500 ng/mL) of the native analyte, SIL-IS, and AIS in the mobile phase reconstitution solvent.

  • Pre-Extraction Spike (Recovery Assessment): Spike blank human plasma with the native analyte and the internal standards. Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge. Elute, dry, and reconstitute.

  • Post-Extraction Spike (Matrix Effect Assessment): Extract blank human plasma using the identical SPE method. Spike the resulting blank extract with the native analyte and internal standards at 500 ng/mL.

  • Analysis & Calculation: Inject all samples into the LC-MS/MS.

    • Absolute MF = (Peak Area Post-Spike) / (Peak Area Neat)

    • IS-Normalized MF = (MF Analyte) / (MF Internal Standard). A compliant assay must yield an IS-Normalized MF close to 1.0 with a CV ≤ 15%.

Protocol 2: Accuracy, Precision, and Incurred Sample Reanalysis (ISR)

Causality: To prove the method's reliability across dynamic biological variations over time.

  • Calibration & QC Preparation: Generate a 6-point calibration curve (10 to 1000 ng/mL). Prepare Quality Control (QC) samples at LLOQ (10 ng/mL), Low (30 ng/mL), Mid (500 ng/mL), and High (800 ng/mL) concentrations.

  • Internal Standard Spiking: Add a constant 50 ng/mL of 5-Bromo-1-(methyl-d3)-pyridin-2-one to all samples.

  • Batch Execution: Run the validation batches across three separate days to calculate Intra-day and Inter-day precision (%CV) and accuracy (%Bias).

Quantitative Data Presentation

The following tables summarize the cross-validation data, objectively comparing the performance of the deuterated SIL-IS against a chlorinated AIS.

Table 1: Comparative Matrix Effect and Extraction Recovery (N=6)

Notice how the SIL-IS perfectly normalizes the absolute matrix suppression (0.68), bringing the IS-Normalized MF to a near-perfect 0.98, whereas the AIS fails to correct the variance due to its different retention time.

Parameter5-Bromo-1-methylpyridin-2-one (Native Analyte)5-Bromo-1-(methyl-d3)-pyridin-2-one (SIL-IS)5-Chloro-1-methylpyridin-2-one (AIS)
Retention Time (min) 3.453.453.82
Absolute Matrix Factor 0.68 ± 0.040.69 ± 0.030.85 ± 0.05
IS-Normalized MF -0.98 ± 0.02 0.80 ± 0.08
Extraction Recovery (%) 82.4 ± 3.182.1 ± 2.974.5 ± 4.2
Table 2: Intra-Day Precision and Accuracy (Mid-QC Level, 500 ng/mL, N=6)

The SIL-IS ensures the assay easily passes the stringent FDA/EMA ±15% acceptance criteria, while the AIS introduces higher variance.

Internal Standard UsedMeasured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)Regulatory Compliance
SIL-IS (Deuterated) 498.22.4%-0.36%Pass (Robust)
AIS (Chlorinated Analog) 461.58.7%-7.70%Pass (Marginal)

Conclusion

The cross-validation data unequivocally demonstrates that 5-Bromo-1-(methyl-d3)-pyridin-2-one is the superior internal standard for the LC-MS/MS quantification of its native counterpart. By leveraging a +3 Da deuterated mass shift on a non-exchangeable methyl group, the SIL-IS guarantees exact chromatographic co-elution and identical ESI ionization suppression. This mechanistic harmony creates a self-validating assay that effortlessly meets FDA and EMA guidelines, ensuring the highest degree of trustworthiness in pharmacokinetic data generation.

References

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.[Link][1]

  • Mesa Labs. Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development (Referencing FDA 2018 BMV Guidance).[Link][3]

  • Almac Group. Bioanalytical Method Validation – FDA & EMA perspectives (Referencing EMA ICH M10).[Link][4]

  • Walsh Medical Media. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques (Referencing Taylor PJ, 2005).[Link]

Sources

Validation

Validating 5-Bromo-1-(methyl-d3)-pyridin-2-one as an Internal Standard: A Comparative Technical Guide

Executive Verdict: The "Gold Standard" for Pyridinone Quantitation In the high-stakes environment of drug development and pharmacokinetic (PK) profiling, the choice of an internal standard (IS) is often the single determ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Verdict: The "Gold Standard" for Pyridinone Quantitation

In the high-stakes environment of drug development and pharmacokinetic (PK) profiling, the choice of an internal standard (IS) is often the single determinant of assay robustness. After extensive evaluation of 5-Bromo-1-(methyl-d3)-pyridin-2-one , this guide validates it as the superior choice for quantifying 5-bromo-1-methylpyridin-2-one and structurally related pyridinone scaffolds.

While structural analogs (e.g., chloro-derivatives) or external standardization offer lower upfront costs, they fail to adequately compensate for the matrix effects and ionization suppression inherent in complex biological matrices (plasma, urine). The d3-labeled isotopolog provides near-perfect co-elution and ionization tracking, reducing Coefficient of Variation (CV) from >15% (with analogs) to <5% in regulated LC-MS/MS workflows.

Technical Background: The Deuterium Advantage

To understand why this specific IS is required, we must analyze the physicochemical behavior of the pyridinone scaffold during Electrospray Ionization (ESI).

The Challenge: Matrix Effects in Pyridinones

Pyridinone derivatives are prone to signal suppression due to co-eluting phospholipids in plasma.

  • External Standards assume the instrument response is constant (it is not).

  • Structural Analogs (e.g., 5-Chloro-1-methylpyridin-2-one) have slightly different lipophilicity. They may elute 0.2–0.5 minutes earlier or later than the analyte, placing them in a different "zone" of matrix suppression, leading to inaccurate normalization.

The Solution: Stable Isotope Dilution

5-Bromo-1-(methyl-d3)-pyridin-2-one replaces the N-methyl hydrogens with deuterium.

  • Retention Time (Rt): The d3-methyl group causes a negligible shift in lipophilicity. The IS co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement at the exact same moment.

  • Mass Shift (+3 Da): The [M+H]+ precursor shifts from m/z 188/190 to m/z 191/193. This +3 Da gap is sufficient to avoid isotopic overlap (crosstalk) with the natural abundance 13C isotopes of the analyte.

Comparative Analysis: d3-IS vs. Alternatives

The following table summarizes the performance metrics of the d3-IS against common alternatives.

FeatureExternal Standard Structural Analog (e.g., 5-Chloro) 5-Bromo-1-(methyl-d3)-pyridin-2-one
Matrix Effect Correction NonePartial (only if co-eluting)Complete (Co-eluting)
Extraction Recovery Tracking NoneGoodExcellent (Identical solubility)
Retention Time Match N/A

0.1 - 0.5 min shift

< 0.02 min (Co-eluting)
Precision (% CV) > 20%10 - 15%< 5%
Cost per Sample LowMediumHigh (offset by fewer re-runs)
Regulatory Acceptance Low (Research only)ModerateHigh (FDA/EMA Preferred)
Visualizing the Structural Relationship

The diagram below illustrates the chemical relationship and the critical mass shift that enables selective detection.

ChemicalStructure Analyte Analyte 5-Bromo-1-methylpyridin-2-one [M+H]+: 188/190 MS Mass Spectrometer (Triple Quadrupole) Analyte->MS Retention Time: 2.4 min Suppression: 20% IS Internal Standard 5-Bromo-1-(methyl-d3)-pyridin-2-one [M+H]+: 191/193 IS->MS Retention Time: 2.4 min Suppression: 20% Result Corrected Concentration (Matrix Effect Cancelled) MS->Result Ratio Calculation (Area Analyte / Area IS)

Caption: The d3-IS co-elutes with the analyte, ensuring that both compounds experience identical ionization conditions, allowing the ratio calculation to mathematically cancel out matrix effects.

Experimental Validation Protocol

A. Mass Spectrometry Parameters (ESI+)

The presence of Bromine (79Br/81Br) creates a unique 1:1 isotopic pattern. You must monitor the correct transitions.

  • Analyte (Non-labeled):

    • Precursor: m/z 188.0 (79Br isotope)

    • Product: m/z 160.0 (Loss of CO) or m/z 79.0 (Br+)

  • Internal Standard (d3-labeled):

    • Precursor: m/z 191.0 (79Br isotope)

    • Product: m/z 163.0 (Loss of CO, retaining d3-methyl)

    • Note: Ensure the d3-label is on the N-methyl group. If the label were on the ring, fragmentation patterns might differ.

B. Method Validation Steps
  • Isotopic Purity Check: Inject a high concentration of the IS (1 µg/mL) and monitor the analyte transition (188->160). Response should be < 0.5% of the LLOQ to ensure the IS does not contribute interference ("crosstalk").

  • Matrix Factor (MF) Evaluation:

    • Prepare 6 lots of blank plasma.

    • Spike Analyte at Low QC and High QC levels.

    • Spike IS at a constant working concentration.

    • Calculate IS-Normalized MF :

      
      
      
    • Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be < 15%.[1]

C. Stability Assessment

Deuterium on the N-methyl group is generally non-exchangeable in neutral/acidic aqueous mobile phases. However, verify stability by leaving the IS in the autosampler (reconstituted solvent) for 24 hours. No significant decline in peak area or appearance of non-deuterated peaks (H/D exchange) should be observed.

Workflow Visualization

The following flowchart outlines the decision process for implementing this IS in a routine workflow.

ValidationWorkflow cluster_Exp Experimental Validation Start Start: Method Development SelectIS Select 5-Bromo-1-(methyl-d3)-pyridin-2-one Start->SelectIS Solubility Check Solubility (MeOH/Water) SelectIS->Solubility Tune MS/MS Tuning (Identify 191 -> 163 transition) Solubility->Tune Crosstalk Interference Check (Does IS contribute to Analyte signal?) Tune->Crosstalk Decision Interference < 20% LLOQ? Crosstalk->Decision Fail Fail: Check Isotopic Purity Decision->Fail No Pass Proceed to Matrix Factor Decision->Pass Yes Validation Full Validation (Accuracy, Precision, Stability) Pass->Validation

Caption: Step-by-step validation logic ensuring the d3-IS meets regulatory requirements before full method deployment.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).[4][5][6][7][8] Retrieved from [Link]

Sources

Comparative

comparative pharmacokinetic profile of deuterated vs non-deuterated pyridinones

[1][2][3] Executive Summary This guide analyzes the pharmacokinetic (PK) shifts induced by the strategic deuteration of pyridinone-based therapeutics.[1] Focusing on the transition from Pirfenidone to its deuterated anal...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This guide analyzes the pharmacokinetic (PK) shifts induced by the strategic deuteration of pyridinone-based therapeutics.[1] Focusing on the transition from Pirfenidone to its deuterated analog Deupirfenidone (LYT-100) , we evaluate how the Deuterium Kinetic Isotope Effect (KIE) mitigates metabolic liabilities, specifically CYP450-mediated oxidation. The data demonstrates that deuteration extends half-life (


), increases exposure (AUC) per unit dose, and blunts peak plasma concentrations (

), directly translating to improved tolerability and reduced dosing frequency.
Mechanistic Foundation: The Deuterium Switch

Pyridinones, such as the anti-fibrotic drug Pirfenidone, are often plagued by rapid metabolism. The primary metabolic liability is the oxidation of the pendant methyl group by CYP1A2 , converting the active drug into the inactive 5-carboxy metabolite.

The Solution: Kinetic Isotope Effect (KIE) Deuterium (


 or D) is twice as heavy as Protium (

).[2] The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[2]
  • C-H Bond Dissociation Energy: ~97 kcal/mol

  • C-D Bond Dissociation Energy: ~100 kcal/mol

When the rate-determining step (RDS) of metabolism involves C-H bond cleavage (as in CYP-mediated methyl oxidation), substituting Hydrogen with Deuterium increases the activation energy, slowing the reaction rate (


).[1]
Visualizing the Metabolic Blockade

MetabolicPathway cluster_legend Mechanism of Action Pirfenidone Pirfenidone (Non-Deuterated) Intermediate CYP1A2 Enzyme Active Site Pirfenidone->Intermediate Rapid Binding Deupirfenidone Deupirfenidone (Deuterated Methyl Group) Deupirfenidone->Intermediate Binding Unchanged Metabolite 5-Carboxy-Pirfenidone (Inactive Metabolite) Intermediate->Metabolite Fast C-H Cleavage (High Clearance) Intermediate->Metabolite Slow C-D Cleavage (Kinetic Isotope Effect) Note C-D bond is stronger, reducing Vmax/Km of oxidation

Figure 1: Mechanism of CYP1A2-mediated metabolism inhibition via deuteration. The C-D bond resists the oxidative cleavage that rapidly eliminates non-deuterated pirfenidone.

Comparative Pharmacokinetics: Pirfenidone vs. Deupirfenidone

The following data synthesizes results from Phase 1 and Phase 2 clinical evaluations comparing standard Pirfenidone with Deupirfenidone (LYT-100).

Key Performance Indicators
PK ParameterPirfenidone (Non-Deuterated)Deupirfenidone (Deuterated)Impact of Deuteration
Dosing Regimen 801 mg TID (Three times daily)550 mg TID (Bioequivalent AUC)30% Lower Dose Load

(Peak Plasma)
High (Associated with GI/CNS toxicity)~24% Lower (at bioequivalent AUC)Improved Tolerability

(Exposure)
Baseline ReferenceEquivalent at lower doseIncreased Metabolic Stability
Half-Life (

)
~2.4 hours~3.5 hours Extended Duration
Metabolite Ratio High (Rapid conversion to 5-COOH)Significantly LowerReduced Inactive Burden
Clearance (

)
HighReducedSlower Elimination
Data Interpretation
  • Bioequivalence at Lower Doses: Because Deupirfenidone resists breakdown, a 550 mg dose achieves the same total drug exposure (AUC) as an 801 mg dose of standard Pirfenidone.

  • Blunted

    
    :  Standard Pirfenidone requires high doses to maintain therapeutic levels, leading to sharp "spikes" in plasma concentration (
    
    
    
    ) that trigger nausea and dizziness. Deupirfenidone maintains the "area under the curve" without the toxic spike.
  • Adverse Event Reduction: Clinical data indicates a 40-50% reduction in GI and CNS adverse events with Deupirfenidone compared to Pirfenidone, directly attributable to the altered PK profile (lower

    
    ).
    
Experimental Protocols for Comparative Profiling

To validate these PK differences in a new pyridinone candidate, the following standardized protocols should be employed.

A. In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) shift due to deuteration.
  • Preparation:

    • Prepare 10 mM stock solutions of Non-Deuterated (ND) and Deuterated (D) compounds in DMSO.

    • Thaw Liver Microsomes (Human/Rat) and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (without NADPH) for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final) and Test Compound (1 µM final).

    • Control: Run a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. Time.
      
    • Calculate

      
       and 
      
      
      
      .
B. In Vivo Pharmacokinetic Study (Rat/Dog)

Objective: Establish bioequivalence and


 reduction.
  • Study Design:

    • Groups: Group A (Non-Deuterated, PO), Group B (Deuterated, PO), Group C (IV crossover for bioavailability).

    • Dosing: Equimolar doses (e.g., 10 mg/kg).

  • Sampling:

    • Serial blood draws via jugular vein cannulation.

    • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.[3]

  • Bioanalysis:

    • Plasma extraction (Protein Precipitation).[3]

    • LC-MS/MS quantification against standard curve.

  • Calculation:

    • Use Non-Compartmental Analysis (NCA) to derive

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
Visual Workflow: Comparative PK Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis start Start: Comparative PK Study formulation Formulate Compounds (Equimolar Dosing) start->formulation animals Acclimatize Animals (n=6 per group) formulation->animals dosing Oral Gavage (PO) Group A: Non-Deuterated Group B: Deuterated animals->dosing sampling Serial Blood Sampling (0 - 24h) dosing->sampling processing Plasma Separation (-80°C Storage) sampling->processing lcms LC-MS/MS Quantification processing->lcms nca Non-Compartmental Analysis (Phoenix WinNonlin) lcms->nca result Final Report: PK Profile Comparison nca->result Compare AUC, Cmax, t1/2

Figure 2: Step-by-step workflow for executing a head-to-head in vivo pharmacokinetic study.

References
  • PureTech Health. (2023).[4] LYT-100 (Deupirfenidone) Shows Improved Tolerability Over Pirfenidone in Healthy Older Adults. PureTech Clinical Data. Link

  • Maher, T. M., et al. (2023). A dose-finding pharmacokinetics study of deupirfenidone (LYT-100) in healthy older adults. ERJ Open Research. Link

  • FDA Access Data. (2014). Pirfenidone (Esbriet) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • BenchChem. (2025).[2][3][5] Application Notes and Protocols for Pharmacokinetic Studies of Deuterated Drugs. Link

  • Timmins, P., et al. (2014). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents. Link

Sources

Validation

Comparative Efficacy of Drug Candidates Synthesized from 5-Bromo-1-(methyl-d3)-pyridin-2-one

[1] Executive Summary: The Deuterium Advantage in Pyridone Scaffolds[2] In the landscape of precision medicine, 5-Bromo-1-(methyl-d3)-pyridin-2-one (CAS: N/A for specific d3-isomer in common public lists, but analog to C...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Deuterium Advantage in Pyridone Scaffolds[2]

In the landscape of precision medicine, 5-Bromo-1-(methyl-d3)-pyridin-2-one (CAS: N/A for specific d3-isomer in common public lists, but analog to CAS 81971-39-3) has emerged as a critical building block for synthesizing deuterated analogs of kinase and bromodomain inhibitors.[1] This guide objectively compares drug candidates derived from this deuterated scaffold against their non-deuterated (protio) counterparts.[2]

The core value proposition of this building block lies in the Deuterium Kinetic Isotope Effect (DKIE) . By substituting the metabolically labile


-methyl group with 

-trideuteromethyl (

), researchers can significantly attenuate oxidative demethylation pathways mediated by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) and Aldehyde Oxidase (AOX), without altering the candidate's binding affinity or selectivity.[1]
Key Comparative Findings
FeatureProtio-Candidate (H-Analog)Deutero-Candidate (d3-Analog)Impact
Metabolic Stability (

)
Low to ModerateHigh (1.5x - 2x increase) Reduced dosing frequency.[1]
Clearance (

)
Rapid

-demethylation
Significantly Reduced Higher systemic exposure (

).
Toxic Metabolites High formation rateSuppressed Improved safety profile.
Target Affinity (

)
~5.1 nM (e.g., TAF1)~5.1 nM (Unchanged) Efficacy maintained.[1][3]

Case Study: Deuterated Dual FLT3/TAF1 Inhibitors

To illustrate the efficacy of this building block, we examine its application in the synthesis of deuterated analogs of 3i-1248 , a potent dual FLT3/TAF1 inhibitor. The


-methyl-2-pyridone moiety in 3i-1248 is the "warhead" responsible for TAF1 bromodomain binding but is also a metabolic "hotspot."
Mechanistic Basis of Efficacy

The efficacy of the d3-analog stems from the greater bond dissociation energy of the C-D bond compared to the C-H bond.

  • Binding: The steric and electronic properties of the

    
     group are virtually identical to 
    
    
    
    , ensuring the d3-analog maintains the 5.1 nM
    
    
    against TAF1 observed in the protio-form [1].
  • Metabolism: The rate-limiting step in the clearance of pyridone-based drugs is often the abstraction of a hydrogen atom from the

    
    -methyl group. Deuteration raises the activation energy for this step (
    
    
    
    ), effectively "shunting" the drug away from clearance and extending its residence time in plasma.
Comparative Pharmacokinetic Data (Simulated Representative Data)

Data extrapolated from validated N-methyl deuteration studies (e.g., Enzalutamide analogs [2]).

ParameterProtio-Analog (3i-1248)Deutero-Analog (d3-3i-1248)Change

(ng/mL)
450580+29%

(ng[1]·h/mL)
21004200+100%
Half-life (

)
3.2 h6.5 h+103%
Metabolite Ratio (M/P) 0.850.15-82%

Interpretation: The d3-analog provides double the systemic exposure (AUC) for the same administered dose, potentially allowing for lower dosages to achieve the same therapeutic effect, thereby widening the therapeutic window.

Experimental Protocols

Synthesis of d3-Candidate via Suzuki Coupling

This protocol describes the installation of the 5-Bromo-1-(methyl-d3)-pyridin-2-one motif onto a core aryl boronate scaffold.

Reagents:

  • Building Block: 5-Bromo-1-(methyl-d3)-pyridin-2-one (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Ester (e.g., Indazole/Pyrazole core) (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Workflow:

  • Preparation: Charge a microwave vial with the d3-pyridone building block, aryl boronic ester,

    
    , and 
    
    
    
    .
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat at 100°C for 2 hours (Microwave) or 90°C for 16 hours (Thermal).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-80% EtOAc in Hexanes).

  • Validation: Verify

    
     incorporation via 
    
    
    
    -NMR (absence of methyl singlet at
    
    
    3.5 ppm) and Mass Spectrometry (+3 Da shift).
In Vitro Metabolic Stability Assay

Objective: Determine the Intrinsic Clearance (


) difference between H- and D-analogs.

Protocol:

  • Incubation: Incubate test compounds (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .[2]

Visualizing the Advantage

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the modular synthesis using the d3-building block and the resulting structural difference.

SynthesisWorkflow Start 5-Bromo-1-(methyl-d3)-pyridin-2-one (Building Block) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 100°C Start->Reaction Core Aryl Boronic Ester (Drug Core) Core->Reaction Product Deuterated Drug Candidate (d3-Analog) Reaction->Product C-C Bond Formation

Caption: Modular synthesis of deuterated kinase inhibitors using the 5-Bromo-1-(methyl-d3)-pyridin-2-one scaffold.

Diagram 2: Metabolic Shunt (The Deuterium Switch)

This diagram details the "Metabolic Shunting" mechanism where deuteration blocks the primary clearance pathway, forcing the drug into slower, secondary pathways or excretion.

Caption: The Deuterium Kinetic Isotope Effect blocks N-demethylation, shunting the drug toward sustained systemic exposure.[1]

References

  • Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach. Source: PLOS ONE (2025) Context:[3] Establishes the 1-methyl-2-pyridone moiety as a critical "warhead" for TAF1 binding, validating the target scaffold for deuteration.

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Source: NIH / PubMed Central (2016) Context: Provides validating data for the specific "N-methyl to N-trideuteromethyl" switch, demonstrating a ~50% reduction in clearance and ~2x AUC increase.[1]

  • Deuterated vs. Non-Deuterated Pyridines: A Comparative Guide to Stability. Source: BenchChem (2025) Context:[2] Detailed protocols for metabolic stability assays and general Suzuki coupling workflows for pyridine scaffolds.

  • Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation. Source: ACS Publications (2022) Context: Demonstrates the chemical versatility of the N-methyl-2-pyridone scaffold in advanced synthesis.

Sources

Comparative

The Deuterium Switch: A Comparative Guide to Pharmacokinetic Optimization

The following guide is a comprehensive technical comparison and literature review designed for researchers and drug developers. It synthesizes peer-reviewed data to evaluate the impact of deuteration on pharmacokinetics....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical comparison and literature review designed for researchers and drug developers. It synthesizes peer-reviewed data to evaluate the impact of deuteration on pharmacokinetics.[1][2]

Executive Summary

The "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (


H)—has evolved from a theoretical curiosity to a validated strategy in drug design.[3] This guide objectively compares deuterated compounds against their protio-analogs (non-deuterated counterparts).[4][5] Literature evidence confirms that while pharmacodynamics (target binding) rarely change, pharmacokinetics (PK)  can be profoundly optimized.

Key Value Proposition:

  • Extended Half-life (

    
    ):  Reduces dosing frequency (e.g., BID vs. TID).
    
  • Reduced

    
     Spikes:  Mitigates peak-related toxicity.[5]
    
  • Metabolic Shunting: Redirects metabolism away from toxic metabolites.[6]

Scientific Foundation: The Kinetic Isotope Effect (KIE)[7]

The utility of deuteration rests on the Primary Kinetic Isotope Effect (PKIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[7]

  • Bond Dissociation Energy: A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

  • Mechanism: If C-H bond cleavage (e.g., by CYP450 enzymes) is the rate-determining step (RDS) in a drug's metabolic clearance, deuteration significantly slows this rate (

    
    , typically 2–5 range).
    
Visualization: The CYP450 Interception

The following diagram illustrates how deuteration raises the activation energy barrier for metabolic clearance.

KIE_Mechanism Drug Drug Molecule CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP TS_H Transition State (H) Lower Activation Energy CYP->TS_H Protio-Analog Fast Rate (kH) TS_D Transition State (D) Higher Activation Energy CYP->TS_D Deuterated Analog Slow Rate (kD) Metabolite Inactive/Toxic Metabolite TS_H->Metabolite TS_D->Metabolite Reduced Formation

Comparative Case Studies: Head-to-Head Performance

This section analyzes the two most prominent clinical successes of the deuterium switch strategy.

Case Study A: Deutetrabenazine vs. Tetrabenazine

Indication: Huntington’s Disease (Chorea) Target: VMAT2[8][9]

Tetrabenazine is rapidly metabolized by CYP2D6 via O-demethylation. Deutetrabenazine replaces six hydrogens with deuterium on the methoxy groups, slowing this clearance.

Table 1: Pharmacokinetic Comparison (Human Data)

ParameterTetrabenazine (Protio)Deutetrabenazine (Deuterated)Impact
Active Metabolite

~4–8 hours~9–10 hours~2-fold increase

(Peak Exposure)
High (Associated with AE)Reduced (~50% lower)Improved Tolerability
AUC (Total Exposure) VariableComparable/Slightly HigherMaintained Efficacy
Dosing Regimen 3 times daily (TID)2 times daily (BID)Better Adherence
Adverse Events (AE) High rates of akathisia/sedationSignificantly reducedSafety Benefit

Data Source: FDA Clinical Pharmacology Reviews & Dean et al. [1][5]

Expert Insight: The clinical win here was not just extending half-life, but blunting the


 . High peaks of tetrabenazine metabolites correlate with sedation. Deuteration smoothed the PK curve, keeping levels within the therapeutic window for longer without toxic spikes.[3]
Case Study B: Donafenib vs. Sorafenib

Indication: Hepatocellular Carcinoma (HCC) Target: Multi-kinase (VEGFR, PDGFR, RAF)[10]

Donafenib is a trideuterated N-methyl analog of Sorafenib.[11] The deuteration stabilizes the molecule against oxidative metabolism, leading to higher steady-state exposure.

Table 2: Clinical Efficacy & PK Comparison (ZES-001 Trial)

ParameterSorafenib (Protio)Donafenib (Deuterated)Impact
Steady State Conc. 29.5–36.7 h[10]·µg/mL44.0–46.7 h[10]·µg/mL~30% Higher Exposure
Median Overall Survival 10.3 months12.1 monthsSuperior Efficacy (p<0.05)
Grade 3+ Adverse Events 67%57%Improved Safety
Hepatic Stability ModerateHighReduced metabolic burden

Data Source: Qin et al., J Clin Oncol 2021 [2][11]

Experimental Protocol: Assessing the Deuterium Advantage

To validate a deuterated candidate, one must prove that the specific site of deuteration is indeed the metabolic "soft spot."

Workflow: The "Metabolic Switching" Assay

This protocol uses a Co-Incubation Strategy (1:1 mix) to eliminate inter-assay variability, a common source of error in DMPK studies.

Phase 1: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (


) and calculate the in vitro KIE.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[5]

  • NADPH Regenerating System.[12]

  • Test Compounds: Protio-drug and Deuterated-analog.

  • LC-MS/MS System.[13]

Step-by-Step Protocol:

  • Preparation: Prepare a master mix containing 1 µM of Protio-drug and 1 µM of Deuterated-analog in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate with HLM (0.5 mg/mL final conc) for 5 mins at 37°C. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time for both compounds.[5]

    • Slope =

      
      .[5]
      
    • 
      .[5]
      
    • KIE Calculation:

      
      .[5]
      

Success Criteria: A KIE > 2.0 indicates the deuterated site is the primary metabolic soft spot.

Phase 2: In Vivo Pharmacokinetics (Rat Model)

Objective: Confirm if in vitro stability translates to systemic exposure.

Protocol:

  • Dosing: Oral gavage (PO) at 5 mg/kg to Sprague-Dawley rats (n=3 per group).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.

  • Data Analysis: Use non-compartmental analysis (WinNonlin) to derive AUC,

    
    , and 
    
    
    
    .
Visualization: Experimental Decision Tree

Workflow Start Identify Metabolic Soft Spot (In Silico / Metabolite ID) Synthesis Synthesize Deuterated Analog Start->Synthesis InVitro In Vitro Microsomal Assay (Co-incubation 1:1) Synthesis->InVitro Decision Is KIE > 2.0? InVitro->Decision InVivo In Vivo PK Study (Rat/Dog) Decision->InVivo Yes Stop Discard / Redesign Decision->Stop No (Metabolic Switching Occurred) Success Candidate Selection (Improved PK Confirmed) InVivo->Success AUC Increased / T1/2 Extended

Strategic Analysis: When to Use Deuterium?

Deuteration is not a universal fix. It is a precision tool that works only under specific conditions.

Ideal Candidates for Deuteration:

  • High Clearance Drugs: Compounds cleared primarily by oxidative metabolism (CYP450) at a specific, accessible C-H site.

  • Toxic Metabolites: Drugs where the primary metabolite causes toxicity (e.g., aldehyde intermediates). Deuteration can "switch" metabolism to a safer pathway.[2][3][6][7][]

  • Short Half-life: Drugs requiring frequent dosing (TID/QID) that leads to poor patient compliance.[5]

Poor Candidates:

  • Renal Clearance: Drugs cleared by the kidneys will show no KIE benefit.

  • Metabolic Switching Risks: If blocking the primary pathway forces the drug down a more toxic secondary pathway, the strategy fails.

References

  • Dean, M., & Sung, V. (2018). Review of Deutetrabenazine: A Novel Treatment for Chorea Associated with Huntington’s Disease. Drug Design, Development and Therapy.

  • Qin, S., et al. (2021). Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial.[11] Journal of Clinical Oncology.[11] [5]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[15] [5]

  • Pirali, T., et al. (2019). The Deuterium Switch in Drug Discovery: Stability, Safety, and Efficacy. Journal of Medicinal Chemistry.[15] [5]

  • FDA Center for Drug Evaluation and Research. Austedo (Deutetrabenazine) Clinical Pharmacology Review.

Sources

Validation

Head-to-Head: Internal Standard Selection for Testosterone Quantification by LC-MS/MS

A Comparative Guide for Bioanalytical Method Development Executive Summary In quantitative LC-MS/MS, the Internal Standard (IS) is the primary defense against the variability inherent in bioanalysis—specifically matrix e...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Bioanalytical Method Development

Executive Summary

In quantitative LC-MS/MS, the Internal Standard (IS) is the primary defense against the variability inherent in bioanalysis—specifically matrix effects (ME) and extraction efficiency losses. While Stable Isotope Labeled (SIL) standards are the industry benchmark, not all isotopes perform equally.

This guide presents a technical head-to-head comparison between Deuterated (D3-Testosterone) and Carbon-13 (13C3-Testosterone) internal standards. Experimental evidence demonstrates that while Deuterated standards are cost-effective, they suffer from the "Deuterium Isotope Effect," causing chromatographic separation from the analyte and failing to compensate for sharp ion-suppression zones. Conversely, 13C-labeled standards provide near-perfect co-elution and are the requisite choice for regulated clinical assays requiring maximum precision.

The Contenders: Technical Specifications

The ideal IS mimics the analyte's physicochemical properties exactly while remaining mass-resolvable.

FeatureDeuterated IS (Testosterone-d3) Carbon-13 IS (Testosterone-13C3) Structural Analog (Epitestosterone)
Modification 3 Hydrogen atoms replaced by Deuterium (

H)
3 Carbon atoms replaced by Carbon-13 (

C)
Stereoisomer (different geometry)
Mass Shift +3 Da+3 Da0 Da (Separated by RT)
Lipophilicity Slightly Lower (C-D bond is shorter/less polarizable)Identical to AnalyteSimilar
Chromatography Elutes Earlier (Shift: -0.05 to -0.2 min)Co-elutes Perfectly Elutes Separately
Cost Low ($)High (

$)
Very Low ($)
Primary Risk Chromatographic Isotope EffectHigh CostDoes not correct for Matrix Effects

The Mechanism: Why Deuterium Fails in Complex Matrices

To understand the performance gap, one must understand the Chromatographic Deuterium Effect (CDE) .

In Reversed-Phase LC (RPLC), retention is driven by hydrophobic interaction. The C-D bond has a lower zero-point vibrational energy and a shorter bond length than the C-H bond. This reduces the van der Waals radius and polarizability of the molecule, making the deuterated analog slightly less lipophilic. Consequently, D3-Testosterone elutes slightly earlier than native Testosterone.

In clean matrices, this is negligible. However, in human serum containing phospholipids (which cause ion suppression), a shift of even 0.1 minutes can move the IS out of a suppression zone that the analyte is sitting in, leading to uncorrected data.

Visualization: The "Matrix Mismatch" Mechanism

MatrixMismatch cluster_0 LC-MS/MS Timeline (Retention Time) Matrix Matrix Suppression Zone (Phospholipids) D3 D3-IS Peak (Elutes Early) Matrix->D3 Partial Overlap (Under-correction) Analyte Native Analyte (Testosterone) Matrix->Analyte Heavy Suppression C13 13C-IS Peak (Perfect Co-elution) Matrix->C13 Heavy Suppression (Perfect Correction) Result_Fail FAIL: Bias > 15% D3->Result_Fail Calculated Conc: Overestimated Result_Pass PASS: Bias < 5% C13->Result_Pass Calculated Conc: Accurate

Figure 1: Mechanism of quantitation error. The Deuterated IS (Yellow) elutes early, escaping the suppression zone (Red) that affects the Analyte (Blue). The 13C IS (Green) experiences the exact same suppression, mathematically cancelling out the error.

Head-to-Head Experimental Data

Study Design:

  • Matrix: Charcoal-Stripped Serum (CSS) spiked with Testosterone (1–100 ng/mL) and Phospholipids (to simulate matrix effect).

  • Method: Liquid-Liquid Extraction (LLE) followed by C18 UHPLC-MS/MS.

  • Metric: Matrix Factor (MF) normalized by IS. Ideally, IS-normalized MF = 1.0.

Experiment A: Retention Time Shift (C18 Column)
Internal StandardRetention Time (min)Shift (

min)
Resolution (

)
Native Testosterone 4.25 --
Testosterone-13C34.250.000.0
Testosterone-d34.18-0.07 0.4

Observation: The D3 standard shifts 0.07 minutes earlier. While small, this shift is sufficient to separate the peak apexes.

Experiment B: Accuracy in High-Lipid Matrix

Samples were spiked with 50 ng/mL Testosterone in a high-lipid serum lot known to cause ion suppression at 4.25 min.

MetricNative (No IS Correction)Corrected by D3-IS Corrected by 13C-IS
Absolute Area 65% (Suppressed)88% (Less Suppressed)64% (Suppressed)
Calculated Conc. 32.5 ng/mL36.9 ng/mL49.8 ng/mL
Bias (%) -35.0%-26.2% -0.4%

Analysis: The D3-IS eluted earlier (at 4.18 min), avoiding the worst of the suppression. It reported a signal of 88%, while the analyte (at 4.25 min) was crushed to 65%. The ratio was therefore skewed, leading to a -26% bias. The 13C-IS was suppressed exactly as much as the analyte (64%), maintaining the correct ratio and accurate quantification.

Validated Protocol: Testosterone by LLE

To replicate these results or establish a robust clinical assay, follow this self-validating workflow.

Reagents
  • IS Working Solution: 10 ng/mL of Testosterone-13C3 in 50:50 Methanol:Water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow
  • Sample Prep: Aliquot 200 µL of patient serum into a glass tube.

  • Internal Standard: Add 20 µL of IS Working Solution. Vortex 10s.

    • Critical Step: Allow 10 mins equilibration for the IS to bind to serum proteins (SHBG/Albumin) exactly like the endogenous analyte.

  • Extraction (LLE): Add 1 mL MTBE. Vortex vigorously for 5 mins.

  • Phase Separation: Centrifuge at 3000 x g for 5 mins. Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

  • Transfer: Decant the organic (top) layer into a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.

  • LC-MS/MS: Inject 10 µL.

LC Gradient (C18 Column, 2.1 x 50mm)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow: 0.4 mL/min.

Protocol Start Serum Sample (200 µL) Spike Spike 13C-IS (Equilibrate 10 min) Start->Spike LLE Add MTBE (Vortex 5 min) Spike->LLE Spin Centrifuge & Freeze Aqueous Layer LLE->Spin Dry Evaporate Organic Layer (N2) Spin->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject Inject LC-MS/MS (Monitor m/z 289->97) Recon->Inject

Figure 2: Liquid-Liquid Extraction workflow ensuring protein equilibration.

Discussion & Recommendations

When to use Deuterated Standards (D3/D5)
  • Discovery Phase: When +/- 20% accuracy is acceptable.

  • Simple Matrices: Urine or water analysis where phospholipids are absent.

  • Budget Constraints: When 13C is cost-prohibitive ($500/mg vs $50/mg).

  • Mitigation: If using D-IS, use a shallower gradient to minimize the RT shift, or ensure the D-label is on a non-exchangeable site (avoid -OH or -NH positions).

When to use Carbon-13 Standards (13C3)
  • Clinical Diagnostics: Patient care requires <5% bias.

  • Regulated Bioanalysis (FDA/EMA): For pivotal PK studies.

  • Complex Matrices: Plasma, Serum, Tissue homogenates.

  • Mechanism: 13C provides "Isotopic Fidelity"—it tracks the analyte through extraction, evaporation, and ionization without deviation.

The Verdict

For Testosterone and other steroid hormones, 13C-labeled internal standards are the superior scientific choice. The initial cost is offset by the reduction in failed validation runs and the elimination of matrix-induced inaccuracies.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Comparative

confirming the structure of 5-Bromo-1-(methyl-d3)-pyridin-2-one synthesis products

Topic: Structural Confirmation and Validation of 5-Bromo-1-(methyl-d3)-pyridin-2-one Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for the structural confirmation and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation and Validation of 5-Bromo-1-(methyl-d3)-pyridin-2-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural confirmation and validation of 5-Bromo-1-(methyl-d3)-pyridin-2-one (CAS: N/A for d3; H-analog: 81971-39-3). As a deuterated isotopologue of a key medicinal chemistry building block, this compound requires rigorous validation to distinguish it from its non-deuterated analog (H3-reference) and potential regioisomeric impurities (O-methylated byproducts).

This document compares the analytical performance of the synthesized d3-product against the standard H3-reference, focusing on isotopic enrichment (>99 atom % D) , regiochemical assignment , and metabolic stability potential .

Synthesis Context & Impurity Profile

To understand the validation logic, one must first understand the synthesis vector. The target is typically synthesized via the N-methylation of 5-bromo-2-hydroxypyridine using Iodomethane-d3 (


) and a base (

or

).

Critical Quality Attributes (CQAs) to Validate:

  • Isotopic Enrichment: Confirming

    
     incorporation vs. residual 
    
    
    
    or
    
    
    .
  • Regioselectivity: Distinguishing the desired N-methylated pyridone from the O-methylated alkoxypyridine impurity (a common byproduct in alkylation of tautomeric pyridones).

  • Chemical Purity: Absence of starting material (NH-pyridone).

Analytical Comparison: d3-Product vs. Alternatives

The following section compares the analytical signatures of the Target (d3-Product) against its primary alternatives: the Non-Deuterated Standard (H3) and the Regioisomer (O-d3).

Table 1: Comparative Analytical Signatures
FeatureTarget: N-(Methyl-d3) Pyridone Alt 1: N-Methyl (H3) Reference Alt 2: O-(Methyl-d3) Isomer
¹H-NMR (Methyl Region) Silent (No Signal at ~3.5 ppm)Strong Singlet (~3.52 ppm)Silent (No Signal at ~3.9 ppm)
¹H-NMR (Aromatic) 3 signals (H-3, H-4, H-6)3 signals (H-3, H-4, H-6)Distinct shift (Pyridine character)
¹³C-NMR (Carbonyl) ~160-162 ppm (C=O) ~160-162 ppm (C=O)Absent (C-O-C typical <160 ppm)
¹³C-NMR (Methyl) Septet (~35-40 ppm, weak)Singlet (~37 ppm, strong)Septet (~54 ppm, O-CD3)
Mass Spectrometry (m/z) [M]+ = 190 / 192 (1:1 Br pattern)[M]+ = 187 / 189[M]+ = 190 / 192
IR Spectroscopy C-D Stretch (~2200 cm⁻¹) C-H Stretch (~2950 cm⁻¹)C-D Stretch (~2200 cm⁻¹)
Performance Insight: The Kinetic Isotope Effect (KIE)

Why synthesize the d3-analog? The primary performance advantage is the Deuterium Kinetic Isotope Effect (DKIE) .

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.[1]

  • Outcome: N-dealkylation is a common metabolic clearance pathway mediated by Cytochrome P450 (CYP450). Substituting Hydrogen with Deuterium at the metabolic "soft spot" (the methyl group) significantly increases the activation energy for this cleavage.

  • Comparison: The d3-analog often exhibits a longer half-life (t½) and reduced clearance (CL) compared to the H3-analog in microsomal stability assays.[2]

Experimental Validation Protocols

Protocol A: Structural Confirmation via ¹H-NMR and ¹³C-NMR

Objective: Confirm N-alkylation and absence of H-methyl protons.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
     or 
    
    
    
    .
  • Acquisition:

    • Run standard ¹H-NMR (16 scans).

    • Run ¹³C-NMR with proton decoupling (1024 scans minimum due to lack of NOE and splitting of C-D carbons).

  • Analysis Logic:

    • Step 1: Check aromatic region (6.5–8.0 ppm). For the 5-bromo-2-pyridone core, expect a doublet (H-3), dd (H-4), and doublet (H-6).

    • Step 2: Inspect the 3.0–4.0 ppm region.

      • Target: Baseline noise only.

      • H3-Contamination: Any singlet here indicates incomplete deuteration or H-solvent contamination.

    • Step 3 (Regiochemistry): Check ¹³C-NMR for the Carbonyl peak.

      • Pyridone (Target): ~160–162 ppm.

      • Methoxypyridine (Impurity): Carbonyl signal is absent; C-2 shifts upfield.

Protocol B: Isotopic Enrichment Calculation (MS + NMR)

Objective: Quantify % Deuterium incorporation.

  • HRMS Method:

    • Inject sample via Direct Infusion or LC-MS (ESI+).

    • Observe the molecular ion cluster.[3]

    • Target Ions: m/z 190 (

      
      ) and 192 (
      
      
      
      ).
    • Impurity Ions: m/z 189/191 (d2-species) or 187/189 (d0-species).

  • Calculation:

    
    [4][5]
    

Visualization of Validation Logic

The following diagram illustrates the decision matrix for confirming the structure of the synthesized product, ensuring differentiation from common impurities.

ValidationWorkflow Start Crude Product (Post-Workup) HNMR 1H-NMR Analysis (CDCl3) Start->HNMR CheckMethyl Is Methyl Singlet Present (3.5 ppm)? HNMR->CheckMethyl Fail1 Contamination: Non-Deuterated (H3) Detected CheckMethyl->Fail1 Yes (Signal Found) CheckAromatic Check Aromatic Pattern & 13C Carbonyl CheckMethyl->CheckAromatic No (Silent) Fail2 Regioisomer: O-Methylated Impurity CheckAromatic->Fail2 No C=O Peak (O-Isomer) PassNMR NMR Confirmed: N-Alkylated & Deuterated CheckAromatic->PassNMR C=O Present (N-Isomer) MS HRMS Analysis (Isotopic Distribution) PassNMR->MS CheckMass Observe Parent Ion m/z 190/192? MS->CheckMass Final VALIDATED TARGET: 5-Bromo-1-(methyl-d3)-pyridin-2-one CheckMass->Final Yes (+3 Da shift) Fail3 Fail: Incorrect Mass (Check Br Isotope) CheckMass->Fail3 No

Caption: Decision tree for the structural confirmation of 5-Bromo-1-(methyl-d3)-pyridin-2-one, distinguishing it from H-analogs and regioisomers.

Performance Logic: Metabolic Stability

The synthesis of this deuterated compound is typically driven by the need to improve metabolic stability.[1][6] The diagram below illustrates the theoretical blockade of the N-demethylation pathway.

MetabolicPathway Substrate 5-Bromo-1-(methyl-d3) -pyridin-2-one CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Intermediate Transition State [C-D Bond Cleavage] CYP->Intermediate High Activation Energy (Primary KIE) Product Metabolite: 5-Bromo-pyridin-2-one (N-Dealkylated) Intermediate->Product Slow Rate (k_D) H_Analog H-Analog Reference (Rapid Clearance) H_Analog->Product Fast Rate (k_H)

Caption: Comparison of metabolic clearance pathways. The d3-analog exhibits a higher activation energy for C-D bond cleavage (KIE), reducing the rate of N-dealkylation.

References

  • Preparation of Deuterated Pyridines: Lautie, M. F., & Leygue, N. (1991).[7] Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Link[7]

  • Kinetic Isotope Effect Principles: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

  • NMR Characterization of Pyridones: 5-Bromo-1-methyl-2(1H)-pyridinone NMR Data. ChemicalBook. Link

  • Isotopic Purity Calculation: Determination of isotope abundance for deuterium-labeled compounds by quantitative NMR. PubMed. Link

  • Regioselectivity in Pyridone Alkylation: Regiodivergent Deuteration of Pyridine-Based Heterocycles. PMC. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-1-(methyl-d3)-pyridin-2-one

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-1-(methyl-d3)-pyridin-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardshi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-1-(methyl-d3)-pyridin-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document offers procedural, step-by-step guidance grounded in established safety protocols and regulatory standards to ensure that this compound and its associated waste are managed responsibly.

Understanding the Compound: Hazard Profile

5-Bromo-1-(methyl-d3)-pyridin-2-one is a deuterated and halogenated pyridinone derivative. While specific safety data for the deuterated form is not widely available, its hazard profile is primarily determined by its non-deuterated counterpart, 5-Bromo-1-methylpyridin-2(1H)-one. Deuterium is a stable, non-radioactive isotope of hydrogen and does not alter the fundamental chemical hazards of the molecule.[1]

The primary hazards associated with this class of compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

The Regulatory Framework: RCRA and Halogenated Waste

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Because 5-Bromo-1-(methyl-d3)-pyridin-2-one contains bromine, it is classified as a halogenated organic compound . This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6]

It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[4][7] Doing so can harm the environment and violate federal and state regulations.[8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for collecting and disposing of 5-Bromo-1-(methyl-d3)-pyridin-2-one waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[6][9]

  • Lab Coat: A chemical-resistant lab coat must be worn to protect from spills.[10]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Never mix halogenated waste with non-halogenated waste. [7][11]

  • Primary Waste Stream: Dedicate a specific waste container solely for 5-Bromo-1-(methyl-d3)-pyridin-2-one and other compatible halogenated compounds.

  • Contaminated Materials: Any materials that come into direct contact with the compound (e.g., pipette tips, weigh boats, gloves, absorbent pads from a spill) must also be disposed of as halogenated hazardous waste.[8]

  • Aqueous vs. Organic: If you generate both aqueous and organic solvent waste containing this compound, they should ideally be collected in separate, clearly labeled containers.

The following diagram illustrates the decision-making process for waste segregation.

G cluster_0 Waste Generation & Segregation Workflow gen_waste Generate Waste Containing 5-Bromo-1-(methyl-d3)-pyridin-2-one is_solid Is the waste solid or liquid? gen_waste->is_solid solid_waste Solid Halogenated Waste (e.g., contaminated gloves, weigh paper) is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste is_solid->liquid_waste Liquid container Proceed to Containerization & Labeling solid_waste->container is_mixed Is it mixed with non-halogenated solvents? liquid_waste->is_mixed pure_halogenated Collect in 'Halogenated Solvents' container is_mixed->pure_halogenated No mixed_halogenated Collect in 'Halogenated Solvents' container. Label all components. is_mixed->mixed_halogenated Yes pure_halogenated->container mixed_halogenated->container

Caption: Waste Segregation Decision Workflow

Step 3: Containerization

Choosing the correct container is essential to prevent leaks and reactions.

  • Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[7][12] Plastic is often preferred to minimize the risk of breakage.[4]

  • Lid: The container must have a tight-fitting, screw-top lid. Parafilm, corks, and stoppers are not acceptable for sealing waste containers.[7]

  • Condition: Ensure the container is in good condition, free of cracks or significant exterior contamination.[12]

  • Headspace: Do not fill liquid waste containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[7]

Step 4: Labeling

Proper labeling is a strict regulatory requirement and is crucial for safety.[12] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.[4] The label must include:

  • The words "Hazardous Waste" .[12]

  • Full Chemical Name(s): List "5-Bromo-1-(methyl-d3)-pyridin-2-one" and any other chemicals in the container by their full names. Do not use abbreviations or chemical formulas.[4][12]

  • Approximate Percentages: Estimate the percentage of each component.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

  • Generator Information: Your name, lab, and contact information.

Attach the tag to the container as soon as you begin collecting waste.[11]

Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated storage area for your waste container in the lab is called a Satellite Accumulation Area (SAA).[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[12]

  • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks.[7]

  • Segregation: Store it away from incompatible materials, particularly strong acids or bases.[12]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7][12]

Step 6: Requesting Disposal

Once your waste container is nearly full (80-90% capacity), arrange for its disposal through your institution's EHS office.[12]

  • Follow Institutional Procedures: Each institution has a specific procedure for waste pickup, which typically involves submitting an online or paper form.[4]

  • Timely Removal: Do not let waste accumulate. It is recommended to dispose of hazardous waste containers within six months of the accumulation start date.[7]

Spill & Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Minor Spill: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (preferably in a chemical fume hood). Wear your full PPE, contain the spill, and clean it up using a chemical spill kit with an inert absorbent material. Place all cleanup materials in a sealed bag or container, label it as hazardous halogenated waste, and request a pickup.[11][14]

  • Major Spill: If the spill is large, volatile, or you are not comfortable cleaning it up, evacuate the area immediately. Alert others, close the doors, and contact your institution's EHS or emergency response team for assistance.[11]

Summary of Disposal Procedures

ParameterGuidelineRationale & References
Waste Classification Halogenated Hazardous WasteContains bromine, an organic halogen. Regulated under EPA RCRA.[4][11]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin, eye, and respiratory irritation.[2][3]
Segregation HALOGENATED ONLY. Do not mix with non-halogenated waste.Halogenated waste requires specific, high-cost disposal methods.[7][11]
Container Tightly sealed, compatible container (HDPE or Glass).Prevents leaks, reactions, and environmental contamination.[7][12]
Labeling Use official "Hazardous Waste" tag with full chemical names.Ensures regulatory compliance and informs handlers of contents and hazards.[4][12]
Storage (SAA) In secondary containment, closed at all times, near point of generation.Minimizes risk of spills and exposure in the laboratory.[7][12][13]
Disposal Method Contact institutional EHS for pickup and disposal via incineration.Ensures waste is managed in a compliant and environmentally sound manner.[3][4][6]

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University.

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds . Benchchem.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals . Benchchem.

  • TCI AMERICA - Spectrum Chemical .

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison.

  • Chemical Waste . USC Environmental Health & Safety.

  • 5-Bromo-1-methylpyridin-2(1H)-one . PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 5-Bromo-2-picoline . Fisher Scientific.

  • SAFETY DATA SHEET - 2-Pyridinamine, 5-bromo-3-nitro- . Fisher Scientific.

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University.

  • Disposal of deuterium (D₂) . Synergy Recycling.

  • 5-Bromo-1-methyl-3H-1,3-benzodiazol-2-one - Safety Data Sheet . CymitQuimica.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane . Sigma-Aldrich.

  • Proper disposal of chemicals . Sciencemadness Wiki.

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency.

  • Heavy water recycling for producing deuterium compounds . Nature.

  • SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine . Fisher Scientific.

  • Photolytic removal and mineralisation of 2-halogenated pyridines . PubMed.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Regensburg.

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency.

  • 5-bromo-6-methyl-3-nitropyridin-2-amine - Safety Data Sheet . ChemicalBook.

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie.

  • How To Dispose Lab Chemicals & Waste . Techmate.

  • LANDFILLS: PROHIBITED HAZARDOUS WASTES . Illinois General Assembly.

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline . Temple University Environmental Health and Radiation Safety.

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